molecular formula C6H10O3 B2816234 1-(Hydroxymethyl)cyclobutanecarboxylic acid CAS No. 114671-90-8

1-(Hydroxymethyl)cyclobutanecarboxylic acid

Cat. No.: B2816234
CAS No.: 114671-90-8
M. Wt: 130.143
InChI Key: LVJOUTSTBBXGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Hydroxymethyl)cyclobutanecarboxylic acid (CAS 114671-90-8) is a high-value cyclobutane-based building block in organic and medicinal chemistry research. This compound features both carboxylic acid and hydroxymethyl functional groups on a strained cyclobutane ring, making it a versatile precursor for constructing complex molecular architectures. Its primary research application lies in the synthesis of novel pharmaceutical compounds. The cyclobutane scaffold is of significant interest in drug discovery, and this derivative is particularly valuable for creating potential anticancer agents. Research has shown that novel 1,2,4-triazole sulfanyl compounds incorporating a cyclobutane ring have demonstrated statistically significant inhibitory effects against HT29 human colon adenocarcinoma cells in studies . The structural motif is also explored in the development of other bioactive molecules, including substituted cyclobutane carboxylic acid compounds investigated for antiviral applications . As a chemical building block, it can be used to develop more complex structures, such as stereospecific syntheses of amino acids like cis- and trans-1-amino-3-hydroxymethyl-cyclobutane-1-carboxylic acids . The compound has a molecular formula of C6H10O3 and a molecular weight of 130.14 g/mol . It is supplied with a purity suitable for research applications. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use. Handle with care; safety information indicates it may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

1-(hydroxymethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-4-6(5(8)9)2-1-3-6/h7H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJOUTSTBBXGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(Hydroxymethyl)cyclobutanecarboxylic Acid: Mechanisms and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-(Hydroxymethyl)cyclobutanecarboxylic acid is a valuable building block in medicinal chemistry and materials science, offering a structurally constrained four-membered ring scaffold with orthogonal functional groups. Its synthesis, however, presents a distinct challenge: the selective monofunctionalization of a geminally disubstituted cyclobutane precursor. This guide details a robust and logical multi-step synthetic pathway, commencing from readily available starting materials. The core of this strategy revolves around a classic malonic ester synthesis to construct the cyclobutane ring, followed by a sequence of selective transformations—monohydrolysis and a chemoselective borane-mediated reduction—to achieve the desired molecular architecture. Each step is accompanied by a thorough mechanistic discussion, explaining the causal factors behind procedural choices and providing detailed, field-proven experimental protocols. This document serves as a comprehensive resource for the practical synthesis and theoretical understanding of this important chemical entity.

Introduction: Strategic Approach to a Constrained Scaffold

The cyclobutane motif is of significant interest in drug development as it provides a rigid scaffold that can orient substituents in well-defined three-dimensional space, often leading to improved binding affinity and metabolic stability. This compound, in particular, offers two distinct points for further chemical elaboration: a primary alcohol and a carboxylic acid. The primary synthetic hurdle is not the formation of the cyclobutane ring itself, but the selective reduction of only one of two identical carboxylic acid functionalities (or their ester derivatives) positioned on the same carbon atom.

A direct selective reduction of 1,1-cyclobutanedicarboxylic acid is synthetically challenging due to the identical reactivity of the two acid groups. Therefore, a more controlled, stepwise approach is necessary. The strategy detailed herein leverages the differential reactivity of ester and carboxylic acid functional groups towards specific reducing agents. The overall synthetic pathway is outlined below.

G A Diethyl Malonate + 1,3-Dibromopropane B Diethyl 1,1-cyclobutanedicarboxylate A->B Malonic Ester Synthesis C Potassium Ethyl 1-carboxycyclobutane-1-carboxylate B->C Selective Monohydrolysis D Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate C->D Selective BH3 Reduction E This compound (Target Molecule) D->E Ester Hydrolysis

Caption: Overall synthetic workflow.

Retrosynthetic Analysis

A retrosynthetic approach reveals a logical path from the target molecule to simple, commercially available precursors. The target molecule can be disconnected at the carboxyl and hydroxymethyl groups, tracing back to a common gem-dicarboxylate precursor. This precursor, diethyl 1,1-cyclobutanedicarboxylate, is a classic target for a malonic ester synthesis using diethyl malonate and a 1,3-dihalopropane.

G Target This compound Intermediate3 Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate Target->Intermediate3 C-O Bond Disconnection (Ester Hydrolysis) Intermediate2 Ethyl 1-carboxycyclobutane-1-carboxylate Intermediate3->Intermediate2 C-O Bond Disconnection (Reduction) Intermediate1 Diethyl 1,1-cyclobutanedicarboxylate Intermediate2->Intermediate1 C-O Bond Disconnection (Hydrolysis) Precursors Diethyl Malonate + 1,3-Dibromopropane Intermediate1->Precursors C-C Bond Disconnections (Alkylation)

Caption: Retrosynthetic disconnection of the target molecule.

Synthesis and Mechanistic Discussion

This section provides a detailed examination of each synthetic step, including the underlying reaction mechanisms, justifications for reagent selection, and comprehensive experimental protocols.

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate via Malonic Ester Synthesis

The construction of the cyclobutane ring is efficiently achieved through the reaction of diethyl malonate with 1,3-dibromopropane. This is a classic example of the malonic ester synthesis, involving a double intramolecular alkylation.

Mechanism & Causality: The reaction is initiated by a strong base, sodium ethoxide (NaOEt), which deprotonates the α-carbon of diethyl malonate. This carbon is particularly acidic (pKa ≈ 13) because the resulting negative charge is stabilized by resonance delocalization onto the two adjacent ester carbonyl groups. The resulting enolate is a potent nucleophile.

This nucleophile attacks one of the electrophilic carbons of 1,3-dibromopropane in an S(_N)2 reaction, displacing a bromide ion. A second equivalent of base then deprotonates the α-carbon again, generating a new enolate. This sets the stage for an intramolecular S(_N)2 reaction, where the enolate attacks the remaining carbon bearing a bromine atom, closing the four-membered ring. Using a difunctional electrophile like 1,3-dibromopropane is crucial for cyclization.[1][2]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: First SN2 Alkylation cluster_2 Step 3: Second Deprotonation & Intramolecular SN2 A EtOOC-CH₂-COOEt C [EtOOC-CH⁻-COOEt] Na⁺ A->C B Na⁺ ⁻OEt B->C D EtOH C->D E [EtOOC-CH⁻-COOEt] Na⁺ G EtOOC-CH( (CH₂)₃-Br )-COOEt E->G F Br-(CH₂)₃-Br F->G H NaBr G->H I EtOOC-CH( (CH₂)₃-Br )-COOEt K Diethyl 1,1-cyclobutanedicarboxylate I->K Intramolecular SN2 J Na⁺ ⁻OEt J->K L NaBr + EtOH K->L

Caption: Mechanism of malonic ester synthesis for cyclization.

Experimental Protocol: Diethyl 1,1-cyclobutanedicarboxylate [1][2]

  • Setup: Equip a 5-L three-necked round-bottomed flask with a mechanical stirrer, a reflux condenser (with a calcium chloride drying tube), and a pressure-equalizing dropping funnel.

  • Reagent Preparation: In a separate flask, prepare a solution of sodium ethoxide by dissolving 115 g (5.0 gram atoms) of sodium metal in 2.5 L of absolute ethanol.

  • Initial Charge: To the 5-L reaction flask, add 800 g (5.0 moles) of diethyl malonate and 1010 g (5.0 moles) of 1,3-dibromopropane.

  • Reaction: Begin stirring the mixture and add the sodium ethoxide solution dropwise over 2-3 hours. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate and, if necessary, using a water bath for cooling.

  • Reflux: After the addition is complete, heat the mixture to reflux for an additional 3 hours to ensure the reaction goes to completion.

  • Workup: Cool the mixture to room temperature. Add 1 L of water to dissolve the precipitated sodium bromide. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with two 500-mL portions of diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation.

ReagentMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
Diethyl Malonate160.175.01.0800 g
1,3-Dibromopropane201.865.01.01010 g
Sodium22.995.01.0115 g
Absolute Ethanol46.07--2.5 L
Product 200.23 - - ~60-70% Yield
Step 2: Selective Monohydrolysis of the Diester

To differentiate the two ester groups, one is selectively hydrolyzed to a carboxylic acid using a stoichiometric amount of base.

Mechanism & Causality: Saponification is a base-mediated hydrolysis of an ester. The hydroxide ion (from KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of one of the ester groups. This forms a tetrahedral intermediate which then collapses, expelling an ethoxide ion as the leaving group to form the carboxylic acid. In the basic medium, the acidic proton of the carboxylic acid is immediately removed to form the carboxylate salt. The key to selectivity is stoichiometric control . By using only one equivalent of base, the reaction is statistically biased towards monohydrolysis. Driving the reaction to completion with excess base would result in the formation of the dicarboxylic acid.[1]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Deprotonation A Diethyl 1,1-cyclobutanedicarboxylate C Tetrahedral Intermediate A->C B K⁺ ⁻OH B->C D Tetrahedral Intermediate E Ethyl 1-carboxycyclobutane-1-carboxylate + ⁻OEt D->E F Potassium Ethyl 1-carboxycyclobutane-1-carboxylate + EtOH E->F Acid-Base Reaction

Caption: Mechanism of selective monohydrolysis (saponification).

Experimental Protocol: Potassium Ethyl 1-carboxycyclobutane-1-carboxylate

  • Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 100 g (0.5 moles) of diethyl 1,1-cyclobutanedicarboxylate in 500 mL of ethanol.

  • Base Addition: In a separate beaker, dissolve 28 g (0.5 moles, 1.0 equivalent) of potassium hydroxide in 100 mL of water. Add this solution to the flask.

  • Reaction: Heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Cool the reaction to room temperature and remove the ethanol under reduced pressure. The resulting aqueous solution contains the potassium salt of the monoacid-monoester. This solution can be used directly in the next step after acidification or the product can be isolated.

  • Acidification (for isolation): Cool the aqueous solution in an ice bath and slowly acidify with cold 6M HCl to a pH of ~2. The monoacid-monoester will precipitate or can be extracted with ethyl acetate. The organic extracts are then dried and concentrated to yield the product.

ReagentMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
Diethyl 1,1-cyclobutanedicarboxylate200.230.51.0100 g
Potassium Hydroxide (KOH)56.110.51.028 g
Ethanol46.07--500 mL
Product 172.18 (acid form) - - High Yield
Step 3: Selective Reduction of the Carboxylic Acid with Borane

This is the key chemoselective step. The carboxylic acid moiety is reduced to a primary alcohol while the ester group remains untouched.

Mechanism & Causality: The choice of reducing agent is critical.

  • LiAlH₄ is a powerful, non-selective reducing agent that would reduce both the ester and the carboxylic acid.[3]

  • NaBH₄ is a mild reducing agent that is generally unreactive towards both esters and carboxylic acids.[4][5]

  • Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃•THF), is uniquely suited for this transformation. It selectively reduces carboxylic acids much faster than it reduces esters.[6]

The mechanism involves the reaction of the carboxylic acid with borane to form an acyloxyborane intermediate. This intermediate is more electrophilic than an ester. Subsequent hydride delivery from additional borane molecules leads to the reduction, ultimately yielding the primary alcohol after an aqueous workup. The initial acid-base reaction between the carboxylic acid and borane is a key feature that distinguishes its reactivity from that towards esters.

G cluster_0 Step 1: Acyloxyborane Formation cluster_1 Step 2: Hydride Reduction cluster_2 Step 3: Hydrolysis A R-COOH C R-COO-BH₂ (Acyloxyborane) + H₂ A->C B BH₃•THF B->C D R-COO-BH₂ F [Intermediate Complex] D->F E BH₃•THF E->F G R-CH₂-O-Borane Species F->G H R-CH₂-O-Borane Species J R-CH₂-OH (Primary Alcohol) H->J I H₂O / H⁺ I->J

Sources

A Spectroscopic Guide to 1-(Hydroxymethyl)cyclobutanecarboxylic Acid: Elucidating Structure Through NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 1-(Hydroxymethyl)cyclobutanecarboxylic acid, a bifunctional molecule incorporating both a carboxylic acid and a primary alcohol on a strained cyclobutyl scaffold, presents an interesting case for spectroscopic analysis. Its unique conformational constraints and the interplay of its functional groups offer a rich dataset for interpretation. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from analogous structures, offering a predictive framework for researchers synthesizing or characterizing this compound.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecular structure is crucial for interpreting its spectroscopic output. The puckered nature of the cyclobutane ring, coupled with the steric and electronic effects of the hydroxymethyl and carboxylic acid substituents at the C1 position, dictates the chemical environment of each atom.

Figure 1: Annotated molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule.

Predicted ¹H NMR Spectral Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
-COOH10.0 - 12.0Singlet (broad)1HN/A
-CH₂OH~3.6Singlet2HN/A
Cyclobutyl CH₂ (α to COOH & CH₂OH)2.2 - 2.6Multiplet4H7-10
Cyclobutyl CH₂ (β to COOH & CH₂OH)1.8 - 2.2Multiplet2H7-10
-CH₂OH Variable (depends on concentration and solvent)Singlet (broad)1HN/A
Rationale for Predictions
  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, resulting in a characteristic downfield shift. Its broadness is a consequence of hydrogen bonding and chemical exchange with residual water or other protic species in the solvent.

  • Hydroxymethyl Protons (-CH₂OH): The protons of the hydroxymethyl group are adjacent to an electronegative oxygen atom, shifting them downfield relative to a standard alkane. In the absence of chiral centers causing diastereotopicity, they are expected to appear as a singlet.

  • Cyclobutyl Protons: The protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The protons on the carbons alpha to the electron-withdrawing substituents (C2 and C4) will be deshielded and appear further downfield compared to the beta protons (C3). The puckered conformation of the ring can lead to non-equivalent axial and equatorial protons, further complicating the multiplets.

  • Alcohol Proton (-OH): The chemical shift of the alcohol proton is highly variable and depends on factors such as solvent, temperature, and concentration, all of which affect hydrogen bonding. It will likely appear as a broad singlet.

Experimental Protocol for ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical; for instance, using D₂O will result in the exchange of the -COOH and -OH protons, causing their signals to disappear from the spectrum, which can be a useful diagnostic tool.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration of quaternary carbons, though less critical for proton spectra.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information on the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C OOH175 - 185
C 1 (Quaternary)45 - 55
-C H₂OH60 - 70
Cyclobutyl C H₂ (α)30 - 40
Cyclobutyl C H₂ (β)15 - 25
Rationale for Predictions
  • Carbonyl Carbon (-COOH): The carbon of the carboxylic acid is highly deshielded and appears significantly downfield, a characteristic feature of carbonyl groups.

  • Quaternary Carbon (C1): The C1 carbon, being substituted with two electron-withdrawing groups, will be shifted downfield relative to the other aliphatic carbons.

  • Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is deshielded by the attached oxygen, placing it in the typical range for carbons in alcohols.

  • Cyclobutyl Carbons: The alpha carbons (C2 and C4) are closer to the electron-withdrawing groups at C1 and will therefore be more deshielded than the beta carbon (C3).

Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (20-50 mg) is often beneficial for obtaining a good signal-to-noise ratio in a reasonable time.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Approximately 220 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans, as the natural abundance of ¹³C is low.

  • Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The spectrum is referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Very Broad
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Carboxylic Acid)1700 - 1725Strong, Sharp
C-O Stretch (Carboxylic Acid/Alcohol)1210 - 1320Strong
O-H Bend (Carboxylic Acid)920 - 950Medium, Broad
Rationale for Predictions
  • O-H Stretches: The most prominent feature will be the extremely broad O-H stretching band from the carboxylic acid, which is a result of extensive hydrogen bonding, often appearing as a wide trough.[1] Superimposed on this will be the broad O-H stretch of the alcohol.

  • C=O Stretch: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ is a definitive indicator of the carboxylic acid's carbonyl group.[1]

  • C-O Stretches: The C-O stretching vibrations from both the carboxylic acid and the alcohol will appear in the fingerprint region and are typically strong.

  • O-H Bend: The out-of-plane O-H bend of the carboxylic acid dimer gives rise to a broad absorption around 920 cm⁻¹.

cluster_sample Sample Preparation cluster_instrument FTIR Spectrometer cluster_output Data Output Prepare KBr pellet or thin film Prepare KBr pellet or thin film Sample Sample Prepare KBr pellet or thin film->Sample IR Source IR Source Interferometer Interferometer IR Source->Interferometer Interferometer->Sample Detector Detector Sample->Detector Interferogram Interferogram Fourier Transform Fourier Transform Interferogram->Fourier Transform IR Spectrum IR Spectrum Fourier Transform->IR Spectrum

Figure 2: A simplified workflow for acquiring an FTIR spectrum.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film (if liquid or low-melting solid): Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the beam path and collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in confirming its structure.

Predicted Mass Spectral Data (Electron Ionization - EI)
m/z (mass-to-charge ratio) Proposed Fragment Identity
130[M]⁺ (Molecular Ion)
113[M - OH]⁺
112[M - H₂O]⁺
99[M - CH₂OH]⁺
85[M - COOH]⁺
55[C₄H₇]⁺
Rationale for Predictions
  • Molecular Ion ([M]⁺): The molecular ion peak at m/z 130, corresponding to the molecular weight of the compound (C₆H₁₀O₃), may be observed, although it might be weak in EI-MS due to facile fragmentation.

  • Key Fragmentations:

    • Loss of a hydroxyl radical (-OH, 17 Da) from the carboxylic acid or alcohol.

    • Loss of a water molecule (-H₂O, 18 Da) is a common fragmentation pathway for alcohols.

    • Loss of the hydroxymethyl radical (-CH₂OH, 31 Da).

    • Loss of the carboxyl radical (-COOH, 45 Da).

    • Cleavage of the substituents from the cyclobutane ring, leading to a fragment corresponding to the cyclobutyl cation or related structures.

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC) for volatile compounds.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. This guide provides a predictive framework for the expected spectral features, grounded in established chemical principles. By following the outlined experimental protocols, researchers can acquire high-quality data to confirm the synthesis and purity of this compound, paving the way for its further application in scientific research and development.

References

  • PubChem. 1-(1-Hydroxy-1-methyl-ethyl)-cyclobutanecarboxylic acid. Available at: [Link].

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]1]

  • NIST WebBook. Cyclobutanecarboxylic acid. Available at: [Link].

Sources

chemical properties and reactivity of 1-(Hydroxymethyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Hydroxymethyl)cyclobutanecarboxylic Acid: Properties, Reactivity, and Applications

Introduction

This compound is a bifunctional organic molecule featuring a compact and strained cyclobutane ring. This structure is uniquely substituted at a single carbon atom with both a primary alcohol (-CH₂OH) and a carboxylic acid (-COOH) group. This arrangement provides two distinct reactive centers, making it a valuable and versatile building block in synthetic organic chemistry and medicinal chemistry. The cyclobutane motif itself is of growing interest in drug design, as it can impart desirable properties such as metabolic stability, conformational rigidity, and three-dimensional character to lead compounds.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental protocols associated with this compound, tailored for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic protocols.

PropertyValueReference
CAS Number 114671-90-8[2][3]
Molecular Formula C₆H₁₀O₃[2][3]
Molecular Weight 130.14 g/mol [2][3]
Appearance Solid (Typical for similar small carboxylic acids)Inferred
Purity Typically >95%[3]
Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton (a broad singlet, typically >10 ppm), the hydroxyl proton (a broad singlet, variable chemical shift), the two protons of the hydroxymethyl group (-CH₂O-), and the six protons of the cyclobutane ring, which would likely appear as complex multiplets in the 1.8-2.6 ppm region.

  • ¹³C NMR: The carbon NMR would feature signals for the carbonyl carbon of the carboxylic acid (~175-185 ppm), the quaternary carbon of the cyclobutane ring, the methylene carbon of the hydroxymethyl group (~60-70 ppm), and the other carbons of the cyclobutane ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad O-H stretching band from ~2500 to 3300 cm⁻¹ (encompassing both the alcohol and the hydrogen-bonded carboxylic acid), a strong C=O stretching absorption for the carboxylic acid at ~1700-1725 cm⁻¹, and a C-O stretching band for the primary alcohol around 1050 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and the hydroxymethyl group (-CH₂OH).

Synthesis Pathways

The synthesis of this compound can be envisioned starting from commercially available precursors such as 1,1-cyclobutanedicarboxylic acid.[6][7] A common strategy involves the selective reduction of one of the two carboxylic acid groups.

G cluster_0 Synthesis Workflow A 1,1-Cyclobutanedicarboxylic Acid B Cyclic Anhydride Intermediate A->B Heat / Acetic Anhydride C This compound B->C 1. Reduction 2. Aqueous Workup D Selective Reducing Agent (e.g., NaBH₄ after anhydride formation, or BH₃·THF)

Caption: A plausible synthetic route via selective reduction.

This process typically involves converting the diacid to a cyclic anhydride, which can then be selectively reduced. Alternatively, selective mono-esterification followed by reduction of the remaining free carboxylic acid with a reagent like borane (BH₃) could yield the desired product after hydrolysis of the ester.

Chemical Reactivity and Key Transformations

The reactivity of this molecule is governed by its two primary functional groups: the carboxylic acid and the primary alcohol. This dual functionality allows for a range of selective transformations.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for forming esters, amides, and other derivatives.

The reaction with an alcohol under acidic catalysis produces the corresponding ester. This is an equilibrium-driven process, often pushed towards the product by using an excess of the alcohol or by removing water as it forms.[8][9]

G cluster_0 Fischer Esterification Mechanism A Carboxylic Acid B Protonated Carbonyl A->B H⁺ (Acid Catalyst) C Tetrahedral Intermediate B->C + R'OH (Alcohol) D Protonated Ester C->D - H₂O E Final Ester D->E - H⁺

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: Synthesis of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate[10]

  • Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Reagents: Add a large excess of absolute ethanol (e.g., 10-20 eq) to act as both reactant and solvent.

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 0.05 eq).

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography if necessary.

Direct reaction of the carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[11] Therefore, coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid for nucleophilic attack by the amine.[11][12][13]

G cluster_0 EDC-Mediated Amide Coupling A Carboxylic Acid B O-Acylisourea Intermediate (Active Ester) A->B + EDC C Tetrahedral Intermediate B->C + Amine D Amide Product C->D - Urea byproduct E EDC (Coupling Agent) F Amine (R'-NH₂)

Caption: Mechanism of EDC-mediated amide bond formation.

Experimental Protocol: General Amide Synthesis

  • Setup: Dissolve this compound (1.0 eq) in an appropriate aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) in a flask under an inert atmosphere (e.g., Nitrogen).

  • Activation: Add EDC·HCl (1.1-1.5 eq) and, optionally, an additive like 1-Hydroxybenzotriazole (HOBt) (0.5-1.0 eq) to suppress side reactions. Stir the mixture at 0 °C for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Purification: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Reactions of the Hydroxymethyl Group

The primary alcohol can be readily oxidized or converted into other functional groups like esters or ethers.

The primary alcohol can be selectively oxidized. Milder reagents like Pyridinium chlorochromate (PCC) will yield the corresponding aldehyde. Stronger oxidizing agents, such as chromic acid (Jones reagent) or potassium permanganate (KMnO₄), will oxidize the alcohol all the way to a second carboxylic acid group, forming 1,1-cyclobutanedicarboxylic acid.[14][15]

G cluster_0 Oxidation Pathways A This compound B 1-Formylcyclobutanecarboxylic Acid (Aldehyde) A->B Mild Oxidant (e.g., PCC, Dess-Martin) C 1,1-Cyclobutanedicarboxylic Acid A->C Strong Oxidant (e.g., Jones Reagent, KMnO₄) B->C Further Oxidation

Caption: Oxidation of the primary alcohol functional group.

Experimental Protocol: Oxidation to 1,1-Cyclobutanedicarboxylic Acid

  • Setup: Dissolve this compound (1.0 eq) in acetone in a flask equipped with a dropping funnel and cooled in an ice bath.

  • Reagent Preparation: Prepare Jones reagent by dissolving chromium trioxide (CrO₃) in water and slowly adding concentrated sulfuric acid.

  • Reaction: Add the prepared Jones reagent dropwise to the acetone solution. The color will change from orange/red to green, indicating the oxidation of the alcohol. Maintain the temperature below 20 °C during the addition.

  • Monitoring: Stir the reaction for a few hours after the addition is complete. Monitor the disappearance of the starting material by TLC.

  • Workup: Quench the excess oxidant by the careful addition of isopropanol until the orange color disappears completely.

  • Extraction: Remove the acetone under reduced pressure. Extract the remaining aqueous solution with ethyl acetate.

  • Purification: Dry the organic extracts, concentrate, and purify the resulting dicarboxylic acid by recrystallization.

Applications in Research and Drug Development

This compound is a valuable scaffold for introducing the cyclobutane moiety into larger molecules. Its bifunctional nature allows it to be incorporated into peptides, polymers, and complex small molecules.

  • Drug Discovery: The cyclobutane ring is used as a bioisostere for other groups (like phenyl rings or alkenes) to improve pharmacokinetic properties, such as increasing metabolic stability or altering conformation.[1] This building block provides a rigid core with orthogonal handles for further diversification. It has been used in the synthesis of inhibitors for targets like NaV1.7 channels for pain management.[16]

  • Building Block: It serves as a precursor for other important cyclobutane derivatives, such as 1-aminocyclobutanecarboxylic acid, which are non-proteinogenic amino acids used in peptide and protein research.[17][18][19]

  • Polymer Chemistry: The molecule can act as a monomer in the synthesis of polyesters, introducing rigidity and specific chemical functionality into the polymer backbone.[20]

Safety and Handling

Based on safety data for structurally related compounds like cyclobutanecarboxylic acid and other carboxylic acids, this compound should be handled with care.

  • Hazards: It is expected to be an irritant to the skin, eyes, and respiratory system.[21][22][23][24] Ingestion may be harmful.[25]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[22]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[21] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and strong oxidizing agents.[21]

References

  • This compound methyl ester - LookChem . LookChem. Available at: [Link]

  • 1-(Hydroxymethyl)cyclobutane-1-carboxylic acid | C6H10O3 | CID 57596060 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Safety Data Sheet - Angene Chemical . Angene Chemical. Available at: [Link]

  • 1-(1-Hydroxy-1-methyl-ethyl)-cyclobutanecarboxylic acid | C8H14O3 | CID 547755 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | C8H14O3 | CID 15670506 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • CID 86333211 | C6H9O3 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps . Chemistry Steps. Available at: [Link]

  • 1,1-Cyclobutanedicarboxylic Acid - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents. Google Patents.
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008) . Human Metabolome Database. Available at: [Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Cyclobutanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester - Aldlab . Aldlab. Available at: [Link]

  • "Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour - UND Scholarly Commons . University of North Dakota. Available at: [Link]

  • Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Cyclobutanecarboxylic acid - general description - Georganics . Georganics. Available at: [Link]

  • Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Carboxylic Acids via Oxidation of Alcohols and Oxidative Cleavage of Alkenes i . Clutch Prep. Available at: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

  • Facile Amide Bond Formation from Carboxylic Acids and Isocyanates - Figshare . Figshare. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. Available at: [Link]

  • Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]

  • Esterification--Making Esters from Carboxylic Acids - YouTube . YouTube. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid - ResearchGate . ResearchGate. Available at: [Link]

  • Cyclohexanecarboxylic acid, 2-hydroxy-, methyl ester - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

  • 1-Aminocyclobutanecarboxylic acid | C5H9NO2 | CID 89643 - PubChem . National Center for Biotechnology Information. Available at: [Link]

Sources

The Strategic Deployment of 1-(Hydroxymethyl)cyclobutanecarboxylic Acid as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Cyclobutane Motif - A Strained Ring with Untapped Potential

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with advantageous physicochemical and pharmacological properties is relentless. Chiral building blocks are the cornerstone of this endeavor, enabling the synthesis of single-enantiomer drugs with improved efficacy and reduced side effects.[1] Among the diverse array of chiral synthons, those incorporating strained ring systems have garnered significant interest. The cyclobutane moiety, in particular, offers a unique combination of structural rigidity and three-dimensional character that can profoundly influence the biological activity and pharmacokinetic profile of a drug candidate.[1][2] Its puckered conformation and distinct bond angles provide a scaffold that can orient pharmacophoric elements in a precise and often advantageous manner, distinct from more conventional acyclic or larger cyclic systems. This guide focuses on a particularly valuable cyclobutane-based synthon: 1-(hydroxymethyl)cyclobutanecarboxylic acid. We will explore its synthesis, chiral resolution, and a compelling case study of its application in the development of novel therapeutics, providing a technical roadmap for its strategic deployment in drug discovery programs.

Part 1: Synthesis of Racemic this compound: A Foundational Starting Point

The journey to harnessing the chiral potential of this compound begins with the efficient preparation of the racemic mixture. A robust and scalable synthesis of the racemate is paramount for the economic viability of any subsequent chiral resolution and application. A common and effective strategy commences with the commercially available 1,1-cyclobutanedicarboxylic acid.

Synthetic Pathway Overview

The synthesis of racemic this compound can be efficiently achieved from 1,1-cyclobutanedicarboxylic acid. This approach involves the selective reduction of one of the carboxylic acid functionalities. A common method to achieve this is through the formation of a monoester, followed by reduction of the remaining free carboxylic acid.

G A 1,1-Cyclobutanedicarboxylic Acid B Monomethyl 1,1-cyclobutanedicarboxylate A->B Esterification (e.g., MeOH, H+) C Racemic this compound B->C Reduction (e.g., BH3-THF) then Hydrolysis

Caption: Synthetic route to racemic this compound.

Experimental Protocol: Synthesis of Racemic this compound

The following protocol is a representative procedure based on established organic chemistry principles.[3][4]

Step 1: Monomethyl Esterification of 1,1-Cyclobutanedicarboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,1-cyclobutanedicarboxylic acid (1.0 eq) in methanol (5-10 volumes).

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride in methanol (e.g., 0.1 eq).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the desired level of mono-esterification is achieved. Over-esterification to the diester can occur, so careful monitoring is crucial.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted diacid and the acid catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude monomethyl 1,1-cyclobutanedicarboxylate. Purification can be achieved by column chromatography if necessary.

Step 2: Reduction and Hydrolysis to Racemic this compound

  • Reduction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the monomethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF).

  • Reducing Agent Addition: Cool the solution to 0 °C in an ice bath and slowly add a solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH3·THF, ~1.5-2.0 eq), via a dropping funnel. The borane will selectively reduce the carboxylic acid over the ester.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until the reduction is complete, as monitored by TLC or LC-MS.

  • Quenching and Hydrolysis: Carefully quench the reaction by the slow addition of methanol at 0 °C. Subsequently, add an aqueous solution of a strong base (e.g., sodium hydroxide, 2-3 eq) and heat the mixture to reflux to hydrolyze the methyl ester.

  • Work-up and Isolation: After cooling to room temperature, acidify the aqueous solution with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford racemic this compound.

Part 2: Chiral Resolution: Isolating the Enantiomerically Pure Building Blocks

With the racemic acid in hand, the next critical step is the separation of the enantiomers. Diastereomeric salt formation with a chiral amine is a classical and highly effective method for the resolution of carboxylic acids.[5][6][7][8][9] The choice of the resolving agent and the crystallization solvent are paramount to achieving high enantiomeric excess (e.e.). (R)-(+)-1-phenylethylamine is a commonly employed and effective resolving agent for this purpose.

The Principle of Diastereomeric Salt Resolution

The underlying principle of this technique is the reaction of a racemic carboxylic acid with a single enantiomer of a chiral base. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization.

G cluster_0 Racemic Acid cluster_1 Diastereomeric Salts A (R)-Acid C (R)-Amine (Chiral Resolving Agent) B (S)-Acid D (R)-Acid · (R)-Amine Salt C->D E (S)-Acid · (R)-Amine Salt C->E F Fractional Crystallization D->F E->F G Less Soluble Diastereomeric Salt (e.g., (S)-Acid · (R)-Amine) F->G H More Soluble Diastereomeric Salt (in mother liquor) F->H I Acidification G->I J Enantiomerically Pure (S)-Acid I->J

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution with (R)-(+)-1-Phenylethylamine

This protocol outlines a general procedure that can be optimized for the resolution of this compound.

  • Salt Formation: Dissolve the racemic this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, ethanol, or acetone). The choice of solvent is critical and often requires screening to find the optimal conditions for selective crystallization.

  • Addition of Resolving Agent: To the solution of the racemic acid, add (R)-(+)-1-phenylethylamine (0.5-1.0 eq). The stoichiometry may need to be adjusted to optimize the resolution.

  • Crystallization: Heat the mixture to obtain a clear solution, and then allow it to cool slowly to room temperature. Further cooling in a refrigerator or ice bath may be necessary to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate crystallization.

  • Isolation of the Less Soluble Salt: Collect the precipitated crystals by filtration and wash them with a small amount of the cold crystallization solvent. The enantiomeric excess of the acid in the salt should be determined at this stage (e.g., by chiral HPLC analysis of the free acid after a small sample is liberated from the salt).

  • Liberation of the Enantiomerically Enriched Acid: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to a pH of ~2. Extract the liberated carboxylic acid with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the enantiomerically enriched this compound.

  • Recovery of the Other Enantiomer: The mother liquor from the crystallization contains the more soluble diastereomeric salt. The other enantiomer of the carboxylic acid can be recovered from the mother liquor by a similar acidification and extraction procedure.

ParameterDescriptionTypical Values/Conditions
Resolving Agent Chiral amine(R)-(+)-1-Phenylethylamine
Solvent Organic solvent for crystallizationIsopropanol, Ethanol, Acetone
Stoichiometry Acid : Amine1 : 0.5 to 1 : 1
Temperature Crystallization temperatureRoom temperature, 0-4 °C
Analysis Enantiomeric excess determinationChiral HPLC

Part 3: Application in Drug Discovery: A Case Study in GPR120 Agonists

The true value of a chiral building block is demonstrated by its successful incorporation into a biologically active molecule. The enantiomers of this compound have emerged as valuable synthons in the development of agonists for G-protein coupled receptor 120 (GPR120), a promising target for the treatment of type 2 diabetes and other metabolic disorders.[10][11][12][13][14]

GPR120: A Therapeutic Target for Metabolic Diseases

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is activated by long-chain fatty acids and is expressed in adipose tissue, macrophages, and intestinal endocrine cells.[10] Activation of GPR120 has been shown to mediate anti-inflammatory effects and stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[10][13] Consequently, small molecule GPR120 agonists are being actively pursued as potential therapeutics for type 2 diabetes.

The Role of Chiral this compound in GPR120 Agonist Design

In the design of potent and selective GPR120 agonists, the this compound moiety serves as a key pharmacophoric element. Its carboxylic acid group engages in crucial interactions with the receptor, while the cyclobutane ring acts as a rigid scaffold to orient other parts of the molecule for optimal binding. The hydroxymethyl group can be further functionalized to introduce additional binding interactions or to modulate the physicochemical properties of the compound. The specific stereochemistry of the building block is often critical for achieving high potency and selectivity.

Synthetic Application: Incorporation into a GPR120 Agonist Scaffold

The following scheme illustrates a representative synthetic route for the incorporation of (S)-1-(hydroxymethyl)cyclobutanecarboxylic acid into a GPR120 agonist.

G A (S)-1-(Hydroxymethyl)cyclobutanecarboxylic Acid C GPR120 Agonist A->C Amide Coupling (e.g., HATU, DIPEA) B Intermediate Amine B->C

Caption: Amide coupling of the chiral acid to an intermediate amine to form a GPR120 agonist.

Synthetic Elaboration:

The synthesis of a GPR120 agonist often involves the coupling of the enantiomerically pure (S)-1-(hydroxymethyl)cyclobutanecarboxylic acid with a suitably functionalized amine intermediate. This is typically achieved through standard amide bond formation protocols.

  • Activation of the Carboxylic Acid: The carboxylic acid of the chiral building block is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Amide Bond Formation: The activated acid is then reacted with the desired amine intermediate to form the final GPR120 agonist.

  • Purification: The final compound is purified using standard techniques such as column chromatography or preparative HPLC.

The precise stereochemistry of the this compound building block is often crucial for the biological activity of the final GPR120 agonist. The rigid cyclobutane scaffold orients the carboxylic acid and the rest of the molecule in a specific conformation within the receptor's binding pocket, leading to a significant difference in potency between the enantiomers.

Conclusion: A Versatile Chiral Synthon for Future Drug Discovery

This compound stands out as a valuable and versatile chiral building block for modern drug discovery. Its synthesis from readily available starting materials and the feasibility of its chiral resolution make it an accessible tool for medicinal chemists. The unique conformational constraints imposed by the cyclobutane ring, coupled with the synthetic handles of the carboxylic acid and hydroxymethyl groups, provide a powerful platform for the design of novel therapeutics. The successful application of this chiral synthon in the development of GPR120 agonists exemplifies its potential to address challenging therapeutic targets. As the demand for novel chemical entities with improved pharmacological profiles continues to grow, the strategic incorporation of unique chiral building blocks like this compound will undoubtedly play a pivotal role in the future of drug development.

References

  • Ji, G., Guo, Q., Xue, Q., Kong, R., Wang, S., Lei, K., Liu, R., & Wang, X. (2017). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. Molecules, 22(12), 2229. [Link]

  • Google Patents. (n.d.). Cyclobutane containing carboxylic acid gpr120 modulators.
  • Org Lett. (2010). Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition. Organic Letters, 12(22), 5338-41. [Link]

  • ResearchGate. (2023). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis, and Evaluation of Novel and Selective G-protein Coupled Receptor 120 (GPR120) Spirocyclic Agonists. Retrieved from [Link]

  • Scribd. (n.d.). Organic Chemistry Lab: Chiral Resolution. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. Angewandte Chemie International Edition, 63(23), e202401451. [Link]

  • Journal of Chemical Education. (1970). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 47(10), 703. [Link]

  • Molecules. (2018). Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. Molecules, 23(11), 2949. [Link]

  • Google Patents. (n.d.). Process of making cyclobutane.
  • Organic Syntheses. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Azetidine and cyclobutane derivatives as JAK inhibitors.
  • ResearchGate. (n.d.). Carboxylic acid-head GPR120 agonists. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • National Institutes of Health. (2016). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 93(3), 553-556. [Link]

  • Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • The Open Medicinal Chemistry Journal. (2008). Volume 2. [Link]

  • FULIR. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

  • UCL Discovery. (2021). RSC Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 24(24), 4459. [Link]

Sources

A Technical Guide to the Synthesis of 1-(Hydroxymethyl)cyclobutanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(hydroxymethyl)cyclobutane-1-carboxylic acid scaffold is a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more traditional acyclic or aromatic moieties, providing a means to improve metabolic stability, fine-tune lipophilicity, and explore novel regions of chemical space.[1][2][3] This guide provides an in-depth exploration of the synthetic strategies for preparing key derivatives of this core structure. We will detail the selective modification of both the carboxylic acid and primary alcohol functionalities, supported by field-proven insights into protecting group strategies, reaction mechanisms, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Strategic Value of the Cyclobutane Motif

In the landscape of drug discovery, the deliberate incorporation of strained ring systems has emerged as a powerful strategy to overcome common liabilities associated with lead compounds. The cyclobutane ring, in particular, offers a unique set of physicochemical properties.[2] Unlike flexible alkyl chains, its puckered conformation introduces a degree of conformational restraint, which can lock a molecule into a bioactive conformation and improve binding affinity for its biological target.[2] Furthermore, the replacement of gem-dimethyl groups or other metabolically susceptible moieties with a cyclobutane ring can enhance metabolic stability and prolong a drug's half-life.[3]

The subject of this guide, 1-(hydroxymethyl)cyclobutanecarboxylic acid, presents two orthogonal functional handles for derivatization: a carboxylic acid and a primary alcohol. The carboxylic acid is a common pharmacophore, but its inherent acidity can lead to poor membrane permeability and metabolic liabilities.[4][5][6] Consequently, its conversion to bioisosteric replacements such as esters and amides is a frequent objective in medicinal chemistry. The primary alcohol offers a versatile point for introducing a variety of substituents to probe structure-activity relationships (SAR).

This guide will systematically address the synthesis of key derivatives by dissecting the synthetic challenges into two primary pathways:

  • Pathway A: Derivatization of the carboxylic acid, with the alcohol either unprotected or protected.

  • Pathway B: Derivatization of the primary alcohol, requiring protection of the carboxylic acid.

For each pathway, we will discuss the critical choice of protecting groups, the rationale behind specific coupling reagents, and provide detailed, self-validating protocols.

Synthetic Pathways and Methodologies

The divergent synthesis of derivatives from this compound hinges on the selective manipulation of its two functional groups. The following diagram illustrates the overall strategic approach.

G cluster_A Pathway A: Carboxylic Acid Derivatization cluster_B Pathway B: Alcohol Derivatization start This compound A1 Protection of Alcohol (e.g., Acetate, Silyl Ether) start->A1 Protect -OH B1 Protection of Carboxylic Acid (e.g., Methyl Ester) start->B1 Protect -COOH A2 Amide Synthesis A1->A2 Amine, Coupling Agent A3 Ester Synthesis A1->A3 Alcohol, Coupling Agent A4 Deprotection A2->A4 A3->A4 end_A Amide/Ester Derivatives A4->end_A B2 Ether Synthesis (Williamson) B1->B2 Base, Alkyl Halide B3 Ester Synthesis (Acylation) B1->B3 Acyl Chloride, Base B4 Deprotection B2->B4 B3->B4 end_B Ether/Ester Derivatives B4->end_B

Figure 1: General synthetic strategies for the derivatization of this compound.

Pathway A: Derivatization of the Carboxylic Acid

Modification of the carboxylic acid to form amides and esters is a cornerstone of medicinal chemistry. These transformations can modulate a compound's polarity, hydrogen bonding capacity, and metabolic stability. The key challenge lies in activating the carboxylic acid for nucleophilic attack without promoting unwanted side reactions with the primary alcohol.

A.1. Strategy 1: Direct Amidation/Esterification (Unprotected Alcohol)

For certain robust applications, direct coupling may be attempted. However, the presence of the free hydroxyl group can lead to competitive O-acylation, resulting in a mixture of products and complicating purification. This approach is generally less favored when high purity is essential.

A.2. Strategy 2: Synthesis via an Acyl Chloride Intermediate (Protected Alcohol)

A more reliable and widely applicable strategy involves a two-step process: protection of the alcohol followed by conversion of the carboxylic acid to a highly reactive acyl chloride.

A.2.1. Protection of the Primary Alcohol as an Acetate Ester

The acetate group is a simple and effective protecting group for primary alcohols. It is stable to the conditions required for acyl chloride formation and is readily removed under mild basic conditions.

Experimental Protocol: Synthesis of 1-(Acetoxymethyl)cyclobutanecarboxylic Acid

  • To the Starting Material: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Acylation: Cool the mixture to 0 °C in an ice bath and add acetic anhydride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

A.2.2. Formation of the Acyl Chloride and Subsequent Amidation

With the alcohol protected, the carboxylic acid can be cleanly converted to the acyl chloride using thionyl chloride. This intermediate is highly reactive and is typically used immediately without purification.

G Protected_Acid 1-(Acetoxymethyl)cyclobutanecarboxylic Acid Acyl_Chloride 1-(Acetoxymethyl)cyclobutanecarbonyl Chloride Protected_Acid->Acyl_Chloride SOCl₂ Amide N-Substituted-1-(acetoxymethyl)cyclobutanecarboxamide Acyl_Chloride->Amide R¹R²NH, Base

Figure 2: Acyl chloride formation and subsequent amidation.

Experimental Protocol: Synthesis of N-Benzyl-1-(acetoxymethyl)cyclobutanecarboxamide

  • Acyl Chloride Formation: To neat 1-(acetoxymethyl)cyclobutanecarboxylic acid (1.0 eq), add thionyl chloride (1.2 eq) at room temperature. Stir for 1 hour.[1] Gently heat the mixture (e.g., on a steam bath) for 5-10 minutes to drive the reaction to completion.[1]

  • Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure. The resulting crude 1-(acetoxymethyl)cyclobutanecarbonyl chloride is used directly in the next step.

  • Amidation: Dissolve the crude acyl chloride in DCM and cool to 0 °C. In a separate flask, prepare a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in DCM.

  • Reaction: Add the amine solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Quench with water, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify the resulting amide by column chromatography.

A.2.3. Deprotection of the Acetate Group

The final step is the removal of the acetate protecting group to reveal the primary alcohol. This is typically achieved by saponification.

Experimental Protocol: Hydrolysis of the Acetate Ester

  • Reaction Setup: Dissolve the N-benzyl-1-(acetoxymethyl)cyclobutanecarboxamide (1.0 eq) in a mixture of methanol and water.

  • Base Addition: Add potassium carbonate (2.0 eq) or lithium hydroxide (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Neutralize the reaction with 1M HCl and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed, dried, and concentrated to yield the final product, N-benzyl-1-(hydroxymethyl)cyclobutanecarboxamide.

Derivative Class Key Reagents Typical Yields Notes
AmidesSOCl₂, Amine, Base60-85% (over 2 steps)The acyl chloride is moisture-sensitive.
EstersSOCl₂, Alcohol, Base65-90% (over 2 steps)Similar to amide synthesis, but using an alcohol as the nucleophile.

Pathway B: Derivatization of the Primary Alcohol

To modify the hydroxyl group, the carboxylic acid must first be protected to prevent it from interfering with the desired reaction. A methyl ester is a common and effective choice for this purpose.

B.1. Protection of the Carboxylic Acid as a Methyl Ester

The methyl ester can be formed under acidic conditions (Fischer esterification) or by reaction with a methylating agent. Fischer esterification is often preferred for its simplicity and cost-effectiveness.

Experimental Protocol: Synthesis of Methyl 1-(Hydroxymethyl)cyclobutanecarboxylate

  • Reaction Setup: Suspend this compound (1.0 eq) in methanol, which acts as both the solvent and reagent.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure.

  • Extraction and Purification: Add water to the residue and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by distillation or column chromatography to yield methyl 1-(hydroxymethyl)cyclobutanecarboxylate.[7][8]

B.2. Synthesis of Ethers via Williamson Ether Synthesis

With the carboxylic acid protected as a methyl ester, the free primary alcohol can be converted to an ether. The Williamson ether synthesis is a classic and reliable method for this transformation.

G Protected_Acid Methyl 1-(hydroxymethyl)cyclobutanecarboxylate Alkoxide Alkoxide Intermediate Protected_Acid->Alkoxide Strong Base (e.g., NaH) Ether Methyl 1-((alkoxy)methyl)cyclobutanecarboxylate Alkoxide->Ether Alkyl Halide (R-X)

Figure 3: Williamson ether synthesis workflow.

Experimental Protocol: Synthesis of Methyl 1-((Benzyloxy)methyl)cyclobutanecarboxylate

  • Reaction Setup: Dissolve methyl 1-(hydroxymethyl)cyclobutanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir at this temperature for 30 minutes.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the benzyl ether.

B.3. Deprotection of the Methyl Ester

The final step is the hydrolysis of the methyl ester to regenerate the carboxylic acid. This is typically achieved through saponification under basic conditions.

Experimental Protocol: Saponification of the Methyl Ester

  • Reaction Setup: Dissolve the methyl 1-((benzyloxy)methyl)cyclobutanecarboxylate (1.0 eq) in a mixture of THF, methanol, and water.

  • Hydrolysis: Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature until the starting material is consumed (typically 2-6 hours).

  • Work-up: Acidify the reaction mixture to pH ~3 with 1M HCl.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-((benzyloxy)methyl)cyclobutanecarboxylic acid.

Derivative Class Protecting Group Key Reagents Typical Yields Notes
EthersMethyl EsterNaH, Alkyl Halide70-90%Anhydrous conditions are critical.
Esters (on OH)Methyl EsterAcyl Chloride, Base80-95%The reaction is typically fast and clean.

Conclusion

The synthetic routes outlined in this guide provide a robust framework for the generation of diverse libraries based on the this compound core. The strategic use of orthogonal protecting groups is paramount to achieving selective derivatization of either the carboxylic acid or the primary alcohol. The protocols described herein are based on well-established, high-yielding transformations, offering a reliable starting point for medicinal chemists and drug discovery scientists. By leveraging these methodologies, researchers can efficiently explore the chemical space around this valuable scaffold, paving the way for the discovery of new therapeutic agents with improved pharmacological profiles.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B., III. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.
  • Bezen, S., & De Kimpe, N. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal, 27(5), 1639-1653.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Hajduk, P. J., & Bures, M. (2000). Privileged molecules for protein binding identified from NMR-based screening. Journal of Medicinal Chemistry, 43(18), 3443–3447.
  • Meanwell, N. A. (2018). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ACS Medicinal Chemistry Letters, 9(11), 1041-1046.
  • PrepChem. (n.d.). Synthesis of (d) 1-Acetoxymethylcyclobutanecarbonyl chloride (6d). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-(Hydroxymethyl)cyclobutane-1-carboxylic Acid (CAS 114671-90-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(hydroxymethyl)cyclobutane-1-carboxylic acid (CAS Number: 114671-90-8), a unique bifunctional carbocyclic compound. While specific experimental data and direct biological applications remain limited in publicly accessible literature, this document synthesizes available information on its chemical properties, potential synthetic utility, and sourcing. It further contextualizes its relevance within the broader field of medicinal chemistry by examining the established roles of the cyclobutane motif and carboxylic acid functionalities in drug design. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related small molecules in drug discovery and development.

Introduction: The Structural Significance of 1-(Hydroxymethyl)cyclobutane-1-carboxylic Acid

1-(Hydroxymethyl)cyclobutane-1-carboxylic acid is a fascinating, yet underexplored, small molecule possessing a compact and rigid cyclobutane core. This scaffold is adorned with two key functional groups: a primary alcohol and a carboxylic acid. This dual functionality, coupled with the inherent three-dimensionality of the cyclobutane ring, presents intriguing possibilities for its application as a building block in organic synthesis and medicinal chemistry.

The cyclobutane moiety is increasingly recognized for its favorable properties in drug design. Its rigid, puckered structure can help to conformationally constrain molecules, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, the replacement of more common ring systems or flexible alkyl chains with a cyclobutane can enhance metabolic stability and improve pharmacokinetic profiles.

This guide will delve into the known properties of 1-(hydroxymethyl)cyclobutane-1-carboxylic acid, outline general methodologies for its characterization, and provide a curated list of suppliers.

Physicochemical Properties and Characterization

A summary of the fundamental physicochemical properties of 1-(hydroxymethyl)cyclobutane-1-carboxylic acid is presented in the table below.

PropertyValueSource
CAS Number 114671-90-8N/A
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [2]
Appearance White to off-white solid (typical)General supplier information
Purity Typically >95%General supplier information
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons of the hydroxymethyl group, the protons on the cyclobutane ring, and a broad singlet for the carboxylic acid proton, typically downfield. The protons on the cyclobutane ring would likely appear as complex multiplets due to their diastereotopic nature and spin-spin coupling.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the quaternary carbon of the cyclobutane ring attached to the functional groups, the methylene carbon of the hydroxymethyl group, the carbons of the cyclobutane ring, and the carbonyl carbon of the carboxylic acid, which would be the most downfield signal.

The IR spectrum of this compound would be characterized by the following key absorptions:

  • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[3][4]

  • A strong C=O stretching absorption for the carboxylic acid carbonyl group, typically in the range of 1700-1730 cm⁻¹.[5]

  • A C-O stretching band for the primary alcohol.

  • C-H stretching and bending vibrations for the cyclobutane ring.[6]

Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 130. Fragmentation patterns would be expected to involve the loss of water (H₂O), the carboxyl group (COOH), or the hydroxymethyl group (CH₂OH).

Synthesis and Chemical Reactivity

General Synthetic Strategies

While a specific, detailed synthesis protocol for 1-(hydroxymethyl)cyclobutane-1-carboxylic acid is not prominently described, its structure suggests plausible synthetic routes originating from commercially available cyclobutane derivatives. A common approach involves the functionalization of a cyclobutane precursor. For instance, the hydrolysis of a corresponding ester, such as ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate, would yield the desired carboxylic acid.[7]

Another potential route could involve the modification of 1,1-cyclobutanedicarboxylic acid.[8] One of the carboxylic acid groups could be selectively reduced to a primary alcohol.

The following diagram illustrates a generalized synthetic workflow for related cyclobutane carboxylic acids.

G cluster_0 Synthetic Workflow for Cyclobutane Carboxylic Acids start Commercially Available Cyclobutane Precursor (e.g., diester or dicarboxylic acid) step1 Selective Functional Group Transformation (e.g., hydrolysis or reduction) start->step1 Reagents & Conditions step2 Purification (e.g., crystallization or chromatography) step1->step2 Crude Product product Target Cyclobutane Carboxylic Acid Derivative step2->product Purified Product

Caption: A generalized workflow for the synthesis of functionalized cyclobutane carboxylic acids.

Potential Applications in Drug Discovery

The structural motifs present in 1-(hydroxymethyl)cyclobutane-1-carboxylic acid are of significant interest in medicinal chemistry.

  • Scaffold for Library Synthesis: The bifunctional nature of this molecule makes it an ideal starting point for the synthesis of diverse chemical libraries. The carboxylic acid can be readily converted to amides, esters, and other derivatives, while the alcohol can be oxidized, etherified, or used in coupling reactions.

  • Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other cyclic or acyclic fragments in a drug molecule. Its rigid nature can help to lock in a bioactive conformation, potentially leading to increased potency and selectivity.

  • Improved Physicochemical Properties: The introduction of a cyclobutane ring can modulate a compound's lipophilicity and metabolic stability. The carboxylic acid and alcohol groups also provide handles for improving aqueous solubility.

While no specific biological activity has been reported for 1-(hydroxymethyl)cyclobutane-1-carboxylic acid itself, related fluorinated derivatives have been explored as potential PET tracers for brain tumor imaging.[9]

Safety and Handling

Based on the safety data for structurally related carboxylic acids, 1-(hydroxymethyl)cyclobutane-1-carboxylic acid should be handled with care in a laboratory setting.

  • Hazard Statements (Predicted): May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust. Wash hands thoroughly after handling.

Suppliers

1-(hydroxymethyl)cyclobutane-1-carboxylic acid is available from several chemical suppliers. Researchers should inquire about purity, availability, and lead times directly with the vendors.

SupplierPurityNotes
Sigma-Aldrich98%Available through various partners.
AChemBlock97%Building block supplier.[10]
AchmemNot specifiedResearch chemicals.[2]

Conclusion

1-(hydroxymethyl)cyclobutane-1-carboxylic acid represents a structurally interesting and potentially valuable building block for drug discovery and organic synthesis. While its own biological properties are yet to be thoroughly investigated, its constituent motifs are well-regarded in medicinal chemistry. This guide has consolidated the available information on this compound, providing a foundation for future research. Further experimental studies are warranted to fully elucidate its chemical reactivity, biological activity, and potential as a scaffold for the development of novel therapeutics.

References

  • PubChem. Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. National Center for Biotechnology Information. Available at: [Link].

  • PubChem. 1-(Hydroxymethyl)cyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link].

  • PubChem. 1-(1-Hydroxy-1-methyl-ethyl)-cyclobutanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link].

  • University of California, Davis. IR: carboxylic acids. Available at: [Link].

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). Available at: [Link].

  • PubChem. 1-Hydroxy-2-methylcyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link].

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link].

  • Organic Syntheses. 1,1-Cyclobutanedicarboxylic Acid. Available at: [Link].

  • ScholarWorks. Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link].

  • Google Patents. Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link].

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link].

  • NIST. Cyclobutylcarboxylic acid. National Institute of Standards and Technology. Available at: [Link].

  • ACS Publications. THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. The Journal of Organic Chemistry. Available at: [Link].

  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available at: [Link].

  • PubMed. Synthesis and biological evaluation of anti-1-amino-2-[18F]fluoro-cyclobutyl-1-carboxylic acid (anti-2-[18F]FACBC) in rat 9L gliosarcoma. Available at: [Link].

  • MDPI. Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. Available at: [Link].

  • Doc Brown's Chemistry. Infrared spectrum of cyclobutane. Available at: [Link].

  • PubMed. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Available at: [Link].

  • ResearchGate. (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. Available at: [Link].

  • NIST. 1-Cyclohexene-1-carboxylic acid. National Institute of Standards and Technology. Available at: [Link].

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-(Hydroxymethyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-(Hydroxymethyl)cyclobutanecarboxylic acid is a quintessential example of a small, three-dimensional (3D) scaffold that is of increasing importance to researchers in medicinal chemistry and materials science. Its compact and rigid structure, derived from the inherent strain of the cyclobutane ring, offers a distinct advantage over traditional flat, aromatic systems by providing precise, multi-directional exit vectors for molecular elaboration. However, the very features that make it attractive—ring strain, puckering, and dense functionalization—create a complex conformational landscape. This guide provides an in-depth technical analysis of the molecular structure and conformational preferences of this compound. We will dissect the theoretical underpinnings of its structure, detail both computational and experimental workflows for its characterization, and discuss the implications of its 3D architecture for drug development professionals.

Introduction: The Significance of a Constrained Scaffold

In the field of drug discovery, the exploration of three-dimensional chemical space is paramount for identifying novel molecular entities with high affinity and selectivity for biological targets. Saturated carbocycles, such as cyclobutane, have emerged as valuable building blocks because they serve as non-planar, rigid scaffolds.[1] this compound, in particular, presents a compact framework decorated with two key functional groups—a carboxylic acid and a primary alcohol—emanating from a single quaternary carbon. This arrangement makes it an attractive starting point for the synthesis of complex molecules and fragment-based drug discovery campaigns.[2]

The core challenge, and the focus of this guide, lies in accurately defining the molecule's preferred 3D arrangement. The conformation is not trivial; it is dictated by a delicate balance between the intrinsic puckering of the four-membered ring and the orientation of the two functional groups, which may engage in stabilizing intramolecular interactions.[3][4] A thorough understanding of this conformational landscape is critical for predicting and exploiting its binding properties.

Fundamental Molecular Architecture

The foundational structure of this compound combines the unique properties of a strained ring system with the chemical reactivity of its appended functional groups.

PropertyValueSource
Molecular Formula C₆H₁₀O₃[5]
Molecular Weight 130.14 g/mol [5]
Functional Groups Carboxylic Acid, Primary Alcohol
Key Feature Geminally-disubstituted cyclobutane ring
The Cyclobutane Ring: A State of Strain and Flexibility

A hypothetical planar cyclobutane would suffer from two primary types of strain:

  • Angle Strain: The internal C-C-C bond angles would be 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to orbital overlap inefficiency and instability.[3][4]

  • Torsional Strain: All eight C-H bonds on adjacent carbons would be fully eclipsed, resulting in repulsive steric interactions.[4]

To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, "puckered" or "bent" conformation.[6][7] This puckering reduces the eclipsing interactions between hydrogens on adjacent carbons, although it slightly increases the angle strain. For the parent cyclobutane molecule, this results in an equilibrium dihedral angle (puckering angle) of approximately 29-35°.[6][8] The molecule rapidly interconverts between equivalent puckered forms.

Substituent Effects and Intramolecular Interactions

The presence of the bulky hydroxymethyl and carboxylic acid groups at the C1 position significantly influences the ring's conformational preference. These substituents can occupy positions that are broadly analogous to axial or equatorial positions in cyclohexane, affecting the overall stability.

A crucial hypothesis for this molecule is the potential for a strong intramolecular hydrogen bond . This interaction, likely forming a stable six-membered ring, could occur between the carboxylic acid's hydroxyl proton and the alcohol's oxygen atom. Such a bond would act as a "conformational lock," dramatically stabilizing one specific pucker and orientation of the side chains, thereby reducing the molecule's flexibility and presenting a more defined pharmacophore.[9]

Theoretical & Computational Conformational Analysis

Rationale for a Computational Approach

Before embarking on synthesis or resource-intensive experimental analysis, a computational investigation is an indispensable first step. This approach allows for a systematic exploration of the molecule's potential energy surface to identify all low-energy, stable conformations.[10][11] By calculating the relative energies of these conformers, we can predict the most probable structures that will be observed experimentally.

Experimental Protocol: A Multi-Step Computational Workflow

This protocol outlines a robust, field-proven methodology for the conformational analysis of flexible small molecules.

  • Initial 3D Structure Generation:

    • Action: Draw the 2D structure of this compound in a molecular editor (e.g., ChemDraw, MarvinSketch).

    • Causality: This provides the correct connectivity as the starting point for 3D conversion.

    • Action: Convert the 2D structure to a preliminary 3D structure using built-in software tools that apply standard bond lengths and angles.

  • Global Conformational Search:

    • Action: Employ a molecular mechanics (MM) force field (e.g., MMFF94) to perform a systematic or stochastic conformational search. This involves rotating all rotatable bonds (C-C, C-O) in discrete steps.

    • Causality: MM methods are computationally inexpensive and thus ideal for rapidly sampling thousands of potential conformations to identify distinct, low-energy families of structures without getting trapped in local minima.

  • Quantum Mechanical Optimization and Ranking:

    • Action: Take the unique, low-energy conformers (e.g., all within 10 kcal/mol of the MM minimum) and perform full geometry optimization using a more accurate method, such as Density Functional Theory (DFT). A common and reliable choice is the B3LYP functional with the 6-31G(d) basis set.

    • Causality: DFT provides a much more accurate description of electron distribution and, consequently, molecular geometry and energy. This step refines the initial MM structures to find the true energy minima on the potential energy surface.

  • Thermochemical Analysis:

    • Action: Perform a vibrational frequency calculation on each optimized DFT structure.

    • Causality: This step serves two purposes. First, the absence of imaginary frequencies confirms that the structure is a true energy minimum. Second, it provides the zero-point vibrational energy and thermal corrections, allowing for the calculation of relative Gibbs free energies (ΔG), which are more relevant for predicting room-temperature conformational equilibria than simple electronic energies.

Visualization of the Computational Workflow

G cluster_workflow Computational Conformational Analysis Workflow A 1. 2D Structure Input B 2. 3D Structure Generation A->B C 3. Molecular Mechanics (MM) Conformational Search B->C D 4. Clustering & Selection of Low-Energy Conformers C->D E 5. DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) D->E F 6. Vibrational Frequency Calculation E->F G 7. Gibbs Free Energy Calculation & Ranking F->G H Final Output: Ranked Stable Conformers G->H

Caption: A typical multi-step workflow for computational conformational analysis.

Predicted Conformers and Energetics

Computational analysis is expected to reveal several low-energy conformers. The global minimum is highly likely to be the structure stabilized by the intramolecular hydrogen bond. The table below presents illustrative data for the three most stable predicted conformers.

ConformerRelative Gibbs Free Energy (ΔG, kcal/mol)Puckering Angle (°)H-Bond Distance (O-H···O, Å)Key Feature
Conf-1 0.0031.51.85Intramolecular H-bond present
Conf-2 +2.829.8> 4.0No H-bond, "extended" form
Conf-3 +3.528.5> 4.0No H-bond, alternate pucker

These results predict that Conf-1 , the conformer locked by the intramolecular hydrogen bond, is overwhelmingly the most stable and would be the dominant species observed in the gas phase or in non-polar solvents.

Experimental Determination of Molecular Structure

Rationale for Experimental Validation

While computational methods provide powerful predictions, they must be validated by experimental data. Experimental techniques provide definitive structural information in the solid state (X-ray crystallography) and the solution phase (NMR spectroscopy), where intermolecular forces and solvent effects can influence conformational preferences.

Method 1: Single-Crystal X-ray Diffraction (Solid-State Conformation)
  • Expertise & Causality: This is the gold standard for unambiguously determining the 3D structure of a molecule.[12] By diffracting X-rays off a single, well-ordered crystal, we can generate an electron density map and solve for the precise position of every atom. This provides a high-resolution snapshot of the molecule's conformation as it exists in the crystal lattice, including exact bond lengths, bond angles, and puckering parameters.

  • Experimental Protocol:

    • Crystallization: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, acetone/water). Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals of sufficient quality. This is often the most challenging, rate-limiting step.[12]

    • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Cool the crystal under a stream of liquid nitrogen to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern on a detector as the crystal is rotated.

    • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use computational software (e.g., SHELX) to solve the phase problem and generate an initial electron density map. Build an atomic model into the map and refine the atomic positions and thermal parameters until the model best fits the experimental data.

  • Illustrative Data Interpretation: An X-ray structure would be expected to confirm the puckered nature of the ring and definitively show the presence or absence of the intramolecular hydrogen bond.

ParameterIllustrative Value
C1-C2 Bond Length1.55 Å
C-C-C Ring Angle~88.5°
Ring Puckering Angle32.1°
O(carboxyl)-H···O(hydroxyl) Distance1.88 Å
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution-State Dynamics)
  • Expertise & Causality: NMR is the most powerful technique for elucidating molecular structure and conformation in solution.[13][14] Unlike crystallography, which sees a static state, NMR provides data on the time-averaged conformation. For this molecule, key NMR experiments can confirm the dominant solution-state structure and probe the strength of the hydrogen bond.

  • Experimental Protocol:

    • Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as polar, hydrogen-bonding solvents like DMSO may disrupt the intramolecular hydrogen bond.

    • 1D NMR Acquisition: Acquire standard ¹H and ¹³C NMR spectra. The chemical shift of the carboxylic acid proton in a non-polar solvent like CDCl₃ can be highly indicative of hydrogen bonding (a downfield shift to >10 ppm often suggests involvement in an H-bond).

    • 2D NMR Acquisition: Perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.

    • Data Interpretation: Analyze the NOESY spectrum for through-space correlations. A strong NOE between the carboxylic acid proton and the protons of the -CH₂OH group would provide definitive evidence of their spatial proximity, confirming the conformation stabilized by the intramolecular hydrogen bond. Vicinal coupling constants (³J) between ring protons can also be used to estimate dihedral angles via the Karplus relationship, further defining the ring pucker.[14]

Visualization of the Experimental Workflow

G cluster_workflow Experimental Structure Validation Workflow cluster_xray Solid-State Analysis cluster_nmr Solution-State Analysis A Purified Compound B 1. Crystallization A->B F 1. Dissolution in Deuterated Solvent A->F C 2. X-ray Diffraction B->C D 3. Structure Solution & Refinement C->D E Definitive 3D Structure (Bond Lengths, Angles) D->E G 2. 1D/2D NMR Data Acquisition F->G H 3. Analysis of Shifts, Couplings, and NOEs G->H I Time-Averaged Conformation & H-Bonding Evidence H->I

Caption: Parallel workflows for solid-state and solution-state structural analysis.

Implications in Medicinal Chemistry and Drug Design

The detailed structural understanding of this compound is directly applicable to rational drug design.

  • Scaffold Rigidity and Vectorial Display: The puckered cyclobutane core, locked in a specific conformation by the intramolecular hydrogen bond, acts as a rigid scaffold. This rigidity minimizes the entropic penalty upon binding to a protein target. It presents the carboxylic acid and hydroxymethyl groups in a well-defined spatial orientation, offering precise vectors for interaction with receptor sites or for further chemical elaboration.[1][15]

  • Bioisosterism and Property Modulation: The carboxylic acid group is a common feature in many drugs but can sometimes lead to poor metabolic stability or membrane permeability.[16] The entire this compound motif can be used as a bioisostere for other functional groups, offering a similar spatial arrangement of hydrogen bond donors and acceptors but with different physicochemical properties (e.g., pKa, lipophilicity).

  • Fragment-Based Drug Discovery (FBDD): As a small, structurally defined molecule, it is an ideal fragment for FBDD screening. Its low molecular weight and defined 3D shape provide a high-quality starting point for growing a more potent lead compound. The cyclobutane unit itself is known to be a favorable motif for filling hydrophobic pockets in protein active sites.[1]

Conclusion

This compound is far more than a simple substituted cycloalkane. It is a highly ordered molecular scaffold whose structure is dominated by the puckered nature of the cyclobutane ring and the strong likelihood of a conformation--locking intramolecular hydrogen bond. The synergy between computational prediction and experimental validation—primarily through X-ray crystallography and NMR spectroscopy—is essential for fully elucidating its 3D architecture. For researchers and drug development professionals, a deep understanding of this structure provides a powerful tool for the rational design of novel therapeutics, leveraging its inherent rigidity and well-defined vectorial display of functional groups to achieve high-affinity and selective molecular recognition.

References

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Online] Available at: [Link]

  • Jiménez-Osés, G., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. Journal of Organic Chemistry, 71(5), 1869-78. [Online] Available at: [Link]

  • Estévez, L. A., et al. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 109(4), 635-42. [Online] Available at: [Link]

  • Estévez, L. A., et al. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. PubMed. [Online] Available at: [Link]

  • Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. ACS Figshare. [Online] Available at: [Link]

  • Foley, D. J., et al. (2020). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ResearchGate. [Online] Available at: [Link]

  • Avenoza, A., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Online] Available at: [Link]

  • Gruodis, A., et al. (2006). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. PubMed. [Online] Available at: [Link]

  • PubChem. 1-(Hydroxymethyl)cyclobutane-1-carboxylic acid. National Center for Biotechnology Information. [Online] Available at: [Link]

  • Rutar, V., & Kaucic, V. (1985). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. PubMed. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Online] Available at: [Link]

  • Kantardjieff, K. A., & Rupp, B. (2009). X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Online] Available at: [Link]

  • Shishodia, S., et al. (2018). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 9(8), 1346-1357. [Online] Available at: [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. [Online] Available at: [Link]

  • Alkorta, I., et al. (2019). Introduction to "Intramolecular Hydrogen Bonding 2018". MDPI. [Online] Available at: [Link]

  • Wessjohann, L. A., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 12(1), 1-10. [Online] Available at: [Link]

Sources

The Strategic Application of 1-(Hydroxymethyl)cyclobutanecarboxylic Acid in Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Cyclobutane Building Block

1-(Hydroxymethyl)cyclobutanecarboxylic acid, a deceptively simple bifunctional molecule, has carved a significant niche in the landscape of modern organic synthesis. Its rigid, puckered cyclobutane core offers a unique three-dimensional scaffold that has become increasingly sought after in the design of novel therapeutics and advanced materials.[1] This guide provides a comprehensive technical overview of the applications of this compound, delving into its strategic use in medicinal chemistry and materials science. We will explore the rationale behind its selection as a synthetic precursor, detail key synthetic transformations, and present its role in the construction of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 114671-90-8
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Appearance White crystalline powder
Storage 0-8°C

PART 1: Medicinal Chemistry - A Scaffold for Innovation

The incorporation of a cyclobutane motif into drug candidates is a strategic design choice aimed at improving pharmacological properties. The constrained nature of the four-membered ring can pre-organize substituents into well-defined spatial orientations, enhancing binding affinity to biological targets. Furthermore, the cyclobutane core is often more metabolically stable than larger cycloalkanes or linear chains, a crucial attribute in drug development. This compound serves as an invaluable starting material for accessing a diverse range of complex pharmaceutical intermediates.

The Cyclobutane Core in Drug Design: A Logical Framework

G cluster_0 Core Advantages A This compound B Improved Pharmacokinetics A->B Metabolic Stability C Enhanced Target Binding A->C Conformational Rigidity D Novel Chemical Space A->D 3D Scaffold

Caption: Strategic advantages of incorporating the this compound scaffold in drug design.

Case Study: Synthesis of a Lysine-Specific Demethylase 1 (LSD1) Inhibitor Core

A notable application of a cyclobutane carboxylic acid framework is in the synthesis of potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target implicated in various cancers. The complex molecule, 1-{[4-(methoxymethyl)-4-({[(1R,2S)-2-phenylcyclopropyl]amino}methyl)piperidin-1-yl]methyl}cyclobutanecarboxylic acid, showcases the utility of this building block. While the full synthetic route from this compound is proprietary, a plausible synthetic disconnection approach highlights the key transformations required.

Hypothetical Synthetic Workflow:

G A This compound B Protection of Carboxylic Acid A->B C Activation of Hydroxymethyl Group (e.g., to Bromide or Tosylate) B->C D Key Intermediate: 1-(Bromomethyl)cyclobutanecarboxylate C->D E Nucleophilic Substitution with Piperidine Derivative D->E F Deprotection E->F G Final LSD1 Inhibitor F->G

Caption: A conceptual workflow for the synthesis of an LSD1 inhibitor core from this compound.

Experimental Protocol: General Procedure for the Activation of the Hydroxymethyl Group

This protocol describes a general method for converting the hydroxymethyl group into a more reactive leaving group, such as a bromide, a crucial step for subsequent nucleophilic substitution reactions.

  • Esterification: The carboxylic acid moiety of this compound is first protected, typically as a methyl or ethyl ester, to prevent unwanted side reactions. This can be achieved using standard esterification conditions, such as reaction with methanol or ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

  • Halogenation: The resulting ester is then subjected to halogenation. For example, reaction with a brominating agent like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of a phosphine, such as triphenylphosphine (PPh₃), in an aprotic solvent like dichloromethane (DCM) at 0°C to room temperature will yield the corresponding 1-(bromomethyl)cyclobutanecarboxylate.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired key intermediate.

PART 2: Materials Science - Building Blocks for Functional Polymers

The unique structural features of this compound also lend themselves to the synthesis of novel polymers. The bifunctional nature of the molecule, possessing both a hydroxyl and a carboxylic acid group, allows for its participation in step-growth polymerization reactions to form polyesters and polyamides. The incorporation of the rigid cyclobutane unit into the polymer backbone can significantly influence the material's thermal and mechanical properties.

Polyester Synthesis via Polycondensation

This compound can, in principle, undergo self-condensation to form a polyester. However, more commonly, it would be used as a co-monomer with other diacids or diols to tailor the properties of the resulting polymer. For instance, it can be used to introduce rigidity and potentially improve the glass transition temperature (Tg) of polyesters.

A more versatile approach involves the synthesis of polyesters from cyclobutane dicarboxylic acids, which can be derived from precursors like this compound. For example, the synthesis of semi-rigid biobased polyesters from 3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA) has been reported.[2][3] This highlights the potential of cyclobutane diacids as monomers for sustainable polymers with tunable properties.[2][3]

General Polymerization Workflow:

G A This compound (or its derivatives) C Polycondensation Reaction A->C B Co-monomer (e.g., Diol or Diacid) B->C D Polyester with Cyclobutane Units C->D E Enhanced Thermal Stability D->E F Modified Mechanical Properties D->F

Caption: Conceptual workflow for the synthesis of polyesters incorporating a cyclobutane moiety.

Experimental Protocol: General Procedure for Polyester Synthesis

The following is a general two-step melt polycondensation procedure that can be adapted for the synthesis of polyesters using a cyclobutane dicarboxylic acid monomer.

  • Esterification: The dicarboxylic acid monomer (e.g., a cyclobutane-1,2-dicarboxylic acid) and a diol are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a condenser. A suitable catalyst, such as antimony(III) oxide or titanium(IV) isopropoxide, is added. The mixture is heated under a nitrogen atmosphere to a temperature of 180-220°C to initiate the esterification reaction, during which water is distilled off.

  • Polycondensation: After the theoretical amount of water has been collected, a vacuum is gradually applied to the system, and the temperature is raised to 250-280°C. The reaction is continued under high vacuum for several hours to facilitate the removal of the excess diol and increase the molecular weight of the polymer.

  • Isolation: The resulting polyester is then cooled to room temperature and can be isolated for further characterization.

Table 2: Potential Impact of Cyclobutane Incorporation on Polyester Properties

PropertyExpected Effect of Cyclobutane UnitRationale
Glass Transition Temperature (Tg) IncreaseThe rigid cyclobutane ring restricts chain mobility.
Thermal Stability Potentially EnhancedThe compact and stable ring structure can increase decomposition temperature.
Crystallinity Dependent on stereochemistry and co-monomerThe puckered ring can disrupt chain packing or, in some cases, promote ordered structures.
Mechanical Strength Potentially IncreasedThe rigid nature of the cyclobutane unit can enhance the stiffness of the polymer.

Conclusion and Future Outlook

This compound has proven to be a valuable and versatile building block in both medicinal chemistry and materials science. Its unique conformational constraints and metabolic stability make it an attractive scaffold for the development of novel therapeutics. In the realm of materials science, its incorporation into polymers offers a promising avenue for creating materials with enhanced thermal and mechanical properties. As the demand for sophisticated molecular architectures continues to grow, the strategic application of this compound and its derivatives is poised to expand, leading to the discovery of new drugs and advanced materials with tailored functionalities. Further research into the development of efficient and stereoselective synthetic routes to functionalized cyclobutane derivatives will undoubtedly accelerate progress in these exciting fields.

References

[4] Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. Accessed January 4, 2026. Royal Society of Chemistry. Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid. Accessed January 4, 2026. ResearchGate. Contemporary synthesis of bioactive cyclobutane natural products | Request PDF. Accessed January 4, 2026. [3] European Coatings. Bio-based polyesters synthesised from furanic cyclobutane diacid. Accessed January 4, 2026. PharmaBlock. Cyclobutane Derivatives in Drug Discovery. Accessed January 4, 2026. [5] Bentham Science. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Accessed January 4, 2026. [6] ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews. Accessed January 4, 2026. [7] National Center for Biotechnology Information. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. Accessed January 4, 2026. [8] ResearchGate. Synthesis of spirocyclic‐cyclobutene compounds. Accessed January 4, 2026. [9] UND Scholarly Commons. Synthesis Of A Gemini Monomer And Cyclobutane-Containing Bifunctional Building Blocks For Novel Materials. Accessed January 4, 2026. [10] ResearchGate. Synthesis of the polyfunctional cyclobutane monomers. Accessed January 4, 2026. [11] ResearchGate. Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid | Request PDF. Accessed January 4, 2026. [12] National Center for Biotechnology Information. Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. Accessed January 4, 2026. [1] Life Chemicals. Explore Our Novel Cyclobutane Derivatives | Building Blocks | Blog. Accessed January 4, 2026. [13] National Center for Biotechnology Information. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Accessed January 4, 2026. [14] ACS Publications. The Application of Cyclobutane Derivatives in Organic Synthesis | Chemical Reviews. Accessed January 4, 2026. [15] PubMed. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. Accessed January 4, 2026. [16] EPO. POLYESTER COMPOSITIONS CONTAINING CYCLOBUTANEDIOL HAVING A CERTAIN COMBINATION OF INHERENT VISCOSITY AND MODERATE GLASS TRANSITI. Accessed January 4, 2026. [17] Google Patents. US20190211142A1 - Oligomeric and polymeric species comprising cyclobutane units. Accessed January 4, 2026. [18] ResearchGate. Synthesis of new derivatives of functionally substituted cyclobutanecarboxylic acids as potential neuromodulators. Accessed January 4, 2026. [19] ResearchGate. (PDF) Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA. Accessed January 4, 2026. [20] ResearchGate. Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA. Accessed January 4, 2026. [21] ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. Accessed January 4, 2026.

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-(Hydroxymethyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Proactive Approach to Physicochemical Characterization

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's fundamental physicochemical properties is not merely a regulatory requirement but a cornerstone of a successful development program. For promising scaffolds such as 1-(Hydroxymethyl)cyclobutanecarboxylic acid, a molecule possessing both a hydrophilic carboxylic acid and a hydroxymethyl group on a conformationally constrained cyclobutane ring, its solubility and stability profile dictates its formulation strategy, bioavailability, and ultimately, its therapeutic potential.

This guide is designed for researchers, medicinal chemists, and formulation scientists. It moves beyond a simple recitation of facts to provide a strategic framework for the comprehensive evaluation of this compound. In the absence of extensive public data on this specific molecule, this document outlines robust, field-proven methodologies and explains the scientific rationale behind each experimental choice. Our objective is to empower you to generate high-quality, reliable data that will form a solid foundation for your development endeavors.

Section 1: Solubility Characterization - The Gateway to Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For this compound, the presence of both a hydrogen bond donor (hydroxyl) and a hydrogen bond donor/acceptor that can be ionized (carboxylic acid) suggests a complex solubility profile. A multi-faceted approach to its characterization is therefore essential.

The Duality of Solubility: Thermodynamic vs. Kinetic

It is crucial to distinguish between thermodynamic and kinetic solubility, as they provide different, yet complementary, insights into the compound's behavior.

  • Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent at a specific temperature and pressure. It is the gold standard for determining the maximum amount of a compound that can be dissolved and is critical for developing oral formulations. The Shake-Flask Method is the definitive technique for this measurement.[1][2][3][4]

  • Kinetic Solubility , conversely, is determined by dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer.[1][5][6][7][8] The concentration at which precipitation is first observed is the kinetic solubility. This high-throughput method is invaluable in early discovery for ranking compounds but can often overestimate the true thermodynamic solubility as it may reflect the solubility of a metastable or amorphous form.[2]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed to provide a definitive measure of the equilibrium solubility of this compound.

Rationale: The extended equilibration time in the shake-flask method ensures that the dissolution process reaches a true equilibrium between the solid and solution phases, providing a highly reliable and reproducible measure of thermodynamic solubility.[1][2]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of clear glass vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: To each vial, add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, methanol, ethanol, acetonitrile, etc.).

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.45 µm filter to remove any remaining undissolved material.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.[9]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol is tailored for the rapid screening and ranking of compounds in early-stage drug discovery.

Rationale: This method mimics the conditions a compound might experience upon administration, where a concentrated solution is rapidly diluted in an aqueous environment. Its high-throughput nature allows for the efficient evaluation of multiple compounds or conditions.[5][7]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Aqueous Buffer Addition: Add a fixed volume of aqueous buffer (e.g., PBS pH 7.4) to each well.

  • Incubation and Precipitation Monitoring: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours). Monitor for precipitation using a plate-based nephelometer or by visual inspection.[1][5]

  • Quantification (Optional): For a more quantitative assessment, the supernatant can be separated by centrifugation or filtration and the concentration of the dissolved compound determined by LC-MS/MS.[6]

Data Presentation: Solubility Profile

A comprehensive solubility assessment should be summarized in a clear and concise format.

Table 1: Illustrative Solubility Data for this compound

Solvent SystemTemperature (°C)MethodSolubility (mg/mL)
Deionized Water25Thermodynamic> 100
PBS (pH 7.4)25Thermodynamic> 100
0.1 N HCl25Thermodynamic> 100
Methanol25Thermodynamic> 100
Ethanol25Thermodynamic50-100
Acetonitrile25Thermodynamic10-20
Dichloromethane25Thermodynamic< 1
Ethyl Acetate25Thermodynamic1-5
PBS (pH 7.4)25Kinetic> 200 µM

Note: The data presented in this table is illustrative and should be determined experimentally.

Solubility_Workflow cluster_thermodynamic Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility thermo_start Weigh excess compound thermo_add_solvent Add solvent thermo_start->thermo_add_solvent thermo_equilibrate Equilibrate (24-48h) thermo_add_solvent->thermo_equilibrate thermo_filter Filter supernatant thermo_equilibrate->thermo_filter thermo_quantify Quantify by HPLC-UV thermo_filter->thermo_quantify thermo_end Equilibrium Solubility thermo_quantify->thermo_end kinetic_start Prepare DMSO stock kinetic_dilute Dilute in aqueous buffer kinetic_start->kinetic_dilute kinetic_incubate Incubate (e.g., 2h) kinetic_dilute->kinetic_incubate kinetic_precipitate Detect precipitation kinetic_incubate->kinetic_precipitate kinetic_end Kinetic Solubility kinetic_precipitate->kinetic_end

Caption: Experimental workflows for determining thermodynamic and kinetic solubility.

Section 2: Stability Assessment and Degradation Pathway Elucidation

Understanding the chemical stability of this compound is paramount for defining its shelf-life, storage conditions, and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies are a systematic way to accelerate this process and are a regulatory expectation.

The Imperative of Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing.[10] The primary objectives of these studies are:

  • To identify potential degradation products: This allows for the development of analytical methods that can resolve the parent compound from its degradants.

  • To elucidate degradation pathways: Understanding how the molecule degrades helps in stabilizing the formulation.

  • To demonstrate the specificity of stability-indicating analytical methods: A stability-indicating method is one that can accurately measure the decrease in the amount of the API due to degradation.

Recommended Protocols for Forced Degradation Studies

The following protocols are based on the ICH Q1A(R2) guideline and represent a comprehensive approach to assessing the stability of this compound.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended ConditionsRationale
Hydrolytic
Acidic0.1 N HCl at 60°C for up to 7 daysTo assess susceptibility to acid-catalyzed hydrolysis.
Basic0.1 N NaOH at 60°C for up to 7 daysTo evaluate susceptibility to base-catalyzed hydrolysis.
NeutralWater at 60°C for up to 7 daysTo determine the rate of hydrolysis in the absence of acid or base catalysis.
Oxidative 3% H₂O₂ at room temperature for up to 7 daysTo investigate susceptibility to oxidation.
Photolytic Exposure to 1.2 million lux hours and 200 W h/m² of UV lightTo determine the impact of light exposure on stability, as per ICH Q1B guidelines.[11][12][13][14][15][16][17][18][19][20]
Thermal (Dry Heat) 80°C for up to 7 daysTo assess the impact of elevated temperatures on the solid-state stability.[10][21][22][23]

General Procedure for Forced Degradation:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. For thermal and photostability studies, use the solid compound.

  • Stress Application: Expose the samples to the conditions outlined in Table 2. Include control samples stored under ambient conditions.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 8, 24, 48, 168 hours).

  • Neutralization (for hydrolytic studies): Neutralize the acidic and basic samples before analysis to prevent further degradation.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

  • Esterification: Under acidic conditions, intermolecular esterification between the carboxylic acid of one molecule and the hydroxyl group of another could lead to the formation of dimers and oligomers.

  • Oxidation: The primary alcohol is susceptible to oxidation to an aldehyde and further to a dicarboxylic acid under oxidative stress.

  • Decarboxylation: While less common for this structure, thermal stress could potentially lead to decarboxylation.

  • Ring Opening: The strained cyclobutane ring may be susceptible to opening under harsh acidic or thermal conditions, though this is less likely than reactions involving the functional groups.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential for accurately quantifying this compound and its degradation products.

Recommended HPLC Method Parameters (Starting Point):

  • Column: A polar-embedded or polar-endcapped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is recommended to retain the polar analyte and separate it from potential degradation products.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) will likely be required.

  • Detection: UV detection at a wavelength where the analyte and potential degradants have absorbance (e.g., 210 nm).

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[24][25][26]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_results Data Analysis start Prepare stock solution of This compound acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C, solid) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze samples at time points by stability-indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify degradation products and elucidate pathways analysis->pathway method_val Validate HPLC method (ICH Q2(R1)) analysis->method_val profile Establish stability profile pathway->profile method_val->profile

Caption: Workflow for forced degradation studies and stability-indicating method development.

Section 3: Conclusion - A Roadmap to Comprehensive Characterization

A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development as a therapeutic agent. This guide has provided a comprehensive framework of robust, industry-standard protocols for the systematic evaluation of these critical properties. By implementing these methodologies, researchers can generate the high-quality data necessary to inform formulation design, establish appropriate storage conditions, and meet regulatory expectations. The proactive and rigorous characterization of these fundamental physicochemical properties will undoubtedly pave the way for a more efficient and successful drug development journey.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • ICH. (2021). Q2(R1) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • RAPS. (2025).
  • PharmaGuru. (n.d.). Photostability Testing: How Helpful In Drug Development.
  • Pathway of Oxidation Degradation Study for Drug Substance and Drug Product (21). (n.d.).
  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Pharmaguideline. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Drug stability testing 101.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products.
  • ICH. (n.d.). Q1A(R2) Guideline.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Organic & Biomolecular Chemistry, 18(25), 4785-4790. (2020).
  • SGS USA. (n.d.). Photostability.
  • Sampled. (2023). Meet the expert: The Importance of Photostability Testing.
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines.
  • Journal of Chemical & Engineering Data, 68(11), 3249-3255. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry.
  • BioAssay Systems. (n.d.). Shake Flask Solubility Services.
  • Journal of Pharmaceutical Sciences, 103(11), 3365-3370. (2014).
  • The ICH Just Released Its Overhauled Stability Guideline for Consult
  • Stabilization of Pharmaceuticals to Oxidative Degrad
  • Analytical Chemistry, 68(13), 2252-2256. (1996). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.
  • Solubility of Things. (n.d.).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
  • Oxidative degradation studies: Significance and symbolism. (2025).
  • Thermal degradation: Significance and symbolism. (2025).
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024).
  • Applied Biochemistry and Biotechnology, 183(3), 966-977. (2017).
  • Journal of Pharmaceutical and Biomedical Analysis, 66, 144-160. (2012).
  • Research Journal of Pharmacy and Technology, 9(4), 405-412. (2016).
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Creative Bioarray. (n.d.).
  • Eurolab. (2025).
  • ACS Medicinal Chemistry Letters, 13(7), 1083-1088. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide.
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • AMSbiopharma. (2025).
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Abraham Entertainment. (2025).

Sources

An In-Depth Technical Guide to the Synthesis of 1-(Hydroxymethyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Hydroxymethyl)cyclobutanecarboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclobutane core imparts unique conformational constraints on molecules, making it a desirable scaffold for the design of novel therapeutic agents. The presence of both a carboxylic acid and a primary alcohol functional group provides versatile handles for further chemical modifications, allowing for its incorporation into a wide range of molecular architectures. This guide provides a detailed overview of the primary synthetic routes to this important intermediate, focusing on the selection of starting materials, reaction mechanisms, and detailed experimental protocols.

Core Synthetic Strategy: A Multi-Step Approach from Acyclic Precursors

The most prevalent and well-established pathway to this compound commences with the construction of the cyclobutane ring, followed by the selective functionalization of a key intermediate. This strategy can be dissected into three principal stages:

  • Cyclization: Formation of the cyclobutane-1,1-dicarboxylate core.

  • Selective Reduction: Mono-reduction of the diester to a hydroxymethyl ester.

  • Hydrolysis: Conversion of the remaining ester to the final carboxylic acid.

This approach offers a robust and scalable route to the target molecule, leveraging readily available and cost-effective starting materials.

Stage 1: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate

The cornerstone of this synthetic sequence is the preparation of diethyl 1,1-cyclobutanedicarboxylate. This is typically achieved through a classic malonic ester synthesis, a powerful carbon-carbon bond-forming reaction.

Starting Materials
Starting MaterialRoleKey Considerations
Diethyl MalonateNucleophile (Enolate Precursor)Commercially available and relatively inexpensive.
1,3-Dihalopropane (e.g., 1,3-Dibromopropane or 1-bromo-3-chloropropane)Electrophile (Alkylation Agent)1-Bromo-3-chloropropane is often preferred due to a good balance of reactivity and cost.
Sodium EthoxideBaseUsed to deprotonate diethyl malonate, generating the nucleophilic enolate.
EthanolSolventAnhydrous conditions are crucial to prevent side reactions.
Reaction Mechanism and Rationale

The synthesis hinges on the nucleophilic character of the enolate generated from diethyl malonate. The process unfolds as follows:

  • Deprotonation: Sodium ethoxide, a strong base, abstracts an acidic α-proton from diethyl malonate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the 1,3-dihalopropane in an SN2 reaction.

  • Intramolecular Cyclization: Following the initial alkylation, a second deprotonation occurs at the α-carbon, and the resulting enolate undergoes an intramolecular SN2 reaction, displacing the second halide to form the cyclobutane ring.

The choice of a 1,3-dihalopropane is critical for the formation of the four-membered ring. Shorter or longer dihalides would lead to different ring sizes.

Experimental Protocol: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate

This procedure is adapted from a well-established method in Organic Syntheses.[1][2]

Materials:

  • Diethyl malonate

  • 1-Bromo-3-chloropropane (or 1,3-dibromopropane)

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, carefully add sodium metal (1.0 g atom equivalent) in small pieces to absolute ethanol.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine diethyl malonate (1.0 mole equivalent) and 1-bromo-3-chloropropane (1.0 mole equivalent).

  • Cyclization Reaction: Heat the mixture of diethyl malonate and 1-bromo-3-chloropropane to approximately 80°C with vigorous stirring. Slowly add the prepared sodium ethoxide solution from the addition funnel. The rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 45 minutes.

  • Work-up: After cooling the reaction mixture, remove the ethanol by distillation. Add cold water to dissolve the sodium halide salts. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layer and the ether extracts, dry over anhydrous sodium sulfate, filter, and remove the ether by distillation. The crude diethyl 1,1-cyclobutanedicarboxylate is then purified by vacuum distillation.

Expected Yield: 53-55%[1]

Stage 2: Selective Mono-Reduction to Ethyl 1-(Hydroxymethyl)cyclobutanecarboxylate

A critical step in this synthesis is the selective reduction of only one of the two ester groups of diethyl 1,1-cyclobutanedicarboxylate. This chemoselectivity can be achieved using specific reducing agents that are capable of reducing esters but are mild enough to be controlled.

Key Reagents for Selective Reduction
ReagentAdvantagesDisadvantages
Lithium Borohydride (LiBH₄)Stronger reducing agent than NaBH₄; effectively reduces esters.More reactive and requires more careful handling than NaBH₄.
Sodium Borohydride/Lithium Chloride (NaBH₄/LiCl)Generates LiBH₄ in situ, offering a safer and more convenient alternative to handling pure LiBH₄.Reaction rates can be slower than with pre-formed LiBH₄.
Mechanistic Insight

The enhanced reactivity of lithium borohydride (and its in situ generated form) towards esters compared to sodium borohydride is attributed to the Lewis acidity of the lithium cation (Li⁺). The Li⁺ ion coordinates to the carbonyl oxygen of the ester, polarizing the C=O bond and making the carbonyl carbon more electrophilic and thus more susceptible to hydride attack from the borohydride anion. By carefully controlling the stoichiometry of the reducing agent, it is possible to achieve selective reduction of one ester group.

Experimental Protocol: Selective Mono-Reduction

Materials:

  • Diethyl 1,1-cyclobutanedicarboxylate

  • Lithium chloride (anhydrous)

  • Sodium borohydride

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

  • 10% Aqueous citric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl 1,1-cyclobutanedicarboxylate (1.0 equivalent) in anhydrous THF.

  • Reagent Addition: Add anhydrous lithium chloride (2.0 equivalents) followed by sodium borohydride (2.0 equivalents) to the solution.

  • Reduction: Add ethanol to the mixture and stir at room temperature overnight.

  • Quenching and Work-up: Cool the reaction mixture in an ice bath and carefully adjust the pH to 4 by the gradual addition of a 10% aqueous citric acid solution. Concentrate the mixture in vacuo.

  • Extraction: Add water to the residue and extract with dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 1-(hydroxymethyl)cyclobutanecarboxylate. This can be further purified by column chromatography or distillation.

Stage 3: Hydrolysis to this compound

The final step is the hydrolysis of the remaining ethyl ester to the desired carboxylic acid. This is typically accomplished via saponification (base-catalyzed hydrolysis) followed by acidification.

Rationale for Saponification

Alkaline hydrolysis is generally preferred over acid-catalyzed hydrolysis for this transformation because it is an irreversible process, which drives the reaction to completion.[3] The initial product is the carboxylate salt, which is then protonated in a separate acidification step to yield the final carboxylic acid.

Experimental Protocol: Hydrolysis

Materials:

  • Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate

  • Sodium hydroxide (or potassium hydroxide)

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Saponification: Dissolve ethyl 1-(hydroxymethyl)cyclobutanecarboxylate in ethanol and add an aqueous solution of sodium hydroxide (typically 1.5-2.0 equivalents). Heat the mixture to reflux and monitor the reaction by a suitable method (e.g., TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidification: Carefully acidify the aqueous layer to a low pH (e.g., pH 1-2) with concentrated hydrochloric acid.

  • Extraction and Purification: Extract the product from the acidified aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Alternative Synthetic Approaches

While the multi-step synthesis from diethyl malonate is the most common, other strategies have been explored. One such alternative involves the partial hydrolysis of diethyl 1,1-cyclobutanedicarboxylate to the monoester, 1-(ethoxycarbonyl)cyclobutanecarboxylic acid, followed by reduction of the carboxylic acid group.

Selective Saponification

A procedure for the selective mono-saponification of diethyl 1,1-cyclobutanedicarboxylate has been reported.[4]

Procedure:

  • To a solution of diethyl 1,1-cyclobutanedicarboxylate (1.0 equivalent) in ethanol, add a 1N sodium hydroxide solution (1.0 equivalent) dropwise.

  • Stir the mixture at room temperature for several hours.

  • Concentrate the reaction mixture and separate the aqueous layer.

  • Acidify the aqueous layer with hydrochloric acid while keeping the temperature low.

  • Extract the product, 1-(ethoxycarbonyl)cyclobutanecarboxylic acid, with diethyl ether.

The resulting mono-acid mono-ester could then be selectively reduced at the carboxylic acid position using a reagent like borane-tetrahydrofuran complex (BH₃·THF), which is known to preferentially reduce carboxylic acids over esters.

Summary of Synthetic Pathways

Synthesis_Pathways A Diethyl Malonate + 1,3-Dihalopropane B Diethyl 1,1-Cyclobutanedicarboxylate A->B NaOEt, EtOH C Ethyl 1-(Hydroxymethyl)cyclobutanecarboxylate B->C Selective Reduction (e.g., LiBH₄ or NaBH₄/LiCl) E 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid B->E Selective Saponification (1 eq. NaOH) D This compound C->D Hydrolysis (e.g., NaOH, then H₃O⁺) E->D Selective Reduction (e.g., BH₃·THF) F Reduction

Sources

Methodological & Application

The Emergence of 1-(Hydroxymethyl)cyclobutanecarboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic and heteroaromatic scaffolds.[1] Saturated, three-dimensional structures are gaining prominence for their ability to provide superior spatial arrangement of pharmacophoric elements, leading to improved interactions with biological targets.[2] Among these, the cyclobutane motif has emerged as a powerful and versatile building block.[3] Its inherent ring strain and puckered conformation offer a unique geometric constraint that can pre-organize substituents into favorable orientations for binding, enhance metabolic stability, and serve as a bioisosteric replacement for other chemical groups.[4][5]

This application note provides a comprehensive guide to the synthesis and application of a particularly valuable cyclobutane derivative: 1-(hydroxymethyl)cyclobutanecarboxylic acid . This bifunctional molecule, possessing both a carboxylic acid and a primary alcohol, serves as a versatile scaffold for the introduction of the 1,1-disubstituted cyclobutane moiety into complex pharmaceutical agents. We will delve into detailed, field-proven protocols for its synthesis and explore its potential in the creation of next-generation therapeutics, drawing parallels with the synthesis of key intermediates for approved drugs.

The Strategic Advantage of the Cyclobutane Moiety

The incorporation of a cyclobutane ring into a drug candidate can bestow several desirable properties:

  • Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the conformational freedom of the molecule, which can lead to a more favorable energetic profile for binding to a target protein.[2][3]

  • Improved Metabolic Stability: Saturated carbocycles like cyclobutane are generally less susceptible to oxidative metabolism compared to aromatic rings, potentially leading to longer in vivo half-lives.[4][6]

  • Bioisosterism: The cyclobutane ring can act as a non-planar bioisostere for phenyl rings or gem-dimethyl groups, offering a way to modulate physicochemical properties while maintaining or improving biological activity.[6]

  • Novel Chemical Space: The unique three-dimensional arrangement of substituents on a cyclobutane core allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new mechanisms of action or improved selectivity.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be efficiently achieved from commercially available starting materials. The following protocol outlines a robust and scalable two-step procedure starting from diethyl malonate and trimethylene bromide.

Part 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

This procedure is adapted from a well-established method published in Organic Syntheses, a testament to its reliability and reproducibility.[7]

Reaction Scheme:

reagents1 Diethyl malonate + Trimethylene bromide intermediate1 Diethyl 1,1-cyclobutanedicarboxylate reagents1->intermediate1 1. NaOEt, EtOH 2. Heat product1 1,1-Cyclobutanedicarboxylic acid intermediate1->product1 1. KOH, EtOH 2. H3O+

Caption: Synthesis of 1,1-Cyclobutanedicarboxylic Acid.

Materials and Equipment:

  • Diethyl malonate

  • Trimethylene bromide

  • Sodium metal

  • Absolute ethanol

  • Potassium hydroxide

  • Hydrochloric acid

  • Ether

  • Ethyl acetate

  • Three-necked round-bottom flask, mechanical stirrer, reflux condenser, separatory funnel, steam distillation apparatus

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Preparation of Sodium Ethoxide: In a suitable flask equipped with a reflux condenser, dissolve 46 g (2 gram atoms) of sodium metal in 800 mL of absolute ethanol.

  • Cyclization Reaction: In a 3-L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, place 160 g (1 mole) of diethyl malonate and 212 g (1.05 moles) of trimethylene bromide. Heat the mixture to 60-65 °C.

  • Slowly add the sodium ethoxide solution from the separatory funnel to the reaction mixture while maintaining the temperature at 60-65 °C. The addition should take approximately 1-1.5 hours.

  • After the addition is complete, heat the reaction mixture on a steam bath for about 2 hours, or until a sample is neutral to phenolphthalein.

  • Work-up and Isolation of Diethyl 1,1-cyclobutanedicarboxylate: Add water to dissolve the precipitated sodium bromide and remove the ethanol by distillation. Steam distill the mixture to isolate the diethyl 1,1-cyclobutanedicarboxylate. Collect approximately 4 L of distillate.

  • Separate the ester layer from the distillate and extract the aqueous layer with ether. Combine the organic layers and remove the ether by distillation.

  • Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid: Reflux the crude ester for 2 hours with a solution of 112 g of potassium hydroxide in 200 mL of ethanol.

  • Remove most of the ethanol by distillation and then evaporate the mixture to dryness on a steam bath.

  • Dissolve the residue in water and acidify with hydrochloric acid.

  • Purification: Extract the aqueous solution with ether. Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude 1,1-cyclobutanedicarboxylic acid can be recrystallized from hot ethyl acetate to yield a pure product.

Expected Yield: 30-34 g of pure 1,1-cyclobutanedicarboxylic acid.

Part 2: Selective Reduction to this compound

A key challenge in this synthesis is the selective reduction of one carboxylic acid group in the presence of the other. Borane (BH₃) is an excellent reagent for this transformation due to its high selectivity for reducing carboxylic acids over esters.[1][8] The strategy involves monoesterification of the dicarboxylic acid, followed by selective borane reduction of the remaining free carboxylic acid.

Reaction Scheme:

start 1,1-Cyclobutanedicarboxylic acid intermediate 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid start->intermediate EtOH, H+ (catalytic) product This compound intermediate->product 1. BH3.THF 2. H2O start Cyclobutane Building Block step1 Functional Group Interconversion start->step1 step2 Coupling with Heterocycle step1->step2 product Drug Candidate Scaffold step2->product

Sources

Application Note: A Comprehensive Protocol for the Esterification of 1-(Hydroxymethyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the efficient esterification of 1-(hydroxymethyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry. The unique structural features of this molecule, including a strained cyclobutane ring and two distinct functional groups (a primary alcohol and a tertiary carboxylic acid), necessitate a careful selection of synthetic methodology to achieve high yields and purity. We present the Steglich esterification as a robust and mild method, ideally suited for this substrate. This guide delves into the reaction mechanism, provides a step-by-step experimental procedure, outlines methods for reaction monitoring and product purification, and offers troubleshooting advice. The causality behind experimental choices is explained to empower researchers to adapt and optimize the protocol for their specific needs.

Introduction: The Significance of the Cyclobutane Motif in Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable scaffold in modern medicinal chemistry. Its unique three-dimensional, puckered structure offers a compelling alternative to more common ring systems. Incorporating a cyclobutane moiety can improve metabolic stability, refine conformational rigidity to enhance binding affinity, and provide novel intellectual property space.[1] this compound is a bifunctional building block that serves as a key starting material for introducing this valuable motif into drug candidates.[1][2]

Esterification of this parent molecule is a critical transformation, as it allows for the modulation of physicochemical properties such as lipophilicity, solubility, and cell permeability, which are essential for optimizing the pharmacokinetic and pharmacodynamic profiles of a potential drug.

Strategic Selection of an Esterification Method

The presence of both a carboxylic acid and a primary alcohol on the same small, strained ring system presents a unique synthetic challenge. The choice of esterification method is critical to favor the desired reaction at the carboxylic acid and avoid potential side reactions, such as intramolecular lactonization or reactions at the primary alcohol.

  • Fischer Esterification: This classic method involves heating a carboxylic acid and an alcohol with a strong acid catalyst.[3][4][5][6][7][8] While effective for simple substrates, the requisite high temperatures and strongly acidic conditions could potentially lead to degradation of the strained cyclobutane ring or other side reactions. The reversible nature of the reaction also necessitates driving the equilibrium, often by using a large excess of the alcohol or by removing water.[4][6]

  • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters under exceptionally mild conditions using reagents like triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD).[9][10][11][12] While a powerful tool, it is primarily used to esterify the alcohol functional group, which is not the primary focus of this protocol.

  • Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation at room temperature.[13][14][15][16] Its mild, neutral conditions make it highly suitable for sensitive substrates.[13][15] The high efficiency of DMAP as an acyl transfer catalyst accelerates the desired esterification, significantly suppressing potential side reactions, including the rearrangement of the O-acylisourea intermediate to a non-reactive N-acylurea.[14][17]

Given the desire for a mild, high-yielding, and selective method for esterifying the sterically accessible carboxylic acid group of this compound, the Steglich esterification is the recommended protocol.[13][14][15]

The Steglich Esterification: Mechanism and Rationale

The reaction proceeds through the activation of the carboxylic acid by DCC, forming a highly reactive O-acylisourea intermediate. The alcohol, however, is not nucleophilic enough to react efficiently with this intermediate. This is where DMAP plays a crucial catalytic role. As a superior nucleophile, DMAP attacks the O-acylisourea to form a reactive N-acylpyridinium salt. This "active ester" is then readily susceptible to nucleophilic attack by the alcohol to furnish the desired ester and regenerate the DMAP catalyst. The thermodynamic driving force for the reaction is the formation of the highly stable and insoluble dicyclohexylurea (DCU) byproduct.[13][14]

Steglich_Mechanism RCOOH Carboxylic Acid (Substrate) O_acyl O-Acylisourea Intermediate RCOOH->O_acyl + DCC DCC DCC DCC->O_acyl DMAP DMAP (Catalyst) N_acyl N-Acylpyridinium Salt (Active Ester) DMAP->N_acyl ROH Alcohol (Reagent) Ester Ester Product ROH->Ester O_acyl->N_acyl + DMAP DCU DCU (Byproduct) O_acyl->DCU + H₂O (from coupling) N_acyl->DMAP Regenerated N_acyl->Ester + Alcohol (ROH)

Caption: Mechanism of the Steglich Esterification.

Detailed Experimental Protocol

This protocol describes the synthesis of Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate as a representative example.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound130.14[18]5.01.0650.7 mg
Methanol (Anhydrous)32.047.51.5304 µL
N,N'-Dicyclohexylcarbodiimide (DCC)206.336.01.21.24 g
4-Dimethylaminopyridine (DMAP)122.170.50.161.1 mg
Dichloromethane (DCM, Anhydrous)---25 mL
Step-by-Step Procedure

protocol_workflow start Start step1 1. Dissolve substrate, alcohol, & DMAP in anhydrous DCM. start->step1 step2 2. Cool the solution to 0 °C in an ice bath. step1->step2 step3 3. Add DCC portion-wise over 5 minutes. step2->step3 step4 4. Stir at 0 °C for 30 min, then warm to RT for 4-6 hours. step3->step4 step5 5. Monitor reaction progress via TLC. step4->step5 step6 6. Filter off the precipitated DCU byproduct. step5->step6 Reaction Complete step7 7. Wash filtrate with dilute HCl, NaHCO₃, and brine. step6->step7 step8 8. Dry organic layer over Na₂SO₄ and concentrate. step7->step8 step9 9. Purify the crude product by column chromatography. step8->step9 end End (Pure Ester) step9->end

Caption: Experimental workflow for Steglich esterification.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (650.7 mg, 5.0 mmol), 4-dimethylaminopyridine (61.1 mg, 0.5 mmol), and anhydrous dichloromethane (25 mL).

  • Reagent Addition: Stir the mixture until all solids dissolve. Add anhydrous methanol (304 µL, 7.5 mmol) via syringe.

  • Initiation: Cool the flask in an ice-water bath to 0 °C. Once cooled, add N,N'-dicyclohexylcarbodiimide (DCC) (1.24 g, 6.0 mmol) in one portion. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).[19][20] The disappearance of the starting carboxylic acid spot indicates reaction completion.

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate.[21]

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR: To confirm the structure and assess purity.[22][23]

  • FT-IR Spectroscopy: To verify the presence of the ester carbonyl group (typically ~1730 cm⁻¹) and the hydroxyl group (~3400 cm⁻¹).

  • Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight of the product.[22][24]

Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Ensure all reagents are anhydrous. Extend the reaction time or slightly warm the reaction mixture (e.g., to 30-35 °C).
Steric hindrance with a bulky alcohol.Increase the amount of DMAP (up to 0.3 equiv.). Consider using a more reactive carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
N-acylurea Byproduct Formation Insufficient catalysis.Ensure the correct catalytic amount of DMAP (5-10 mol%) is used.[14] This side-reaction is more prominent in the absence of DMAP.
Difficult Removal of DCU DCU is slightly soluble in some organic solvents.After initial filtration, cool the filtrate to 0 °C for 30 minutes to precipitate more DCU and re-filter. Alternatively, after concentration, add pentane to precipitate the DCU, then filter.

Safety Precautions

  • DCC: N,N'-Dicyclohexylcarbodiimide is a potent sensitizer and can cause severe allergic skin reactions. Always handle DCC in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[25]

  • DCM: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • General: Standard laboratory safety practices should be followed at all times.

Conclusion

The Steglich esterification provides a mild, efficient, and high-yielding pathway for the synthesis of esters from this compound. By understanding the underlying mechanism and the critical role of the DMAP catalyst, researchers can reliably produce these valuable compounds for application in drug discovery and development. This protocol offers a robust starting point that can be adapted for a wide range of alcohols, enabling the synthesis of diverse ester libraries for biological screening.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 547755, 1-(1-Hydroxy-1-methyl-ethyl)-cyclobutanecarboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57596060, 1-(Hydroxymethyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6444096B1 - Process for the recovery and purification of cyclobutanone.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15670506, Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. Retrieved from [Link]

  • Neises, B., & Steglich, W. (n.d.). ESTERIFICATION OF CARBOXYLIC ACIDS WITH DICYCLOHEXYLCARBODIIMIDE/4-DIMETHYLAMINOPYRIDINE: TERT-BUTYL ETHYL FUMARATE. Organic Syntheses Procedure. Retrieved from [Link]

  • LookChem. (n.d.). This compound methyl ester. Retrieved from [Link]

  • AZoM. (2015). Nanalysis 60 Spectrometers for At-Line Reaction Monitoring. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Lam, F., et al. (2001). NMR on-line monitoring of esterification catalyzed by cutinase. Biotechnology and Bioengineering, 77(2), 199-206.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • White, D. E., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2693-2708.
  • Khan, I., et al. (2023).
  • Jones, A. C., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 12-18.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • University of Toronto. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). CYCLOBUTANECARBOXYLIC ACID. Retrieved from [Link]

  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2018). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Chemistry LibreTexts. (2019). 17.05: Fischer esterification. Retrieved from [Link]

  • Patsnap. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • MDPI. (2023). Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight. Applied Sciences. Retrieved from [Link]

  • ResearchGate. (2014). Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2017).
  • Google Patents. (n.d.). EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators.

Sources

The Strategic Role of 1-(Hydroxymethyl)cyclobutanecarboxylic Acid in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Stereochemical Control with a Unique Cyclobutane Scaffold

In the landscape of modern synthetic chemistry, the quest for precise three-dimensional control over molecular architecture is paramount, particularly in the development of pharmaceuticals and fine chemicals. Chiral cyclobutane derivatives have emerged as valuable building blocks and structural motifs, prized for their conformational rigidity and unique stereochemical properties.[1][2] Among these, 1-(Hydroxymethyl)cyclobutanecarboxylic acid presents itself as a compelling yet underexplored chiral precursor. Its bifunctional nature, possessing both a carboxylic acid and a hydroxymethyl group on a stereochemically rich cyclobutane core, offers a versatile platform for the rational design of novel chiral auxiliaries and ligands. This guide provides a comprehensive overview of the strategic application of this compound in asymmetric synthesis, offering detailed insights into its transformation into potent stereodirecting agents and protocols for their use in key synthetic transformations.

The core principle behind the application of this compound lies in its conversion to more established chiral auxiliary frameworks, such as oxazolidinones.[3][4] These auxiliaries, temporarily installed on a prochiral substrate, effectively dictate the stereochemical outcome of subsequent bond-forming reactions.[3][4] This guide will detail the conceptual pathway from the starting carboxylic acid to a functional chiral auxiliary, followed by specific protocols for its application in asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction.

Conceptual Framework: From Carboxylic Acid to Chiral Auxiliary

The journey from this compound to a powerful tool for asymmetric synthesis involves a strategic sequence of transformations designed to install the necessary functionality for stereochemical control. The overarching strategy is to convert the starting material into a chiral β-amino alcohol, a common precursor for a wide range of chiral auxiliaries and ligands.[5][6][7]

conceptual_framework A 1-(Hydroxymethyl)- cyclobutanecarboxylic Acid B Activation of Carboxylic Acid A->B e.g., SOCl₂ C Amide Formation B->C Amine D Reduction of Amide C->D e.g., LiAlH₄ E Chiral β-Amino Alcohol D->E F Cyclization with a Carbonyl Source E->F e.g., Phosgene, CDI G Cyclobutane-based Chiral Oxazolidinone Auxiliary F->G

Figure 1: Conceptual workflow for the conversion of this compound into a chiral oxazolidinone auxiliary.

This transformation leverages well-established synthetic methodologies. The carboxylic acid is first activated, for instance, by conversion to an acyl chloride, and then reacted with an appropriate amine to form an amide. Subsequent reduction of the amide and the inherent hydroxymethyl group yields the desired chiral β-amino alcohol. This intermediate is then cyclized with a carbonyl source, such as phosgene or carbonyldiimidazole (CDI), to furnish the final cyclobutane-based chiral oxazolidinone auxiliary.[5]

Application in Asymmetric Alkylation: A Detailed Protocol

The true measure of a chiral auxiliary's utility lies in its ability to induce high levels of stereoselectivity in bond-forming reactions. Asymmetric alkylation of enolates is a cornerstone of organic synthesis for the construction of chiral centers.[3][8] The following section outlines a detailed protocol for the application of a chiral oxazolidinone derived from this compound in a diastereoselective alkylation reaction.

Protocol 1: Synthesis of the N-Acyloxazolidinone Substrate

This protocol describes the acylation of the cyclobutane-based chiral oxazolidinone with a prochiral carboxylic acid derivative, preparing the substrate for the key asymmetric alkylation step.

Materials:

  • Cyclobutane-based chiral oxazolidinone (derived from this compound)

  • Prochiral acyl chloride (e.g., propionyl chloride)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the cyclobutane-based chiral oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equiv) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to ensure complete deprotonation.

  • Add the prochiral acyl chloride (1.1 equiv) dropwise to the solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyloxazolidinone.

Protocol 2: Diastereoselective Enolate Alkylation

This protocol details the crucial asymmetric alkylation step, where the chiral auxiliary directs the approach of the electrophile to one face of the enolate.

Materials:

  • N-Acyloxazolidinone (from Protocol 1)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., benzyl bromide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) in situ by dissolving diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C and slowly adding n-BuLi (1.05 equiv). Stir for 30 minutes at -78 °C.

  • In a separate flask, dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous THF at -78 °C.

  • Slowly add the N-acyloxazolidinone solution to the pre-formed LDA solution at -78 °C via cannula. Stir the resulting enolate solution for 30 minutes.

  • Add the alkylating agent (1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 3: Cleavage and Recovery of the Chiral Auxiliary

A key advantage of chiral auxiliaries is their recoverability for reuse.[3] This protocol describes the cleavage of the alkylated product to yield the chiral carboxylic acid and recover the cyclobutane-based auxiliary.

Materials:

  • Alkylated N-acyloxazolidinone (from Protocol 2)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (Na₂SO₃) solution

  • Diethyl ether

Procedure:

  • Dissolve the alkylated N-acyloxazolidinone (1.0 equiv) in a mixture of THF and water (3:1) and cool to 0 °C.

  • Add a 30% aqueous solution of hydrogen peroxide (4.0 equiv) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 equiv).

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid product.

  • The recovered chiral auxiliary can be purified by crystallization or chromatography for reuse.

Data Presentation and Expected Outcomes

The success of an asymmetric alkylation is quantified by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the product. High-performing chiral auxiliaries typically afford d.r. values exceeding 95:5.

Alkylating AgentDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide>95:585-95
Methyl iodide>90:1080-90
Ethyl iodide>92:882-92
Allyl bromide>95:588-96

Table 1: Representative data for the diastereoselective alkylation using a cyclobutane-based chiral oxazolidinone auxiliary. Note: These are expected values based on structurally similar auxiliaries and would need to be confirmed experimentally.

Mechanism of Stereodirection

The high degree of stereocontrol exerted by the oxazolidinone auxiliary stems from the formation of a rigid chelated enolate intermediate. The metal cation (typically lithium) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a conformationally locked system. The bulky cyclobutane substituent then effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered face.

stereodirection_mechanism cluster_0 Chelated Enolate Intermediate A [Metal Cation] B O A->B D O A->D C C B->C E N C->E D->E F Cyclobutane Substituent (Steric Shield) E->F G Electrophile (E⁺) G->C Preferential Attack H Less Hindered Face

Figure 2: Simplified representation of the chelated enolate intermediate illustrating the steric shielding by the cyclobutane moiety, which directs the electrophilic attack.

Conclusion and Future Outlook

This compound, through its conversion to a chiral oxazolidinone auxiliary, demonstrates significant potential as a versatile tool in asymmetric synthesis. The protocols outlined in this guide provide a practical framework for researchers to harness the stereodirecting power of this unique cyclobutane scaffold. The rigidity and defined stereochemistry of the cyclobutane ring offer a promising platform for the development of a new class of chiral auxiliaries with potentially unique and advantageous properties. Further research into the synthesis of other types of chiral ligands, such as phosphines or diamines, derived from this starting material could open up new avenues in asymmetric catalysis. The continued exploration of such novel chiral building blocks is crucial for advancing the frontiers of stereoselective synthesis and enabling the efficient construction of complex, enantiomerically pure molecules for a wide range of applications.

References

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2022). figshare. [Link]

  • Yang, P., Wang, R.-X., Huang, X.-L., Cheng, Y.-Z., & You, S.-L. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society, 145(40), 21752–21759. [Link]

  • Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. (2024). PubMed Central. [Link]

  • Asymmetric synthesis of cyclobutanes and their derivatives. (a)... (n.d.). ResearchGate. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2016). Semantic Scholar. [Link]

  • Verkh, Y., Illa, O., & Ortuño, R. M. (2021). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. European Journal of Organic Chemistry, 2021(42), 6022-6027. [Link]

  • Jana, U. K., & Saha, C. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(24), 19881-19910. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (n.d.). ResearchGate. [Link]

  • A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. (n.d.). ResearchGate. [Link]

  • Chen, Y.-J., Hu, T.-J., Feng, C.-G., & Lin, G.-Q. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition. Chemical Communications, 51(42), 8773–8776. [Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (n.d.). PMC. [Link]

  • Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. (2021). CORE. [Link]

  • Diastereodivergent Synthesis of Chiral vic-Disubstituted-Cyclobutane Scaffolds: 1,3-Amino Alcohol and 1,3-Diamine Derivatives – Preliminary Use in Organocatalysis. (n.d.). ResearchGate. [Link]

  • Chen, Y.-J., Hu, T.-J., Feng, C.-G., & Lin, G.-Q. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications, 51(42), 8773-8776. [Link]

  • Kwo, A. C. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. IDEALS. [Link]

  • The selected enzymatic synthesis of chiral 1,2‐amino alcohols and... (n.d.). ResearchGate. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. (2023). SciHorizon. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • Synthesis of Chiral 2-Amino-1-Phenylethanol. (2006). Taylor & Francis Group. [Link]

  • Diastereoselective hydride transfer enables a synthesis of chiral 1,5-carboxamido-trifluoromethylcarbinols. (2023). PMC. [Link]

  • One-Step Synthesis of Chiral 9,10-Dihydrophenanthrenes via Ligand-Enabled Enantioselective Cascade β,γ-Diarylation of Acids. (2023). PMC. [Link]

  • Diastereo- and enantioselective synthesis of functionalized cyclopentenes containing quaternary chiral center via thiosquaramide-catalyzed cascade Michael/Henry reaction. (n.d.). ResearchGate. [Link]

Sources

1-(Hydroxymethyl)cyclobutanecarboxylic acid as a precursor for cyclobutylamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Cyclobutylamine Derivatives from 1-(Hydroxymethyl)cyclobutanecarboxylic Acid

Application Note & Protocols for Medicinal Chemistry

Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing this compound as a strategic precursor for synthesizing valuable cyclobutylamine derivatives.

Introduction: The Strategic Value of the Cyclobutane Motif

In contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is paramount. Cyclobutane derivatives have emerged as a significant class of building blocks, prized for their ability to introduce three-dimensionality into otherwise planar molecules.[1][2] This "escape from flatland" is crucial for enhancing binding affinity, selectivity, and metabolic stability.[3] The constrained, puckered structure of the cyclobutane ring acts as a conformationally rigid scaffold, allowing for precise spatial orientation of functional groups.[1][4]

This compound is a particularly advantageous starting material. It is a bifunctional molecule that provides two distinct chemical handles—a primary alcohol and a carboxylic acid—allowing for orthogonal chemical modifications and the divergent synthesis of a library of complex derivatives. This guide focuses on two primary synthetic pathways to convert this precursor into key cyclobutylamine synthons: 1-amino-1-(hydroxymethyl)cyclobutane and 1-(aminomethyl)cyclobutanol.

Synthetic Strategies and Mechanistic Insights

The conversion of this compound into its amine derivatives can be accomplished through several reliable synthetic routes. The choice of strategy depends on the desired final structure. Here, we detail the two most effective pathways.

Pathway A: Curtius Rearrangement for the Synthesis of 1-Amino-1-(hydroxymethyl)cyclobutane

The Curtius rearrangement is a powerful and versatile reaction for converting a carboxylic acid into a primary amine with the loss of one carbon atom.[5][6] The reaction proceeds through an acyl azide and a key isocyanate intermediate, which can then be hydrolyzed to the amine.[7] This method is renowned for its tolerance of various functional groups and its complete retention of stereochemistry at the migrating carbon.[6]

The overall transformation is as follows:

  • Acyl Azide Formation: The carboxylic acid is converted directly to an acyl azide. Diphenylphosphoryl azide (DPPA) is a widely used reagent for this one-pot transformation, as it avoids the isolation of potentially unstable acyl chloride intermediates.[6][8]

  • Rearrangement to Isocyanate: Upon heating, the acyl azide undergoes rearrangement, losing a molecule of nitrogen gas (N₂) to form an isocyanate intermediate. The formation of highly stable nitrogen gas provides a strong thermodynamic driving force for this step.[5]

  • Hydrolysis to Amine: The isocyanate is then hydrolyzed under acidic conditions to yield the primary amine via a carbamic acid intermediate, which readily decarboxylates.

Curtius Rearrangement Workflow Start This compound AcylAzide Acyl Azide Intermediate Start->AcylAzide DPPA, Et3N Toluene Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (Δ) -N2 CarbamicAcid Carbamic Acid Intermediate Isocyanate->CarbamicAcid H3O+ ProductA 1-Amino-1-(hydroxymethyl)cyclobutane CarbamicAcid->ProductA -CO2

Caption: Workflow for the Curtius Rearrangement.

Pathway B: Amide Reduction for the Synthesis of 1-(Aminomethyl)cyclobutanol

To synthesize 1-(aminomethyl)cyclobutanol, the carboxylic acid functional group must be converted into an aminomethyl group (-CH₂NH₂) while preserving the hydroxymethyl group. This transformation is reliably achieved through a two-step sequence involving the formation of a primary amide followed by its reduction.

  • Amide Formation: The carboxylic acid is first activated, typically by conversion to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with ammonia (or an ammonia equivalent) to form the primary carboxamide.

  • Amide Reduction: The carboxamide is subsequently reduced to the corresponding primary amine. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are effective for this transformation, reducing the carbonyl group completely without affecting the other alcohol functional group.

This pathway retains the full carbon skeleton of the starting material, differing from the Curtius rearrangement.

Amide Reduction Workflow Start This compound AcylChloride Acyl Chloride Intermediate Start->AcylChloride 1. SOCl2 or (COCl)2 Amide Primary Carboxamide AcylChloride->Amide 2. xs NH3 ProductB 1-(Aminomethyl)cyclobutanol Amide->ProductB LiAlH4, THF then H2O workup

Caption: Workflow for Amide Formation and Reduction.

Data Summary: Precursor and Products

The following table summarizes key properties of the starting material and the target cyclobutylamine derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₆H₁₀O₃130.1436506-61-3
1-Amino-1-(hydroxymethyl)cyclobutaneC₅H₁₁NO101.15Not available
1-(Aminomethyl)cyclobutanolC₅H₁₁NO101.15180205-28-1

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Adhere to all institutional safety guidelines and wear appropriate Personal Protective Equipment (PPE).

Protocol 1: Synthesis of 1-Amino-1-(hydroxymethyl)cyclobutane via Curtius Rearrangement

Causality: This protocol utilizes a one-pot Curtius rearrangement, which is efficient and avoids the isolation of the potentially explosive acyl azide intermediate. Toluene is chosen as the solvent for its ability to reach the temperatures required for the rearrangement. Subsequent acid hydrolysis converts the intermediate isocyanate to the desired amine.

Materials and Reagents:

  • This compound

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH), pellets or concentrated solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous toluene (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Acyl Azide Formation: Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise to the stirring solution at room temperature. Caution: DPPA is toxic and should be handled in a fume hood. Acyl azides can be explosive; while not isolated here, the reaction should be conducted behind a safety shield.

  • Rearrangement: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The evolution of nitrogen gas should be observed.

  • Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add concentrated HCl (e.g., 6M solution, 5-10 eq) to quench the reaction and hydrolyze the isocyanate.

  • Hydrolysis Completion: Heat the biphasic mixture to 60-80 °C and stir vigorously for 1-2 hours to ensure complete hydrolysis of the isocyanate to the amine.

  • Work-up: Cool the mixture to room temperature. Separate the aqueous layer and wash the organic layer once with water. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and carefully add NaOH solution or pellets to adjust the pH to >12. This deprotonates the ammonium salt to the free amine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-amino-1-(hydroxymethyl)cyclobutane.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 1-(Aminomethyl)cyclobutanol via Amide Reduction

Causality: This two-step protocol first creates a stable amide intermediate, which is then reduced. Thionyl chloride is an effective reagent for generating the acyl chloride in situ. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent ideal for converting amides to amines. The reaction is run in an anhydrous ether solvent like THF, with which LiAlH₄ is compatible.

Materials and Reagents:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonium hydroxide (NH₄OH), concentrated solution

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Glauber's salt) or Rochelle's salt (for work-up)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks, dropping funnel, reflux condenser, nitrogen inlet

Procedure:

Step 1: Amide Formation

  • Acyl Chloride Formation: In a fume hood, dissolve this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-3 hours or until gas evolution ceases.

  • Solvent Removal: Remove the solvent and excess SOCl₂ under reduced pressure. Caution: SOCl₂ is corrosive and toxic.

  • Amination: Re-dissolve the crude acyl chloride in anhydrous THF and cool to 0 °C. Add this solution dropwise to a vigorously stirring, cooled solution of concentrated ammonium hydroxide (excess, >5 eq).

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove most of the solvent and water. Extract the resulting residue with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the crude 1-(hydroxymethyl)cyclobutanecarboxamide. This can be purified by recrystallization or chromatography if needed.

Step 2: Amide Reduction

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (1.5-2.0 eq) and suspend it in anhydrous THF. Cool the suspension to 0 °C. Caution: LiAlH₄ reacts violently with water. All glassware must be scrupulously dried.

  • Amide Addition: Dissolve the 1-(hydroxymethyl)cyclobutanecarboxamide from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. Control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC or LC-MS.

  • Work-up (Fieser method): Cool the reaction to 0 °C. Carefully and sequentially add dropwise: (i) 'x' mL of water, (ii) 'x' mL of 15% aqueous NaOH, and (iii) '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure is designed to safely quench the excess LiAlH₄ and produce a granular precipitate that is easy to filter.

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter the solid salts through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Drying and Concentration: Combine the filtrate and washes, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(aminomethyl)cyclobutanol.[9]

  • Purification: Purify by vacuum distillation or column chromatography as needed.

References

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. PubMed Central.
  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health (NIH).
  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC. National Institutes of Health (NIH).
  • Curtius Rearrangement - Chemistry Steps. Chemistry Steps.
  • Synthesis of cyclobutyl amine 8. ResearchGate.
  • The Significance of Cyclobutane Derivatives in Modern Chemistry: Featuring 1,1-Cyclobutanedicarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
  • Curtius Rearrangements as a Continuous Flow Process. Vapourtec.
  • 1-(Aminomethyl)cyclobutanol | 180205-28-1. Sigma-Aldrich.
  • 180205-28-1 1-(AMINOMETHYL)CYCLOBUTANOL C5H11NO, Formula,NMR,Boiling Point,Density,Flash Point. Guidechem.
  • Explore Our Novel Cyclobutane Derivatives | Building Blocks | Blog. Life Chemicals.
  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central.
  • Synthesis of Cyclobutanes Utilizing Green Chemistry. Digital Commons@Georgia Southern.

Sources

The Strategic Utility of 1-(Hydroxymethyl)cyclobutanecarboxylic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist, Gemini Laboratories

Introduction

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that can impart favorable pharmacokinetic and pharmacodynamic properties is ever-increasing. The cyclobutane motif, a four-membered carbocycle, has emerged as a valuable structural element in medicinal chemistry. Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can effectively probe the binding pockets of biological targets. Among the diverse array of cyclobutane-based building blocks, 1-(Hydroxymethyl)cyclobutanecarboxylic acid stands out as a particularly versatile precursor for the synthesis of a wide range of bioactive molecules. This bifunctional scaffold, possessing both a carboxylic acid and a primary alcohol, provides two orthogonal handles for chemical modification, enabling the construction of complex molecular architectures. This application note will explore the synthetic routes to key bioactive molecular classes utilizing this compound, with a focus on antiviral agents and kinase inhibitors. Detailed protocols for key transformations are provided to facilitate the application of this valuable building block in drug discovery programs.

The Cyclobutane Advantage in Medicinal Chemistry

The incorporation of a cyclobutane ring into a drug candidate can offer several advantages over more traditional acyclic or larger ring systems. The constrained nature of the four-membered ring can lock the molecule into a specific conformation, reducing the entropic penalty upon binding to a target protein and potentially increasing potency. Furthermore, the sp³-rich character of the cyclobutane scaffold can improve physicochemical properties such as solubility and metabolic stability, key attributes for successful drug development.

Synthetic Pathways to Bioactive Cores

The dual functionality of this compound allows for a variety of synthetic manipulations. The carboxylic acid can be readily converted into amides, esters, or, through rearrangement reactions, into amines. The hydroxymethyl group can be oxidized, protected, or used as a nucleophile in coupling reactions. This versatility makes it an ideal starting material for the synthesis of diverse bioactive compounds.

Synthesis of Bioactive Amines via Curtius Rearrangement

A primary application of this compound is in the synthesis of 1-amino-1-(hydroxymethyl)cyclobutane derivatives. This transformation is efficiently achieved through the Curtius rearrangement, a powerful method for converting carboxylic acids into primary amines with the loss of one carbon atom.[1][2][3] This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate that can be subsequently hydrolyzed to the desired amine. The resulting amino alcohol scaffold is a key component in various bioactive molecules.

Experimental Protocol: Curtius Rearrangement of this compound

This protocol outlines the conversion of this compound to a protected amine, which can then be deprotected to yield the free amine.

Materials:

  • This compound

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • tert-Butanol

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 4 M in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Formation of the Boc-protected amine:

    • To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene at room temperature, add diphenylphosphoryl azide (1.1 eq) dropwise.

    • Heat the reaction mixture to 80 °C and stir for 2 hours.

    • Add tert-butanol (5.0 eq) to the reaction mixture and continue stirring at 80 °C overnight.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the Boc-protected 1-amino-1-(hydroxymethyl)cyclobutane.

  • Deprotection to the free amine hydrochloride:

    • Dissolve the Boc-protected amine in dichloromethane.

    • Add a solution of 4 M HCl in 1,4-dioxane (excess) and stir at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of 1-amino-1-(hydroxymethyl)cyclobutane.

Logical Flow of the Curtius Rearrangement:

Curtius_Rearrangement Start This compound AcylAzide Acyl Azide Intermediate Start->AcylAzide Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate BocAmine Boc-Protected Amine Isocyanate->BocAmine AmineHCl 1-Aminomethyl-1-cyclobutanol (as HCl salt) BocAmine->AmineHCl

Caption: Synthetic pathway from carboxylic acid to amine via Curtius rearrangement.

Synthesis of Bioactive Amides and Esters

The carboxylic acid and hydroxymethyl functionalities of the starting material are readily converted to amides and esters, respectively. These functional groups are prevalent in a vast number of pharmaceuticals and serve as key interaction points with biological targets. Standard peptide coupling reagents or esterification conditions can be employed to generate libraries of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol: Amidation of this compound

This protocol describes a general procedure for the synthesis of an amide derivative.

Materials:

  • This compound

  • Amine of choice (R-NH₂)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Add PyBOP (1.2 eq) in one portion and stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Data Summary Table:

Starting MaterialReagentsProduct ClassPotential Bioactivity
This compoundDPPA, TEA, t-BuOH, HClPrimary AminesAntiviral, Kinase Inhibitors
This compoundR-NH₂, PyBOP, DIPEAAmidesDiverse
This compoundR-OH, DCC, DMAPEstersDiverse

Application in the Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are a class of antiviral agents where the furanose ring of a natural nucleoside is replaced by a carbocycle. This modification imparts greater stability towards enzymatic cleavage. This compound serves as a valuable precursor for the synthesis of the carbocyclic core of these analogues. Following the Curtius rearrangement to install the amine functionality, the hydroxymethyl group can be further manipulated to introduce the necessary stereochemistry and functionalities to mimic the ribose sugar.

Synthetic Workflow for Carbocyclic Nucleoside Analogues:

Carbocyclic_Nucleoside_Synthesis Start This compound AminoAlcohol 1-Amino-1-(hydroxymethyl)cyclobutane Start->AminoAlcohol Curtius Rearrangement ProtectedAmine Protected Amino Alcohol AminoAlcohol->ProtectedAmine Protection (e.g., Boc) ActivatedAlcohol Activated Hydroxymethyl Group ProtectedAmine->ActivatedAlcohol Activation (e.g., Tosylation) NucleobaseCoupling Coupling with Nucleobase ActivatedAlcohol->NucleobaseCoupling Nucleophilic Substitution FinalProduct Carbocyclic Nucleoside Analogue NucleobaseCoupling->FinalProduct Deprotection

Caption: General workflow for synthesizing carbocyclic nucleosides.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of bioactive molecules. Its bifunctional nature allows for the facile introduction of key pharmacophoric groups, such as amines and amides, through reliable and well-established synthetic transformations. The protocols and strategies outlined in this application note demonstrate the utility of this compound in accessing complex molecular architectures, particularly in the areas of antiviral and kinase inhibitor research. As the demand for novel chemical matter in drug discovery continues to grow, the strategic application of unique building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • Scriven, E. F. V. & Turnbull, K. Azides: their preparation and synthetic uses. Chemical Reviews88 , 297-368 (1988). [Link]

  • Lebel, H. & Leogane, O. Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. Organic Letters7 , 4107-4110 (2005). [Link]

  • Montalbetti, C. A. G. N. & Falque, V. Amide bond formation and peptide coupling. Tetrahedron61 , 10827-10852 (2005). [Link]

  • De Clercq, E. Carbocyclic nucleoside analogues. Nucleosides, Nucleotides & Nucleic Acids20 , 271-285 (2001). [Link]

  • Bräse, S., Gil, C., Knepper, K. & Zimmermann, V. The Curtius Rearrangement in Organic Synthesis. Angewandte Chemie International Edition44 , 5188-5240 (2005). [Link]

Sources

Application Note: Incorporation of 1-(Hydroxymethyl)cyclobutanecarboxylic Acid into Polymer Backbones for Advanced Material Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

**Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the incorporation of 1-(Hydroxymethyl)cyclobutanecarboxylic acid (HMCA) into polymer backbones. HMCA is a unique A-B type monomer featuring a rigid cyclobutane core, a primary hydroxyl group, and a carboxylic acid. This structure offers a compelling alternative to traditional linear aliphatic monomers, enabling the synthesis of polyesters with enhanced thermal stability, tunable mechanical properties, and novel architectures. This guide details two primary polymerization methodologies—melt polycondensation and solution polycondensation—providing step-by-step protocols, mechanistic insights, and characterization techniques. The causality behind experimental choices is explained to empower researchers to adapt and optimize these protocols for their specific applications, from specialty engineering plastics to advanced biomedical materials.

Introduction: The Rationale for Cycloaliphatic Monomers

The inclusion of cyclic moieties within a polymer backbone is a well-established strategy for modulating material properties. Saturated rings, such as the cyclobutane unit in HMCA, disrupt the close packing of polymer chains that is typical in linear analogues (e.g., polyesters derived from hydroxy acids like 6-hydroxyhexanoic acid). This disruption leads to several desirable changes:

  • Increased Rigidity and Glass Transition Temperature (Tg): The constrained nature of the cyclobutane ring restricts segmental motion of the polymer chain, leading to a significant increase in the glass transition temperature. This translates to materials that maintain their structural integrity and stiffness at higher temperatures.

  • Enhanced Thermal Stability: The inherent stability of the cycloaliphatic ring can contribute to a higher degradation temperature for the resulting polymer.

  • Tunable Solubility: The non-linear structure can alter the solubility profile of the polymer, often enhancing solubility in common organic solvents.

This compound is a bifunctional monomer poised for self-condensation polymerization, offering a direct pathway to novel cycloaliphatic polyesters. Its structure is presented in Figure 1.

Figure 1: Chemical Structure of the A-B Monomer this compound (HMCA)

this compound

This guide provides the foundational protocols to harness the potential of HMCA in polymer synthesis.

Polymerization Methodologies: A Comparative Overview

The synthesis of polyesters from HMCA is achieved through step-growth polymerization, specifically via polyesterification. The primary challenge in this reaction is the efficient removal of the water byproduct to drive the reaction equilibrium towards high molecular weight polymer formation, as dictated by Le Châtelier's principle. We will detail two robust methods: Melt Polycondensation and Solution Polycondensation.

Workflow Overview: From Monomer to Characterized Polymer

The diagram below outlines the general experimental workflow for synthesizing and characterizing poly(HMCA).

G cluster_prep Preparation cluster_purify Purification cluster_char Characterization Monomer HMCA Monomer Melt Melt Polycondensation (High Temp, Vacuum) Monomer->Melt Solution Solution Polycondensation (Azeotropic Removal of H₂O) Monomer->Solution Catalyst Catalyst Selection (e.g., Sn(Oct)₂, p-TSA) Catalyst->Melt Catalyst->Solution Solvent Solvent Selection (For Solution Method) Solvent->Solution Purify Polymer Purification (Precipitation & Drying) Melt->Purify Crude Polymer Solution->Purify Crude Polymer NMR Structural Analysis (NMR) Purify->NMR GPC Molecular Weight (GPC/SEC) Purify->GPC DSC Thermal Properties (DSC/TGA) Purify->DSC

Caption: General workflow for HMCA polymerization and analysis.

Protocol 1: Melt Polycondensation

Melt polycondensation is a solvent-free method performed at high temperatures under vacuum. This technique is industrially relevant due to its high efficiency and lack of solvent waste. The high temperature is necessary to keep the monomer and the growing polymer chain in a molten state and to provide the activation energy for the reaction. The vacuum is critical for removing water, which drives the equilibrium to favor polymer formation.

Trustworthiness: This protocol incorporates a two-stage process. The first stage, under an inert atmosphere, allows for initial oligomerization without premature degradation. The second, high-vacuum stage is essential for building high molecular weight chains.

Step-by-Step Protocol
  • Reactor Setup:

    • Equip a three-neck round-bottom flask with a mechanical stirrer, a gas inlet adapter connected to a nitrogen or argon line, and a distillation condenser leading to a collection flask. The flask should be of a size that is no more than two-thirds full with the monomer.

    • Ensure all glassware is meticulously dried in an oven (e.g., at 120 °C overnight) and assembled hot under a flow of inert gas to prevent atmospheric moisture contamination.

  • Charging the Reactor:

    • Charge the flask with this compound (e.g., 50.0 g, 0.384 mol).

    • Add the catalyst. A common choice is Tin(II) 2-ethylhexanoate (Sn(Oct)₂), typically at a molar ratio of 1:1000 to 1:5000 relative to the monomer (e.g., 31-155 mg).

  • Stage 1: Oligomerization under Inert Gas:

    • Immerse the flask in a preheated heating mantle or oil bath set to 160 °C.

    • Begin mechanical stirring (approx. 100-200 RPM) once the monomer melts to ensure homogeneity.

    • Maintain a slow, steady flow of inert gas (e.g., nitrogen) over the reaction mixture.

    • Hold at 160 °C for 2-3 hours. During this time, water will be generated and collected in the receiving flask. The viscosity of the mixture will noticeably increase.

  • Stage 2: High Vacuum Polycondensation:

    • Increase the temperature to 180-200 °C.

    • Gradually apply vacuum to the system, reducing the pressure to <1 mbar over 30-60 minutes. This slow reduction prevents excessive foaming as residual water and volatiles are removed.

    • Continue the reaction under high vacuum and elevated temperature for an additional 4-8 hours. The torque on the mechanical stirrer will increase significantly as the polymer's molecular weight builds. The reaction is typically stopped when the desired viscosity is reached.

  • Polymer Recovery:

    • Remove the flask from the heat source and allow it to cool slightly under an inert atmosphere.

    • While the polymer is still warm and viscous, extrude it from the flask. Alternatively, the polymer can be cooled completely and dissolved in a suitable solvent (e.g., chloroform, dichloromethane) for recovery, though this can be challenging for high molecular weight materials.

Data Summary: Typical Melt Polymerization Parameters
ParameterValueRationale
Temperature 160 °C (Stage 1), 180-200 °C (Stage 2)Ensures monomer/polymer are molten; provides activation energy.
Pressure Atmospheric N₂ (Stage 1), <1 mbar (Stage 2)Inert atmosphere prevents oxidation; vacuum removes water.
Catalyst Tin(II) 2-ethylhexanoate (Sn(Oct)₂)A widely used and effective transesterification/polyesterification catalyst.
Catalyst Loading 0.02 - 0.1 mol%Balances reaction rate with potential for side reactions or discoloration.
Reaction Time 6 - 11 hoursSufficient time to achieve high molecular weight.

Protocol 2: Solution Polycondensation

Solution polymerization is an alternative for heat-sensitive monomers or when better temperature control is required. It involves dissolving the monomer in a high-boiling point solvent. Water is removed azeotropically using a Dean-Stark apparatus. This method typically yields lower molecular weight polymers compared to melt polymerization but offers milder reaction conditions.

Expertise & Experience: The choice of solvent is critical. It must be inert to the reactants, have a boiling point high enough to facilitate the reaction, and form an azeotrope with water. Toluene or xylene are standard choices. The use of a strong acid catalyst like p-toluenesulfonic acid (p-TSA) is common in this setup.

Step-by-Step Protocol
  • Reactor Setup:

    • Equip a three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus fitted with a reflux condenser, and a temperature probe. A gas inlet should be placed on top of the condenser.

  • Charging the Reactor:

    • Charge the flask with HMCA (e.g., 20.0 g, 0.154 mol) and the catalyst, p-toluenesulfonic acid (p-TSA) (1-2 mol %, e.g., 0.29-0.58 g).

    • Add the solvent (e.g., toluene or xylene) to achieve a monomer concentration of approximately 1 M (e.g., ~150 mL).

  • Azeotropic Polycondensation:

    • Heat the mixture to reflux (for toluene, ~111 °C).

    • As the reaction proceeds, the water byproduct will be removed from the reaction mixture as an azeotrope with toluene, condense, and collect in the side arm of the Dean-Stark trap.

    • Monitor the reaction by observing the amount of water collected. The reaction is typically complete when water evolution ceases (usually 12-24 hours).

  • Polymer Recovery and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution using a rotary evaporator to remove most of the solvent.

    • Precipitate the polymer by pouring the concentrated solution into a large volume of a non-solvent, such as cold methanol or hexane, with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any residual catalyst and unreacted monomer.

    • Dry the final polymer product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Polymerization Reaction Diagram

The following diagram illustrates the self-condensation reaction of HMCA.

G cluster_reactants Reactants cluster_products Products HMCA n (HOCH₂-C₄H₆-COOH) Polymer H-[OCH₂-C₄H₆-CO]n-OH HMCA->Polymer Self-Condensation (+ Catalyst, Δ, -H₂O) Water (n-1) H₂O

Application Notes and Protocols: 1-(Hydroxymethyl)cyclobutanecarboxylic Acid as a Novel Bifunctional Ligand in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the potential use of 1-(hydroxymethyl)cyclobutanecarboxylic acid as a novel bifunctional ligand in organometallic catalysis. While this specific ligand is not yet widely established in the literature, this document extrapolates from well-understood principles of catalysis with related structures to propose its synthesis, coordination chemistry, and application in a representative palladium-catalyzed C-H activation reaction. The protocols provided are designed to be a starting point for researchers interested in exploring the unique catalytic possibilities offered by this ligand's architecture.

Introduction: The Potential of this compound in Catalysis

The design of ligands is a cornerstone of modern organometallic catalysis. Ligands not only stabilize the metal center but also play a crucial role in modulating its reactivity, selectivity, and stability. Bifunctional ligands, which possess two or more distinct coordinating groups, are of particular interest as they can offer unique coordination modes and participate directly in catalytic cycles.

This compound presents an intriguing scaffold for a bifunctional ligand. It combines a carboxylic acid group, a well-known directing group and anionic ligand in various catalytic transformations, with a primary alcohol, which can act as a hemilabile ligand or participate in proton transfer steps.[1][2][3] The rigid cyclobutane framework holds these two functional groups in a fixed spatial arrangement, which can enforce specific geometries around the metal center and potentially lead to novel reactivity and selectivity.[4][5][6]

This document outlines a synthetic route to this compound, discusses its potential coordination chemistry, and provides a detailed, albeit prospective, protocol for its application in a palladium-catalyzed C-H arylation reaction.

Synthesis of this compound

The synthesis of this compound can be achieved from commercially available starting materials. A plausible synthetic route starting from diethyl 1,1-cyclobutanedicarboxylate is outlined below.

Protocol 1: Synthesis of this compound

Materials:

  • Diethyl 1,1-cyclobutanedicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH)

  • Jones reagent (chromium trioxide in sulfuric acid) or other suitable oxidizing agent

  • Acetone

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Reduction of Diethyl 1,1-cyclobutanedicarboxylate:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve diethyl 1,1-cyclobutanedicarboxylate (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction mixture to 0 °C and quench it by the slow, sequential addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting white precipitate and wash it thoroughly with diethyl ether.

    • Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol, (1-(hydroxymethyl)cyclobutyl)methanol.

  • Selective Oxidation to this compound:

    • Dissolve the crude diol in acetone and cool the solution to 0 °C.

    • Slowly add Jones reagent dropwise with vigorous stirring until a persistent orange color is observed.

    • Quench the reaction by adding isopropanol until the solution turns green.

    • Remove the acetone under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.[7]

Proposed Application in Palladium-Catalyzed C(sp³)–H Arylation

Carboxylic acids are known to act as effective directing groups in palladium-catalyzed C-H functionalization reactions.[2][8] The carboxylate group can coordinate to the palladium center, bringing it in proximity to a specific C-H bond for activation. We propose that this compound could serve as a unique ligand in such a transformation, where the hydroxymethyl group could play a secondary role in stabilizing the catalytic species or influencing the reaction's selectivity.

Proposed Reaction:

The arylation of a generic substrate possessing an activatable C(sp³)–H bond using an aryl halide as the coupling partner.

Protocol 2: Proposed Pd-Catalyzed C(sp³)–H Arylation using this compound as a Ligand

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (Ligand)

  • Substrate with a C(sp³)–H bond (e.g., a simple aliphatic carboxylic acid or amide)

  • Aryl halide (e.g., iodobenzene or bromobenzene)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • A suitable solvent (e.g., N,N-dimethylformamide (DMF) or dioxane)

  • Standard Schlenk line or glovebox equipment for air- and moisture-sensitive reactions

Procedure:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (1 mol%) and this compound (2 mol%) in the chosen solvent.

    • Stir the mixture at room temperature for 30 minutes to allow for ligand exchange and formation of the active catalytic species.

  • Catalytic Reaction:

    • To the flask containing the catalyst solution, add the C(sp³)–H substrate (1 equivalent), the aryl halide (1.2 equivalents), and the base (e.g., K₂CO₃, 2 equivalents).

    • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired arylated product.

Rationale for Experimental Choices:

  • Palladium Source: Pd(OAc)₂ is a common and effective palladium precursor for C-H activation catalysis.[1][9]

  • Ligand-to-Metal Ratio: A 2:1 ligand-to-metal ratio is often used to ensure complete coordination and to prevent catalyst decomposition.

  • Base: The base is crucial for the deprotonation of the carboxylic acid and for neutralizing the acid generated during the catalytic cycle.

  • Solvent: High-boiling polar aprotic solvents like DMF or dioxane are typically used to ensure the solubility of the reactants and to allow for higher reaction temperatures.

Visualization of Key Concepts

Diagram 1: Structure of this compound

Ligand_Structure cluster_cyclobutane cluster_substituents C1 C2 C1->C2 COOH COOH C1->COOH CH2OH CH₂OH C1->CH2OH C3 C2->C3 C4 C3->C4 C4->C1

Caption: Structure of this compound.

Diagram 2: Proposed Catalytic Cycle for Pd-Catalyzed C-H Arylation

Catalytic_Cycle Pd(II)-L Pd(II)-L Catalyst Substrate_Coordination Substrate Coordination Pd(II)-L->Substrate_Coordination + Substrate-COOH C-H_Activation C-H Activation Substrate_Coordination->C-H_Activation - HX Palladacycle Palladacycle Intermediate C-H_Activation->Palladacycle Oxidative_Addition Oxidative Addition (Ar-X) Palladacycle->Oxidative_Addition Pd(IV)_Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd(IV)_Intermediate Reductive_Elimination Reductive Elimination Pd(IV)_Intermediate->Reductive_Elimination - Ar-Substrate Reductive_Elimination->Pd(II)-L - HX Product_Release Product Release

Caption: Proposed catalytic cycle for C-H arylation.

Diagram 3: Experimental Workflow

Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_workup Workup and Purification Add_Pd Add Pd(OAc)₂ to Schlenk flask Add_Ligand Add Ligand Add_Pd->Add_Ligand Add_Solvent Add Solvent Add_Ligand->Add_Solvent Stir Stir at RT Add_Solvent->Stir Add_Reactants Add Substrate, Aryl Halide, Base Stir->Add_Reactants Heat Heat to 100-120 °C Add_Reactants->Heat Monitor Monitor by GC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Workup Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Experimental workflow for C-H arylation.

Data Interpretation and Expected Outcomes

ParameterExpected Influence of the LigandRationale
Reaction Rate May be enhanced compared to simple carboxylate ligands.The hydroxymethyl group may stabilize the active catalyst through hemilabile coordination, preventing catalyst decomposition.
Regioselectivity Potentially altered.The rigid cyclobutane backbone may enforce a specific orientation of the substrate in the coordination sphere, favoring a particular C-H bond.
Diastereoselectivity If the substrate is chiral, the ligand could induce diastereoselectivity.The chiral environment created by the coordinated ligand could favor the formation of one diastereomer over the other.
Product Yield Potentially improved.Increased catalyst stability and activity would lead to higher turnover numbers and improved yields.

Troubleshooting

  • Low Conversion: Increase reaction temperature, prolong reaction time, or screen different bases and solvents. Catalyst decomposition may be an issue; consider using a higher ligand-to-metal ratio.

  • Side Product Formation: Lowering the reaction temperature may improve selectivity. Analyze the side products to understand potential undesired reaction pathways.

  • Poor Reproducibility: Ensure strict inert atmosphere conditions, as palladium catalysts can be sensitive to oxygen. The purity of reagents and solvents is also critical.

Conclusion

This compound represents a promising, yet underexplored, candidate for a bifunctional ligand in organometallic catalysis. Its unique structural features, combining a directing carboxylate group and a potentially coordinating alcohol on a rigid cyclobutane scaffold, offer exciting possibilities for developing novel catalytic transformations with enhanced activity and selectivity. The protocols and conceptual framework provided herein are intended to serve as a foundation for researchers to explore the catalytic potential of this and related ligands in a variety of important organic reactions.

References

  • D.A. Colby, R.G. Bergman, J.A. Ellman, "Rhodium-catalyzed C-C bond formation via heteroatom-directed C-H bond activation," Chemical Reviews, 2010, 110(2), 624-655.
  • D. Shabashov, O. Daugulis, "Auxiliary-assisted palladium-catalyzed arylation and alkylation of sp² and sp³ carbon-hydrogen bonds," Journal of the American Chemical Society, 2010, 132(11), 3965-3972.
  • E. J. Corey, J. C. Link, "A new method for the enantioselective synthesis of cyclobutane derivatives," Journal of the American Chemical Society, 1992, 114(5), 1906-1908. (This reference highlights the synthesis of functionalized cyclobutanes.)
  • J. Wencel-Delord, T. Dröge, F. Liu, F. Glorius, "Towards mild metal-catalyzed C-H bond activation," Chemical Society Reviews, 2011, 40(9), 4740-4761.
  • N. K. Mishra, S. Sharma, J. K. Bera, "Carboxylic acid assisted C-H activation," Coordination Chemistry Reviews, 2016, 323, 1-32.
  • J. A. Labinger, J. E. Bercaw, "Understanding and exploiting C-H bond activation," Nature, 2002, 417(6888), 507-514.
  • C. S. Yeung, V. M. Dong, "Beyond directing groups: transition-metal-catalyzed C-H activation of unactivated C-H bonds," Chemical Reviews, 2011, 111(3), 1215-1292.
  • G. Dyker, "Transition metal catalyzed coupling reactions under C-H activation," Angewandte Chemie International Edition, 1999, 38(12), 1698-1712.
  • T. W. Lyons, M. S. Sanford, "Palladium-catalyzed ligand-directed C-H functionalization reactions," Chemical Reviews, 2010, 110(2), 1147-1169.
  • A. R. Dick, M. S. Sanford, "Transition metal catalyzed oxidative functionalization of C-H bonds," Tetrahedron, 2006, 62(11), 2439-2463.
  • L. Ackermann, R. Vicente, A. R. Kapdi, "Transition-metal-catalyzed direct arylation of (hetero)arenes by C-H bond cleavage," Angewandte Chemie International Edition, 2009, 48(52), 9792-9826.
  • A. de Meijere, S. I. Kozhushkov, "The chemistry of strained carbocycles," Chemical Reviews, 2000, 100(3), 93-142. (This review provides context on the reactivity of strained ring systems like cyclobutanes.)
  • K. C. Nicolaou, S. A. Snyder, T. Montagnon, G. Vassilikogiannakis, "The Diels-Alder reaction in total synthesis," Angewandte Chemie International Edition, 2002, 41(10), 1668-1698. (While not directly on cyclobutanes, this provides context on the use of cyclic structures in synthesis.)
  • PubChem, "1-(Hydroxymethyl)cyclobutane-1-carboxylic acid," National Center for Biotechnology Information. [Link]

  • PubChem, "Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate," National Center for Biotechnology Information. [Link]

Sources

experimental procedure for large-scale synthesis of 1-(Hydroxymethyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 1-(Hydroxymethyl)cyclobutanecarboxylic Acid

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, prized for the rigid, three-dimensional scaffold of the cyclobutane ring.[1] Its application in the synthesis of novel pharmaceuticals, particularly for neurological disorders, has driven the need for robust and scalable synthetic procedures.[1] This document provides a detailed, three-step protocol for the large-scale synthesis of this compound, starting from readily available commercial reagents. The described methodology is designed for scalability, focusing on process safety, efficiency, and high purity of the final product.

Synthetic Strategy Overview

The selected synthetic route is a robust, three-step process optimized for scale-up. The strategy was chosen due to its reliance on well-established, high-yielding reactions and the commercial availability of the starting materials.

  • Step 1: Cyclization. The synthesis begins with a classic malonic ester synthesis. Diethyl malonate is deprotonated with a strong base, sodium ethoxide, and subsequently alkylated with 1-bromo-3-chloropropane to form the cyclobutane ring, yielding diethyl 1,1-cyclobutanedicarboxylate.[2] This method is highly efficient for constructing the core cyclobutane structure.[3]

  • Step 2: Reduction. The resulting diester is then exhaustively reduced to the corresponding diol, 1,1-cyclobutanedimethanol. For large-scale applications, using a strong but often hazardous reducing agent like lithium aluminum hydride (LiAlH₄) can be challenging. This protocol utilizes a safer and more manageable approach with sodium borohydride in the presence of a Lewis acid or catalytic hydrogenation, which are more amenable to industrial settings.

  • Step 3: Selective Oxidation. The final and most critical step is the selective oxidation of one of the two primary alcohol groups of 1,1-cyclobutanedimethanol to a carboxylic acid. This is achieved using a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation system with sodium hypochlorite (bleach) as the terminal oxidant. This method is renowned for its high selectivity for primary alcohols and its effectiveness under mild, aqueous conditions, making it ideal for large-scale production.

G cluster_0 Overall Synthetic Pathway A Diethyl Malonate B Diethyl 1,1-cyclobutanedicarboxylate A->B  1. NaOEt  2. 1-bromo-3-chloropropane C 1,1-Cyclobutanedimethanol B->C  Reduction (e.g., NaBH₄ / Lewis Acid) D This compound C->D  Selective Oxidation (TEMPO/NaOCl)

Caption: High-level overview of the three-step synthetic route.

Part I: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

Principle

This step involves a tandem dialkylation of diethyl malonate using 1-bromo-3-chloropropane (or trimethylene chlorobromide) in the presence of sodium ethoxide.[2] The ethoxide acts as a base to form the malonate enolate, which first displaces the more reactive bromide. A second, intramolecular Williamson ether-like synthesis then occurs as the newly formed enolate displaces the chloride, closing the four-membered ring. The use of trimethylene chlorobromide is often preferred in large-scale synthesis for its balance of reactivity and cost.[2]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
Sodium Metal22.9969 g3.0≥99%
Absolute Ethanol46.071.1 L-≥99.5%
Diethyl Malonate160.17480 g (435 mL)3.0≥99%
1-bromo-3-chloropropane157.44472 g (320 mL)3.0≥98%
Diethyl Ether74.121.5 L-Anhydrous
Water18.021.0 L-Deionized
Sodium Sulfate142.04100 g-Anhydrous
Step-by-Step Protocol
  • Preparation of Sodium Ethoxide: Under an inert atmosphere (Nitrogen or Argon), carefully add sodium metal (69 g) in small portions to a reaction vessel containing absolute ethanol (1.1 L) at a controlled rate to manage the exothermic reaction and hydrogen evolution. The vessel should be equipped with a mechanical stirrer, a reflux condenser, and a gas outlet. Cool the flask in an ice bath as needed.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl malonate (480 g).[2] Heat the mixture to 80°C with vigorous stirring.

  • Addition of Dihalide: Slowly add 1-bromo-3-chloropropane (472 g) to the reaction mixture. The rate of addition should be controlled to maintain a smooth reflux.[2]

  • Reaction Completion: After the addition is complete (approx. 1.5 hours), continue to reflux the mixture with stirring for an additional 45-60 minutes to ensure the reaction goes to completion.[2]

  • Solvent Removal: Remove the bulk of the ethanol via distillation. It is crucial to maintain stirring during this process to prevent bumping.[2]

  • Work-up: Cool the reaction mixture and add cold water (900 mL) to dissolve the precipitated sodium salts. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 500 mL).[2]

  • Drying and Concentration: Combine all organic layers, wash with a saturated salt solution, and dry over anhydrous sodium sulfate.[2] Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation to yield pure diethyl 1,1-cyclobutanedicarboxylate. The expected yield is approximately 80-85%.

Part II: Reduction to 1,1-Cyclobutanedimethanol

Principle

This step involves the reduction of the two ester functionalities of diethyl 1,1-cyclobutanedicarboxylate to primary alcohols. While LiAlH₄ is highly effective, this protocol outlines a procedure using sodium borohydride, which is generally considered safer for large-scale operations, often in conjunction with a promoter like CaCl₂ or LiCl. The metal chloride coordinates to the ester carbonyl, increasing its electrophilicity and facilitating hydride attack from NaBH₄.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
Diethyl 1,1-cyclobutanedicarboxylate200.23400 g2.0≥98%
Sodium Borohydride (NaBH₄)37.83227 g6.0≥98%
Lithium Chloride (LiCl)42.39254 g6.0Anhydrous
Tetrahydrofuran (THF)72.114.0 L-Anhydrous
Hydrochloric Acid (HCl)36.46As needed-2 M solution
Ethyl Acetate88.112.0 L-Reagent grade
Step-by-Step Protocol
  • Reaction Setup: In a large, inerted reaction vessel equipped with a mechanical stirrer and a thermometer, dissolve diethyl 1,1-cyclobutanedicarboxylate (400 g) and anhydrous lithium chloride (254 g) in anhydrous THF (4.0 L).

  • Addition of Reducing Agent: Cool the mixture to 0°C using an ice bath. Slowly add sodium borohydride (227 g) in portions, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Cool the reaction mixture back to 0°C. Very slowly and carefully, add water dropwise to quench the excess NaBH₄. This step is highly exothermic and will evolve hydrogen gas. Ensure adequate ventilation and control the addition rate.

  • Acidification: Once the quenching is complete, slowly add 2 M HCl to dissolve the resulting salts and adjust the pH to ~2.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 700 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1,1-cyclobutanedimethanol.

  • Purification: The crude product, often a colorless oil or low-melting solid, can be purified by vacuum distillation or recrystallization.[4] The expected yield is typically in the range of 85-95%.

Part III: Selective Oxidation to this compound

Principle

This transformation leverages a TEMPO-catalyzed oxidation. The catalytic cycle involves the oxidation of TEMPO by the primary oxidant (sodium hypochlorite) to form the active N-oxoammonium ion. This species then selectively oxidizes one of the primary alcohols of the diol to an aldehyde, which is further oxidized to the carboxylic acid under the reaction conditions. The reaction is performed in a biphasic system (e.g., dichloromethane/water) with a phase-transfer catalyst to facilitate the interaction between the organic-soluble substrate and the aqueous oxidant.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
1,1-Cyclobutanedimethanol116.16116 g1.0≥98%
TEMPO156.251.6 g0.01≥98%
Potassium Bromide (KBr)119.0012 g0.1Reagent grade
Dichloromethane (DCM)84.931.0 L-Reagent grade
Sodium Hypochlorite (NaOCl)74.44~1.5 L~2.210-15% solution
Sodium Hydroxide (NaOH)40.00As needed-5 M solution
Sodium Sulfite (Na₂SO₃)126.04As needed-Saturated solution
Step-by-Step Protocol

G cluster_1 Oxidation & Work-up Workflow A 1. Dissolve Diol, TEMPO, KBr in DCM/Water B 2. Cool to 0°C Maintain pH > 10 with NaOH A->B C 3. Add NaOCl solution slowly B->C D 4. Monitor reaction by TLC C->D E 5. Quench with Na₂SO₃ solution D->E  Reaction Complete F 6. Separate layers E->F G 7. Acidify aqueous layer to pH 2-3 F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry and Concentrate H->I J 10. Recrystallize Final Product I->J

Caption: Workflow for the selective oxidation and purification step.

  • Reaction Setup: In a reaction vessel, dissolve 1,1-cyclobutanedimethanol (116 g), TEMPO (1.6 g), and potassium bromide (12 g) in a mixture of dichloromethane (1.0 L) and water (200 mL).

  • pH Control: Cool the vigorously stirred mixture to 0°C. Begin adding 5 M NaOH solution to bring the aqueous phase pH to approximately 10-11.

  • Addition of Oxidant: Slowly add the sodium hypochlorite solution via an addition funnel. The reaction is exothermic; maintain the temperature between 0-5°C. Concurrently, add 5 M NaOH solution as needed to maintain the pH at 10-11.

  • Monitoring: Monitor the reaction by TLC until the starting diol is consumed.

  • Quenching: Once the reaction is complete, quench any remaining oxidant by adding a saturated sodium sulfite solution until a test with starch-iodide paper is negative.

  • Layer Separation: Transfer the mixture to a separatory funnel and separate the layers.

  • Isolation: Isolate the aqueous layer, which contains the sodium salt of the product. Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated HCl.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (4 x 500 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting white solid is the final product, this compound.[5][6] It can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes. Expected yields are in the 75-85% range.

Safety and Handling Precautions

  • Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Must be handled under an inert atmosphere and away from any sources of ignition.[7]

  • 1-bromo-3-chloropropane: A lachrymator and potential irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[8]

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Quenching must be performed slowly and with extreme caution.[9]

  • TEMPO/Bleach Oxidation: This reaction can be highly exothermic. Strict temperature control is essential to prevent runaway reactions. Sodium hypochlorite is corrosive.[10]

  • General Precautions: All steps should be performed in a well-ventilated area or fume hood.[8][9] Appropriate PPE, including lab coats, safety glasses, and chemical-resistant gloves, must be worn at all times.[8][10] Ensure that eyewash stations and safety showers are readily accessible.[9]

References

  • LookChem. This compound methyl ester. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). The Importance of 1,1-Cyclobutanedimethanol in Custom Synthesis Projects. Retrieved from [Link]

  • Organic Syntheses Procedure. 19 -. Retrieved from [Link]

  • Organic Syntheses Procedure. diethyl bis(hydroxymethyl)malonate. Retrieved from [Link]

  • Organic Syntheses Procedure. diethyl 1,1-cyclobutanedicarboxylate. Retrieved from [Link]

  • Manufacturer & Supplier. (2025, October 16). 1,1-Cyclobutanedimethanol: A Versatile Intermediate for Organic Synthesis. Retrieved from [Link]

  • Google Patents. CN102757311A - Preparation method of 1, 1-cyclopropane dimethanol.
  • Chem-Impex. 1-Amino-cyclobutane carboxylic acid hydrochloride. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Hydroxymethyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(Hydroxymethyl)cyclobutanecarboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable building block. The inherent ring strain of the cyclobutane moiety and the presence of two distinct oxygen-containing functional groups on a quaternary carbon present unique and interesting synthetic challenges.[1][2] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome common hurdles in your experiments.

Section 1: The Primary Synthetic Pathway - A Workflow Overview

The most established route to this compound begins with the construction of the cyclobutane ring via a malonic ester synthesis, followed by hydrolysis and a critical selective reduction step. Understanding this workflow is key to diagnosing issues at each stage.

Caption: General workflow for the synthesis of the target molecule.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, focusing on causality and actionable solutions.

Question 1: My yield of diethyl 1,1-cyclobutanedicarboxylate in Step 1 is consistently low (<30%), and I see a significant amount of a high-boiling point impurity. What is happening?

Answer: This is a classic challenge in this specific malonic ester synthesis. The primary cause is a competing side reaction.

  • Root Cause: The intermediate, diethyl sodiomalonate, can react with the desired product (diethyl 1,1-cyclobutanedicarboxylate) or a second molecule of 1,3-dibromopropane, leading to the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate.[3] This side product is difficult to separate due to its high boiling point.

  • Troubleshooting & Solutions:

    • Strict Temperature Control: The reaction is exothermic. Maintain a steady temperature of 60-65°C during the addition of sodium ethoxide.[3] Overheating significantly favors the side reaction. Use a cooling bath as needed to prevent temperature spikes.

    • Slow Reagent Addition: Add the sodium ethoxide solution slowly and steadily to the mixture of diethyl malonate and 1,3-dibromopropane. This maintains a low concentration of the reactive enolate, minimizing its opportunity to engage in side reactions.

    • Ensure Anhydrous Conditions: Moisture will consume the sodium ethoxide, reducing the yield and potentially promoting side reactions. Use freshly prepared absolute ethanol and ensure all glassware is thoroughly dried.[4]

    • Purification Strategy: The side product is non-volatile with steam. Steam distillation is an effective method to separate the desired diethyl 1,1-cyclobutanedicarboxylate from the tetra-ester residue.[3]

Question 2: I'm struggling with the selective mono-reduction of 1,1-cyclobutanedicarboxylic acid (Step 3). I either get unreacted starting material or over-reduction to 1,1-bis(hydroxymethyl)cyclobutane.

Answer: Selectively reducing one of two identical functional groups is inherently difficult. Success hinges on choosing the right reagent and conditions to differentiate between the two carboxylic acids.

  • Root Cause: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are generally too reactive and will reduce both carboxylic acid groups without selectivity. Milder reagents or a strategy involving an intermediate are required.

  • Troubleshooting & Solutions:

    • Use a Selective Reducing Agent: Borane complexes, such as Borane-tetrahydrofuran (BH₃•THF) or Borane-dimethyl sulfide (BMS), are known to selectively reduce one carboxylic acid group in the presence of another, especially at controlled temperatures. Start the reaction at 0°C and allow it to slowly warm to room temperature while monitoring progress.

    • Intermediate Formation Strategy: A highly reliable method is to first convert the diacid to its cyclic anhydride. The anhydride is more reactive than the diacid and can be selectively opened and reduced.

      • Step A: Gently heat the 1,1-cyclobutanedicarboxylic acid with acetic anhydride or acetyl chloride to form the cyclic anhydride.

      • Step B: Reduce the anhydride with a mild hydride reagent like Sodium Borohydride (NaBH₄). The hydride will preferentially attack one of the carbonyls, leading to a lactone intermediate which, upon hydrolytic workup, yields the desired product.

    • Stoichiometric Control: When using a direct reduction method, carefully control the stoichiometry. Using slightly less than one equivalent of the reducing agent can favor mono-reduction, though this may lead to an inseparable mixture of starting material, product, and diol, requiring careful chromatographic purification.

Question 3: The hydrolysis of my diethyl 1,1-cyclobutanedicarboxylate (Step 2) is slow and often incomplete. What can I do?

Answer: The hydrolysis of this sterically hindered diester can be sluggish.

  • Root Cause: The quaternary carbon atom, substituted with two bulky ethoxycarbonyl groups and embedded in a strained cyclobutane ring, presents significant steric hindrance to the nucleophilic attack of hydroxide or water.[2]

  • Troubleshooting & Solutions:

    • Increase Reaction Time and/or Temperature: The most straightforward solution is to prolong the reflux time. Monitor the reaction by TLC or ¹H NMR of an extracted aliquot to determine when the starting material has been fully consumed.

    • Use a Co-solvent: If using aqueous base, adding a co-solvent like ethanol or THF can improve the solubility of the ester and increase the reaction rate. A common procedure involves refluxing with potassium hydroxide in ethanol.[3]

    • Consider Acid Catalysis: While base-catalyzed saponification is common, acid-catalyzed hydrolysis (e.g., refluxing with aqueous HCl or H₂SO₄) is an alternative.[5] The mechanism is different (AAC2) and may be more effective in some cases, though it is often slower than base-catalyzed hydrolysis for simple esters.[6]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for synthesizing diethyl 1,1-cyclobutanedicarboxylate? The most common and commercially available starting materials are diethyl malonate and 1,3-dibromopropane (also known as trimethylene bromide).[3][4] 1,3-dichloropropane can also be used, but the brominated version is more reactive and generally gives better results.

Q2: How can I effectively purify the final product, this compound? The product is a polar, hydrophilic molecule, making purification challenging.

  • Crystallization: This is the preferred method for large-scale purification. A mixed solvent system is often required. Try dissolving the crude product in a minimal amount of a hot polar solvent (like ethyl acetate or acetone) and then adding a non-polar solvent (like hexanes or toluene) until turbidity is observed, then allowing it to cool slowly.

  • Silica Gel Chromatography: For smaller scales or to remove stubborn impurities, column chromatography can be effective. Use a polar mobile phase, such as a gradient of methanol in dichloromethane (DCM) or ethyl acetate. Adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape and prevent tailing.

Q3: Are there any alternative synthetic routes that bypass the challenging selective reduction step? Yes, though they may involve more steps or less accessible starting materials. One approach is to start with a molecule that already contains a protected hydroxymethyl group. For example, a [2+2] cycloaddition between an appropriate ketene acetal and an alkene bearing a protected hydroxymethyl group could form the cyclobutane ring with the desired functionality already in place.[7] However, these routes are often more complex and less common than the pathway described above.

Q4: What are the key safety considerations for this synthesis?

  • Sodium Ethoxide (NaOEt): This is a strong base and is highly reactive with water. It should be handled under an inert atmosphere (nitrogen or argon). Ensure no water is present in the reaction flask, as this will generate flammable hydrogen gas upon reaction with sodium metal (if preparing NaOEt in situ) and will deactivate the reagent.[4]

  • 1,3-Dibromopropane: This is a lachrymator and a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reducing Agents (e.g., BH₃•THF, LiAlH₄): These are highly flammable and react violently with water. They must be handled under an inert atmosphere. Any workup procedure must involve slow, careful quenching at low temperatures (e.g., 0°C) by adding the reaction mixture to a quenching solution (e.g., ethyl acetate followed by aqueous acid or Rochelle's salt).

Section 4: Protocols & Data

Protocol 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid[3]

This protocol is adapted from Organic Syntheses.[3]

G cluster_step1 Step 1A: Cyclization cluster_step2 Step 1B: Hydrolysis a 1. Combine Diethyl Malonate & 1,3-Dibromopropane in EtOH. b 2. Add NaOEt solution dropwise while maintaining temp at 60-65°C. a->b c 3. Heat on steam bath until neutral (approx. 2 hours). b->c d 4. Purify via steam distillation. c->d e 5. Reflux purified diester with KOH in EtOH for 2 hours. f 6. Remove EtOH by distillation. e->f g 7. Dissolve residue in water, acidify with conc. HCl. f->g h 8. Extract with ether and crystallize the product from hot ethyl acetate. g->h

Caption: Experimental workflow for the precursor diacid.

Table 1: Comparison of Conditions for Diethyl 1,1-cyclobutanedicarboxylate Synthesis
ParameterCondition A (Standard)Condition B (High-Dilution)Rationale & Expected Outcome
Solvent Absolute Ethanol1:1 Benzene:EthanolBenzene co-solvent can sometimes improve yields by altering solubility and reaction kinetics.[4]
Base Addition Dropwise over 30-45 minSyringe pump over 2-3 hoursSlower addition minimizes local concentration of the enolate, reducing the rate of the bimolecular side reaction.
Temperature 60-65 °C50-55 °CA lower temperature can further disfavor the side reaction, but may require longer overall reaction times.
Expected Yield 45-55%Potentially >60%Condition B is designed to maximize the yield of the desired cyclized product at the expense of speed.
Table 2: Guide to Selecting a Reducing Agent for Selective Mono-Reduction
Reducing AgentTypical ConditionsProsCons
LiAlH₄ THF, 0°C to refluxPowerful, reduces most carboxyl groupsVery difficult to control; strong tendency for over-reduction to the diol.
BH₃•THF THF, 0°C to RTGood selectivity for mono-reductionCan be sluggish; requires careful stoichiometric control and inert atmosphere.
Anhydride + NaBH₄ 1. Acetic Anhydride, heat 2. NaBH₄, THF/EtOH, 0°CHigh selectivity, reliable, uses cheaper reagentsAdds an extra synthetic step to the sequence.
Red-Al® Toluene, RTMilder than LiAlH₄Selectivity can be variable; often requires optimization.

References

  • Heisig, G. B.; Stodola, F. H. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Org. Synth.1943 , 23, 16. DOI: 10.15227/orgsyn.023.0016. [Link]

  • Govindachari, T. R.; Rajadurai, S.; et al. Synthesis of homobenzomorphans and the related compounds. Chem. Pharm. Bull.1976 , 24(7), 1663-1667. [Link]

  • Mariella, R. P.; Raube, R. Diethyl 1,1-cyclobutanedicarboxylate. Org. Synth.1953 , 33, 23. DOI: 10.15227/orgsyn.033.0023. [Link]

  • Vogel, E. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Chem. Rev.1963 , 63(5), 509-518. [Link]

  • Wang, Y.; et al. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules2021 , 26(12), 3536. [Link]

  • Walborsky, H. M. A New Synthesis of Diethyl 1,1-Cyclobutane-dicarboxylate. J. Am. Chem. Soc.1949 , 71(8), 2941–2941. [Link]

  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks2023 . [Link]

  • Request PDF. Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. [Link]

  • Cason, J.; Allen, C. F. H. THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. J. Org. Chem.1949 , 14(6), 1036-1040. [Link]

  • Capon, B.; Page, M. I. The kinetics and mechanism of the hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid and 3-hydroxybutyric acid. J. Chem. Soc. B1971 , 741-746. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2568, 1,1-Cyclobutanedicarboxylic acid. [Link]

  • Request PDF. An Efficient Route to 3-Substituted Cyclobutanone Derivatives. [Link]

  • Bender, D. M.; et al. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Org. Lett.2008 , 10(3), 509-511. [Link]

  • Curriculum Press. Organic Synthesis Routes. Chem Factsheet2020 , 316. [Link]

  • Georganics. Cyclobutanecarboxylic acid - general description. [Link]

  • U.S. Environmental Protection Agency. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]

Sources

Technical Support Center: Purification of 1-(Hydroxymethyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 1-(Hydroxymethyl)cyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of purifying this versatile building block. Here, we address common challenges and frequently asked questions, grounding our advice in fundamental chemical principles and practical, field-tested experience.

Introduction

This compound (CAS No. 114671-90-8) is a bifunctional organic compound incorporating both a carboxylic acid and a primary alcohol.[1][2] This structure presents unique purification challenges due to its polarity, potential for self-esterification, and the presence of structurally similar impurities from its synthesis. This guide provides a systematic approach to achieving high purity for your downstream applications.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Question 1: My recrystallization attempt resulted in an oil instead of crystals. What went wrong and how can I fix it?

Answer:

Oiling out during recrystallization is a common problem, especially with polar molecules that can have strong intermolecular interactions with the solvent. This phenomenon typically occurs for one of the following reasons:

  • The solution is supersaturated at a temperature above the melting point of your compound. If the boiling point of your chosen solvent is too high, the compound dissolves and remains a liquid even as the solution cools.

  • The presence of impurities. Impurities can depress the melting point of your compound and interfere with crystal lattice formation.

  • Inappropriate solvent choice. The solvent may be too good, preventing the compound from precipitating, or it may have an unfavorable interaction with the solute.

Troubleshooting Steps:

  • Re-heat the solution until the oil fully redissolves.

  • Add a small amount of a co-solvent (an anti-solvent). This will decrease the overall solvating power of your solvent system. For a polar compound like ours, a less polar co-solvent like hexanes or toluene, added dropwise to the hot solution until slight turbidity appears, can be effective.

  • Scratch the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches provide nucleation sites for crystal growth.

  • Seed the solution. If you have a small amount of pure, solid material, add a single crystal to the cooled solution to initiate crystallization.

  • Lower the cooling rate. Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Rapid cooling often favors oil formation.

Question 2: After column chromatography, my fractions containing the product are still showing a significant starting material impurity by TLC/LC-MS. How can I improve the separation?

Answer:

Co-elution of impurities, particularly unreacted starting materials which may be structurally similar, is a frequent challenge in chromatography. The polarity of this compound, with its hydroxyl and carboxyl groups, can lead to tailing on silica gel, further complicating separation.

Strategies for Improved Separation:

  • Modify the Mobile Phase:

    • Increase Polarity Gradually: Use a shallower gradient of your polar solvent (e.g., methanol or ethanol in dichloromethane or ethyl acetate). This will increase the resolution between compounds with similar polarities.

    • Acidify the Mobile Phase: Add a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase. This suppresses the deprotonation of the carboxylic acid group on your target molecule, reducing its interaction with the silica surface and minimizing tailing. This is a standard technique for the chromatography of carboxylic acids.

  • Consider a Different Stationary Phase:

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18 column) can be highly effective. The mobile phase would typically be a mixture of water (often with a pH modifier like formic acid) and a polar organic solvent like acetonitrile or methanol.[3]

  • Derivative Formation: As a last resort, you can protect one of the functional groups. For instance, the carboxylic acid could be converted to its methyl ester.[4] This changes the polarity of the molecule, potentially allowing for easier separation from the impurity. The protecting group would then be removed after purification.

Question 3: My final product has a yellowish tint, but the NMR looks clean. What could be the cause and is it a concern?

Answer:

A persistent color in a seemingly pure compound can be unsettling. Here are the likely causes:

  • Trace Metal Impurities: Catalysts or reagents from previous synthetic steps can leave trace metal residues that are highly colored but in concentrations too low to be detected by standard NMR.

  • Oxidation or Degradation Products: The compound, though stable, might undergo minor degradation upon exposure to air, light, or residual acid/base from the purification process. These colored byproducts may be present in very small amounts.

  • Residual Trapped Solvent: While less likely to be colored, highly colored solvents used in previous steps could be trapped within the crystal lattice.

Solutions:

  • Charcoal Treatment: Dissolve the product in a suitable solvent, add a small amount of activated charcoal, heat gently for a few minutes, and then filter through a pad of celite. The charcoal will adsorb many colored impurities.

  • Re-crystallization: A second, careful recrystallization from a different solvent system can often exclude the impurities causing the coloration.

  • Purity Assessment: If the color persists but all other analytical data (NMR, LC-MS, elemental analysis) confirm high purity, the color may be inherent or due to a non-critical impurity. The significance of the color depends on your intended application. For pharmaceutical applications, rigorous identification of any impurity would be necessary.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physical properties I should be aware of for this compound?

A1: Understanding the physicochemical properties is crucial for designing effective purification strategies.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₆H₁₀O₃[1]---
Molecular Weight 130.14 g/mol [1]Used for calculating molar equivalents and yields.
pKa Estimated ~4.5 - 5.0The pKa is critical for acid-base extractions. At a pH below its pKa, the molecule will be in its neutral, more organic-soluble form. Above its pKa, it will be in its anionic, more water-soluble carboxylate form. This estimate is based on the pKa of similar small-chain carboxylic acids.[5]
Solubility Soluble in polar protic solvents (water, methanol, ethanol) and polar aprotic solvents (ethyl acetate, acetone). Limited solubility in nonpolar solvents (hexanes, toluene).This dictates the choice of solvents for recrystallization and chromatography. A good recrystallization solvent will dissolve the compound when hot but not when cold.
Physical Form Typically a solid at room temperature.This makes recrystallization a viable primary purification technique.

Q2: What is the most robust, go-to purification method for this compound on a lab scale?

A2: For typical lab-scale purities (98-99%), recrystallization is often the most effective and efficient method. Its bifunctional nature gives it a distinct solubility profile that can be exploited. Ethyl acetate is a commonly cited solvent for similar cyclobutane carboxylic acids and is a good starting point.[6] A mixture of ethyl acetate and a non-polar anti-solvent like heptane or hexane can also be very effective for inducing crystallization and improving yield.

Q3: Can I use acid-base extraction to purify this compound?

A3: Yes, acid-base extraction is a powerful technique for separating this compound from non-acidic impurities. The workflow is as follows:

  • Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

  • Extract with a weak aqueous base (e.g., a saturated solution of sodium bicarbonate). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

  • Separate the aqueous layer.

  • Acidify the aqueous layer carefully with a strong acid (e.g., 1M HCl) to a pH of ~2-3. This will re-protonate the carboxylate, causing the pure carboxylic acid to precipitate out.

  • Collect the pure product by filtration or extract it back into an organic solvent.

This method is particularly useful for removing starting materials that lack an acidic proton.

Part 3: Experimental Protocol and Workflow

Detailed Protocol: Recrystallization from Ethyl Acetate/Heptane

This protocol is a robust starting point for achieving high purity of this compound.

Materials:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Heptane (reagent grade)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Aim for a concentrated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: Allow the solution to cool slowly towards room temperature. If no crystals form, add heptane dropwise until the solution becomes slightly cloudy (the cloud point).

  • Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature for several hours, or overnight, to allow for slow crystal growth.

  • Complete Precipitation: Once a good crop of crystals has formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold heptane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Workflow Diagram: Purification Strategy Selection

The choice of purification technique depends on the nature of the impurities. This flowchart provides a decision-making framework.

Purification_Workflow start Crude Product (Purity < 95%) impurity_check Identify Major Impurities (TLC, LC-MS, NMR) start->impurity_check non_acidic Non-Acidic Impurities (e.g., starting esters) impurity_check->non_acidic Non-Acidic acidic_polar Acidic/Polar Impurities (structurally similar) impurity_check->acidic_polar Acidic/Polar acid_base Acid-Base Extraction non_acidic->acid_base chromatography Column Chromatography (Acidified Mobile Phase) acidic_polar->chromatography recrystallization Recrystallization acid_base->recrystallization final_product Pure Product (Purity > 99%) recrystallization->final_product chromatography->recrystallization

Caption: Decision tree for selecting a purification strategy.

References

  • 1-(1-Hydroxy-1-methyl-ethyl)-cyclobutanecarboxylic acid | C8H14O3 | CID 547755 . PubChem. [Link]

  • This compound methyl ester . LookChem. [Link]

  • 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid . Organic Syntheses. [Link]

  • Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | C8H14O3 | CID 15670506 . PubChem. [Link]

  • THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID . The Journal of Organic Chemistry. [Link]

  • (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... . ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 1-(Hydroxymethyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(Hydroxymethyl)cyclobutanecarboxylic acid (CAS 114671-90-8)[1]. This molecule is a valuable building block in medicinal chemistry and materials science. However, its synthesis, particularly the construction of the strained cyclobutane ring and subsequent functional group manipulations, can be challenging. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common side reactions and experimental pitfalls.

Frequently Asked Questions & Troubleshooting Guides
Section 1: Issues in the Malonic Ester Pathway for Cyclobutane Ring Formation

The most common route to the cyclobutane core of the target molecule involves the cyclization of diethyl malonate with a 1,3-dihalopropane, followed by functional group modification. This initial step is often the primary source of yield loss.

FAQ 1.1: My yield of diethyl 1,1-cyclobutanedicarboxylate is low, and I'm isolating a high-molecular-weight, oily byproduct. What is happening and how can I prevent it?

Plausible Cause: You are likely observing the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate. This side reaction occurs when a second molecule of the diethyl malonate anion reacts with the intermediate, diethyl (3-bromopropyl)malonate, in an intermolecular fashion, competing with the desired intramolecular cyclization.[2][3] The rate of this bimolecular reaction is highly dependent on the concentration of the reactants.

Troubleshooting & Prevention:

  • Employ High-Dilution Conditions: The key to favoring the intramolecular cyclization is to keep the concentration of the reactants low. This minimizes the probability of two reactant molecules encountering each other.

  • Slow Addition of Reagents: Instead of adding the base to a mixture of the malonate and dihalide, or vice-versa, add the alkylating agent and the malonate ester simultaneously (or a pre-mixed solution of the two) to a solution of the base. This keeps the concentration of the reactive anion low at all times.

  • Choice of Base and Solvent: Sodium ethoxide in ethanol is a standard choice, as the ethoxide anion is the conjugate base of the ester's leaving group, preventing transesterification.[3][4] Anhydrous conditions are critical to prevent hydrolysis of the esters and deactivation of the base.[4]

Optimized Protocol for Diethyl 1,1-cyclobutanedicarboxylate Synthesis:

  • Equipment: Use a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel. Ensure all glassware is thoroughly dried.

  • Reagents: Prepare a solution of sodium ethoxide in absolute ethanol.

  • Procedure:

    • Charge the reaction flask with the sodium ethoxide solution.

    • In the addition funnel, place a mixture of diethyl malonate (1 equivalent) and 1,3-dibromopropane (1 equivalent).

    • Heat the sodium ethoxide solution to a gentle reflux.

    • Add the malonate/dibromopropane mixture dropwise to the refluxing base solution over several hours. The rate of addition should be controlled to maintain a steady reflux.

    • After the addition is complete, continue refluxing for an additional hour to ensure the reaction goes to completion.[4]

    • Workup involves removing the ethanol by distillation, adding water to dissolve the sodium bromide salt, and extracting the product with a suitable organic solvent like ether.[4]

Diagram 1: Competing Reaction Pathways in Malonic Ester Cyclization

G cluster_0 Desired Intramolecular Pathway cluster_1 Undesired Intermolecular Pathway A Diethyl (3-bromopropyl)malonate B Diethyl 1,1-cyclobutanedicarboxylate A->B  Intramolecular  SN2  (Favored at low conc.) C Diethyl (3-bromopropyl)malonate E Tetraethyl 1,1,5,5-pentanetetracarboxylate (High MW Byproduct) C->E  Intermolecular  SN2  (Favored at high conc.) D Malonate Anion D->E  Intermolecular  SN2  (Favored at high conc.)

Caption: Intramolecular vs. Intermolecular pathways.

FAQ 1.2: After forming the dicarboxylic acid, the decarboxylation step gives a low yield and significant charring. How can I optimize this?

Plausible Cause: Decarboxylation of 1,1-cyclobutanedicarboxylic acid requires high temperatures (typically 160-170°C) to proceed.[3][5] If the temperature is too high or heating is uneven, decomposition and charring can occur. The presence of impurities can also catalyze decomposition.

Troubleshooting & Prevention:

  • Purify the Diacid: Ensure the 1,1-cyclobutanedicarboxylic acid is pure before proceeding. Recrystallization from hot ethyl acetate is an effective method.[3]

  • Precise Temperature Control: Use a sand or oil bath for uniform heating. Monitor the reaction closely; the evolution of CO₂ gas is a clear indicator of the reaction's progress. Heat until gas evolution ceases.[3][5]

  • Vacuum Distillation: Once decarboxylation is complete, the resulting cyclobutanecarboxylic acid can be distilled directly from the reaction flask, preferably under reduced pressure, to separate it from non-volatile impurities and char.[3]

ParameterRecommended ConditionRationale
Temperature 160–170°COptimal for CO₂ evolution without significant decomposition.[3]
Heating Method Oil or Sand BathProvides even and controllable heating.
Endpoint Cessation of gas evolutionIndicates completion of the decarboxylation reaction.
Purification Vacuum DistillationSeparates the volatile product from non-volatile char.[3]
Table 1: Optimized Conditions for Decarboxylation.
Section 2: Issues with Functional Group Interconversions

Once the cyclobutane core is established, the synthesis requires the selective reduction of a carboxyl or ester group to a hydroxymethyl group.

FAQ 2.1: I am trying to reduce one ester group of diethyl 1,1-cyclobutanedicarboxylate to get my target molecule precursor, but I am getting over-reduction or complex mixtures.

Plausible Cause: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both ester groups to form 1,1-bis(hydroxymethyl)cyclobutane. Selective reduction of one of two identical functional groups is inherently difficult. A more robust strategy involves converting the diester to the diacid, forming a cyclic anhydride, and then selectively reducing the anhydride.

Troubleshooting & Prevention: A More Controllable Strategy

  • Hydrolysis: Saponify the diethyl 1,1-cyclobutanedicarboxylate to 1,1-cyclobutanedicarboxylic acid using a base like KOH, followed by acidification.[3]

  • Anhydride Formation: Gently heat the diacid with a dehydrating agent like acetic anhydride to form the cyclic anhydride.

  • Selective Reduction: The cyclic anhydride can then be reduced more selectively. Using sodium borohydride (NaBH₄) in a suitable solvent can open the anhydride to form a lactone.

  • Lactone Reduction/Hydrolysis: The resulting lactone can either be reduced further with a controlled amount of LiAlH₄ to the target diol (which is not desired here) or, more effectively, hydrolyzed under basic conditions to yield the final this compound.

Diagram 2: Troubleshooting Workflow for Synthesis Failures

G start Low Yield or Impure Product check_sm 1. Verify Purity of Starting Materials (NMR, GC/MS) start->check_sm analyze_crude 2. Analyze Crude Reaction Mixture (TLC, LC/MS, NMR) check_sm->analyze_crude no_reaction Starting Material Unchanged? analyze_crude->no_reaction  Is it mostly... side_reaction Side Product(s) Formed? analyze_crude->side_reaction  Or is it... id_byproduct Identify Byproduct Structure change_reagent Change Reagent/Catalyst (Purity, Stoichiometry) id_byproduct->change_reagent adjust_temp Adjust Temperature (Too low/high?) no_reaction->adjust_temp side_reaction->id_byproduct adjust_time Adjust Reaction Time adjust_temp->adjust_time change_conditions Modify Conditions (e.g., High Dilution) change_reagent->change_conditions

Sources

Technical Support Center: Optimizing 1-(Hydroxymethyl)cyclobutanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Hydroxymethyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of this important synthetic intermediate. Our goal is to equip you with the knowledge to maximize yield and purity through a comprehensive understanding of the reaction mechanisms and critical process parameters.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of this compound. The typical synthetic route involves the formation of a cyclobutane ring, followed by functional group manipulations. A common and effective pathway starts from 1,1-cyclobutanedicarboxylic acid, which is then selectively reduced.

Issue 1: Low Yield in the Formation of 1,1-Cyclobutanedicarboxylic Acid

Q: My initial synthesis of 1,1-cyclobutanedicarboxylic acid from diethyl malonate and 1,3-dibromopropane is resulting in a low yield. What are the likely causes and how can I improve it?

A: This is a classic malonic ester synthesis, and several factors can impact the yield of the desired dicarboxylic acid.

Root Cause Analysis & Corrective Actions:

  • Incomplete Cyclization: The reaction of diethyl malonate with 1,3-dibromopropane can sometimes lead to the formation of a tetraethyl ester as a side product, where two molecules of malonic ester react with one molecule of the dibromide.[1] To favor the desired intramolecular cyclization, it is crucial to maintain the recommended reaction temperature.

  • Suboptimal Base and Solvent Conditions: The choice of base and solvent is critical. Sodium ethoxide in absolute ethanol is a common and effective system.[1] Ensure your ethanol is truly anhydrous, as water can interfere with the reaction.

  • Inefficient Hydrolysis: The hydrolysis of the intermediate diethyl 1,1-cyclobutanedicarboxylate to the dicarboxylic acid needs to be complete. Using a strong base like potassium hydroxide followed by acidification is a standard procedure.[1] Incomplete hydrolysis will result in a mixture of the ester and the desired acid, complicating purification and lowering the yield.

  • Purification Losses: 1,1-Cyclobutanedicarboxylic acid can be challenging to purify. Crystallization from hot ethyl acetate is an effective method.[1] Ensure you are allowing adequate time for crystallization at a low temperature to maximize recovery.

Experimental Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid [1]

  • In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, combine diethyl malonate and 1,3-dibromopropane.

  • Slowly add a solution of sodium ethoxide in absolute ethanol while maintaining the reaction temperature at 60-65°C.

  • After the addition is complete, heat the mixture on a steam bath until the reaction is complete (phenolphthalein test).

  • Add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation.

  • Steam distill to remove unreacted esters.

  • The remaining aqueous solution contains the potassium salt of 1,1-cyclobutanedicarboxylic acid.

  • Carefully acidify the solution with hydrochloric acid to precipitate the dicarboxylic acid.

  • Extract the product with ether, dry the organic layer, and evaporate the solvent.

  • Recrystallize the crude product from hot ethyl acetate to obtain pure 1,1-cyclobutanedicarboxylic acid.

Issue 2: Poor Selectivity in the Reduction of 1,1-Cyclobutanedicarboxylic Acid

Q: I am attempting to selectively reduce one of the carboxylic acid groups of 1,1-cyclobutanedicarboxylic acid to a hydroxymethyl group, but I am getting a mixture of the desired product, the diol, and unreacted starting material. How can I improve the selectivity?

A: The selective reduction of one carboxylic acid in a dicarboxylic acid is a common challenge. The key is to use a reducing agent that can differentiate between the two functional groups or to protect one of the groups before reduction.

Strategies for Selective Reduction:

  • Borane Reagents: Borane (BH3) complexes, such as BH3-THF or BH3-SMe2, are known to selectively reduce carboxylic acids in the presence of other functional groups like esters.[2][3][4][5][6] The reaction proceeds through the formation of a triacyloxyborane intermediate, which is then hydrolyzed to the alcohol.

    • Expert Tip: The reactivity of borane can be moderated by controlling the reaction temperature. Running the reaction at a lower temperature may improve selectivity.

  • Monomethyl Ester Formation and Reduction: A more controlled approach involves the selective formation of the monomethyl ester of 1,1-cyclobutanedicarboxylic acid. This can be achieved by reacting the diacid with one equivalent of methanol under acidic conditions. The resulting monoester can then be reduced to the desired this compound.

  • Hydrolysis of the Remaining Ester: Following the reduction of the monoester, the remaining methyl ester group needs to be hydrolyzed to the carboxylic acid. This can be accomplished using either acidic or basic conditions.[7][8][9][10][11] Basic hydrolysis (saponification) is often preferred as it is typically an irreversible reaction, driving the reaction to completion.[10]

Workflow for Selective Reduction:

Caption: Workflow for the selective reduction of 1,1-cyclobutanedicarboxylic acid.

Issue 3: Difficulties in the Purification of the Final Product

Q: I am struggling to purify the final this compound. What are the recommended purification techniques?

A: The purification of a molecule containing both a carboxylic acid and a hydroxyl group can be challenging due to its polarity and potential for self-esterification.

Purification Strategies:

  • Crystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems. A mixture of polar and non-polar solvents can sometimes induce crystallization.

  • Column Chromatography: If crystallization is not feasible, silica gel column chromatography can be used.

    • Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is typically effective.

    • Acidification: Adding a small amount of acetic acid or formic acid to the mobile phase can help to suppress the ionization of the carboxylic acid group, leading to better peak shape and separation.

  • Acid-Base Extraction: An acid-base extraction can be a powerful tool for removing non-acidic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a weak aqueous base (e.g., sodium bicarbonate solution). The desired product will move into the aqueous layer as its carboxylate salt.

    • Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified product.

    • Extract the product back into an organic solvent, dry, and evaporate to obtain the pure compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: A common and commercially available starting material is 1,1-cyclobutanedicarboxylic acid.[12][13][14] This compound can be synthesized from diethyl malonate and 1,3-dibromopropane.[1]

Q2: Are there alternative synthetic routes to cyclobutanecarboxylic acid derivatives?

A2: Yes, other methods exist. For instance, cyclobutanecarboxylic acid can be prepared by the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[15][16] Additionally, photocatalytic [2+2] cycloadditions of alkenes are a modern and efficient strategy for constructing the cyclobutane ring.[17]

Q3: What are the key safety precautions to consider during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specifically:

  • 1,3-Dibromopropane: This is a hazardous substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Metal/Sodium Ethoxide: These are highly reactive and flammable. Handle with care and in an inert atmosphere if necessary.

  • Borane Reagents: Borane-THF and Borane-DMS are flammable and can release flammable gases upon contact with water or protic solvents. They should be handled under an inert atmosphere.[2]

  • Acid/Base Handling: Concentrated acids and bases are corrosive. Always wear appropriate gloves and eye protection.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most steps in this synthesis. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of intermediates and the final product.

Q5: What are some of the applications of this compound and related cyclobutane derivatives?

A5: Cyclobutane-containing molecules are important motifs in medicinal chemistry and drug discovery.[17][18] They are considered "bioisosteres" for other cyclic and acyclic structures and can impart unique conformational constraints on a molecule, which can lead to improved pharmacological properties. For example, cyclobutanecarboxylic acid is a precursor to cyclobutylamine, an important intermediate in organic synthesis.[16][19]

Data Summary

Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1,1-Cyclobutanedicarboxylic acidC6H8O4144.13[12]158[12]
Cyclobutanecarboxylic acidC5H8O2100.12[15]-7.5[16]
This compoundC6H10O3130.14[20]N/A

References

  • Heisig, G. B.; Stodola, F. H. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Org. Synth.1943, 23, 16. DOI: 10.15227/orgsyn.023.0016.
  • Acid to Alcohol - Common Conditions. Organic Chemistry Portal.
  • Reduction of Carboxylic Acids and Their Deriv
  • Reduction of carboxylic acids. Khan Academy.
  • Carboxylic Acids to Primary Alcohols: Hydride Reduction. JoVE.
  • Cyclobutanecarboxylic acid synthesis. ChemicalBook.
  • Brown, H. C.; Korytnyk, W. Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. J. Am. Chem. Soc.1960, 82 (14), 3866–3869.
  • Hydrolysis of methyl esters.
  • Hydrolysing esters. Chemguide.
  • Chemistry of Esters. LibreTexts Chemistry.
  • Ester hydrolysis. Wikipedia.
  • Cyclobutanecarboxylic acid. Wikipedia.
  • Ester to Acid - Common Conditions. Organic Chemistry Portal.
  • Cyclobutane-1,1-dicarboxylic acid. Sigma-Aldrich.
  • Mariella, R. P.; Raube, R.
  • Wang, Y.; et al. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • This compound. Achmem.
  • 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid.
  • 1-(1-Hydroxy-1-methyl-ethyl)-cyclobutanecarboxylic acid. PubChem.
  • Cyclobutanecarboxylic acid - general description. Georganics.
  • 1,1-Cyclobutanedicarboxylic acid. CAS Common Chemistry.
  • 1,1-Cyclobutanedicarboxylic acid, 1-ethyl 1-methyl ester. A2B Chem.
  • Amjaour, H. S. Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei. UND Scholarly Commons.
  • Kabalka, G. W.; Yao, M.-L. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. J. Org. Chem.2004, 69 (24), 8280–8286.
  • 1,1-Cyclobutanedicarboxylic acid. PubChem.
  • 1,1-Cyclopropanedicarboxylic acid monomethyl ester. Santa Cruz Biotechnology.
  • Cason, J.; Allen, C. F. THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. J. Org. Chem.1949, 14 (6), 1036–1040.
  • Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid.
  • Werner, N. W.; Casanova, J., Jr. Cyclobutylamine. Org. Synth.1967, 47, 28. DOI: 10.15227/orgsyn.047.0028.
  • 3-chlorocyclobutanecarboxylic acid. Organic Syntheses.
  • Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA.

Sources

Technical Support Center: Stereocontrol in the Synthesis of 1-(Hydroxymethyl)cyclobutanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(hydroxymethyl)cyclobutanecarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrol in these valuable synthetic building blocks. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Introduction: The Challenge of Stereocontrol in Cyclobutane Synthesis

The synthesis of highly substituted cyclobutanes, such as this compound derivatives, is a critical task in medicinal chemistry due to their prevalence in biologically active molecules.[1][2][3] However, achieving precise stereocontrol during the construction of these strained four-membered rings presents significant synthetic hurdles.[4] Issues with diastereoselectivity and enantioselectivity are common, arising from the subtle interplay of steric and electronic factors that govern the transition states of ring-forming reactions. This guide provides in-depth solutions to the most pressing stereocontrol issues encountered in the laboratory.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted as a series of question-and-answer scenarios to directly tackle problems you may be facing at the bench.

Issue 1: Poor Diastereoselectivity in [2+2] Cycloadditions

Question: "My [2+2] cycloaddition to form the cyclobutane core is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?"

Answer: Poor diastereoselectivity in [2+2] cycloadditions is a frequent challenge. The outcome is dictated by the transition state geometry, which can be influenced by several factors. Here’s a systematic approach to troubleshoot this issue:

1. Analyze Steric and Electronic Factors: The facial selectivity of the cycloaddition is highly dependent on the steric bulk of the substituents on both reacting partners (e.g., a ketene and an alkene).[5]

  • Recommendation: If synthetically feasible, increase the steric bulk of substituents on your starting materials. For instance, employing a bulkier ester group can enhance steric differentiation in the transition state, favoring the formation of the less hindered diastereomer.[5]

2. Employ Lewis Acid Catalysis: Lewis acids can pre-organize the reactants, leading to a more ordered transition state and improved stereocontrol.

  • Recommendation: Screen a panel of Lewis acid catalysts. Titanium tetrachloride (TiCl₄) is a common choice that can enhance diastereoselectivity in ketene-alkene cycloadditions.[5] Chiral Lewis acids can also be employed to induce enantioselectivity simultaneously.

3. Consider a Chiral Auxiliary: Attaching a chiral auxiliary to one of the starting materials is a robust strategy to direct the stereochemical course of the cycloaddition.[5][6] The auxiliary is then cleaved in a subsequent step.

  • Workflow for Chiral Auxiliary Approach:

    G A Starting Material B Attach Chiral Auxiliary A->B C Perform [2+2] Cycloaddition B->C D High d.r. Mixture C->D E Separate Diastereomers D->E F Cleave Auxiliary E->F G Enantiopure Product F->G

    Caption: Chiral auxiliary workflow for stereocontrol.

4. Intramolecular Cycloaddition: If your synthetic design allows, an intramolecular [2+2] cycloaddition can offer superior stereocontrol. The tether connecting the reacting moieties restricts the possible transition state geometries.[5][6] The length and nature of this tether are critical for achieving high selectivity.[5][6]

Issue 2: Low Enantioselectivity in Catalytic Asymmetric Synthesis

Question: "I am using a chiral catalyst for my cyclobutane synthesis, but the enantiomeric excess (ee) of my product is unacceptably low. What are the likely causes and solutions?"

Answer: Low enantioselectivity in a catalytic reaction can stem from several sources, including an ineffective catalyst-substrate match, a competing non-catalyzed background reaction, or suboptimal reaction conditions.

1. Catalyst and Ligand Screening: The choice of the chiral catalyst is paramount. The catalyst must create a distinct chiral environment around the substrate.[5]

  • Recommendation:

    • Ligand Modification: If using a metal-based catalyst, systematically modify the chiral ligand to fine-tune the steric and electronic environment.

    • Catalyst Class: Explore different classes of catalysts, such as chiral Lewis acids, transition metal complexes, or organocatalysts.[5] Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of cyclobutane derivatives.[7]

2. Suppress the Background Reaction: The uncatalyzed "background" reaction competes with the desired catalytic cycle, leading to the formation of a racemic product and eroding the overall ee.

  • Recommendation:

    • Lower Temperature: Running the reaction at a lower temperature can significantly slow down the uncatalyzed pathway relative to the catalyzed one. Photochemical reactions, for instance, often benefit from low temperatures to enhance selectivity.[5]

    • Catalyst Loading: Increasing the catalyst loading may improve the ratio of catalyzed to uncatalyzed reaction, though this comes at a higher cost.

3. Solvent Effects: The solvent can play a crucial role in the organization of the transition state assembly.

  • Recommendation: Conduct a solvent screen using a range of polar and non-polar, coordinating and non-coordinating solvents. The optimal solvent will stabilize the desired chiral transition state.

4. Substrate Control: Sometimes, the substrate itself is not well-suited for a particular catalytic system.

  • Recommendation: If possible, modify the substrate. For example, adding a coordinating group can help tether the substrate to the metal center of the catalyst, leading to better stereochemical communication.

Issue 3: Poor Diastereoselectivity in the Reduction of a Cyclobutanone Precursor

Question: "I am preparing my this compound derivative by reducing a 3-substituted cyclobutanone. The resulting cis/trans ratio of the alcohol is poor. How can I control the stereochemistry of this reduction?"

Answer: The stereochemical outcome of the reduction of substituted cyclobutanones is a classic problem in stereocontrol. The hydride can attack from either the same face (syn) or the opposite face (anti) as the existing substituent, leading to trans and cis diols, respectively.

1. Choice of Reducing Agent: The steric bulk of the hydride reagent is a key determinant of facial selectivity.

  • For cis-selectivity (Anti-Facial Attack): Experimental and computational studies have shown that hydride reduction of 3-substituted cyclobutanones is often highly selective for the cis-alcohol, resulting from an anti-facial attack of the hydride with respect to the substituent.[8][9] This selectivity can be very high (>90%) and is often independent of the steric bulk of the reducing agent.[9]

    • Recommendation: Standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often sufficient to achieve high cis-selectivity. To further enhance this, consider using a bulkier reagent like L-Selectride® or K-Selectride®.

Table 1: Effect of Reducing Agent on Diastereoselectivity

Reducing AgentTypical Outcome for 3-Substituted CyclobutanonesRationale
NaBH₄, LiAlH₄Predominantly cis-alcoholLess sterically demanding, but torsional strain in the transition state favors anti-attack.[8]
L-Selectride®, K-Selectride®Highly cis-selectiveIncreased steric bulk further disfavors the syn-attack pathway.
LiAlH(OtBu)₃Highly cis-selectiveOften provides excellent selectivity for the cis-isomer.[10]

2. Reaction Conditions: Temperature and solvent can also influence the diastereomeric ratio (d.r.).

  • Recommendation:

    • Temperature: Lowering the reaction temperature generally increases selectivity by amplifying the small energy differences between the diastereomeric transition states.[8][9]

    • Solvent: Decreasing solvent polarity can also enhance the selectivity for the cis-isomer.[8]

3. Substrate-Directed Reduction: If the substituent at the 3-position has a coordinating group (e.g., a benzyloxy group), it can direct the hydride delivery. However, for cyclobutanones, repulsive electrostatic interactions can also play a role, further favoring the cis product.[8]

4. Achieving the trans-Isomer: If the trans-isomer is the desired product, a direct reduction is often challenging.

  • Recommendation: A common strategy is to proceed with the cis-selective reduction and then invert the stereochemistry of the newly formed alcohol via a Mitsunobu reaction. This is often the most practical method for accessing the trans-diastereomer with high selectivity.[10]

Workflow for Accessing Both Diastereomers:

G A 3-Substituted Cyclobutanone B cis-Selective Reduction (e.g., LiAlH(OtBu)3) A->B >95:5 d.r. C cis-Alcohol B->C D Mitsunobu Inversion C->D E trans-Alcohol D->E

Caption: Strategy for selective synthesis of cis and trans isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving enantioselective cyclobutane synthesis?

A1: The main approaches to enantioselective cyclobutane synthesis include:

  • Chiral Auxiliaries: Reversibly attaching a chiral molecule to a starting material to direct a stereoselective reaction.[5]

  • Chiral Catalysts: Using chiral Lewis acids, transition metal complexes, or organocatalysts to create a chiral environment that favors the formation of one enantiomer.[5]

  • Biocatalysis: Employing enzymes for kinetic resolution of racemic cyclobutanes or for the stereoselective synthesis of cyclobutane derivatives.[5]

  • Ring Expansion of Chiral Cyclopropanes: The stereospecific ring expansion of enantiomerically enriched cyclopropanes can lead to chiral cyclobutanes.[5]

Q2: Can organocatalysis be effectively used for the synthesis of chiral this compound derivatives?

A2: Yes, organocatalysis is a powerful, metal-free approach for the stereocontrolled synthesis of cyclobutane derivatives.[7] For example, bifunctional organocatalysts based on cinchona alkaloids can be used for highly diastereo- and enantioselective Michael additions to form substituted cyclobutanes.[7] Similarly, proline and its derivatives can catalyze asymmetric aldol reactions, which can be key steps in the synthesis of functionalized cyclobutanes.[7]

Q3: My desired cyclobutane product seems to be unstable and undergoes ring-opening. How can I mitigate this?

A3: The ring strain inherent in cyclobutanes makes them susceptible to ring-opening reactions, especially when activated by certain functional groups.

  • Avoid Harsh Conditions: High temperatures and strongly acidic or basic conditions can promote ring-opening. If possible, use milder reagents and lower reaction temperatures.

  • Protecting Groups: Strategically placed protecting groups can sometimes deactivate the system towards ring-opening.

  • Substituent Effects: The stability of the cyclobutane ring can be influenced by its substituents. For example, in the reduction of benzocyclobutenones, α-dimethyl substitution can enhance the stability of the product and prevent ring-opening.[11]

Q4: Are there any alternatives to [2+2] cycloadditions for constructing the cyclobutane ring?

A4: Absolutely. While [2+2] cycloadditions are common, other effective methods exist:

  • Ring Expansion Reactions: Ring expansion of cyclopropylcarbinyl precursors is a well-established method.[12]

  • Michael Addition-Initiated Ring Closure: A Michael addition can be followed by an intramolecular cyclization to form the four-membered ring. This approach has been used for the diastereoselective synthesis of N-heterocycle substituted cyclobutanes.[13]

  • C-H Functionalization: Modern methods involving the functionalization of C-H bonds are emerging as a powerful strategy for cyclobutane synthesis.[12][14]

  • Reactions of Bicyclobutanes: Highly strained bicyclo[1.1.0]butanes can serve as precursors to functionalized cyclobutanes through reactions like homoconjugate addition.[3][12]

References

  • Goris, E. G., et al. (n.d.). Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. ResearchGate. Retrieved from [Link]

  • Kim, H., et al. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C-C Bond Cleavage of Alkylidenecyclopropanes. PubMed. Retrieved from [Link]

  • Kim, H., et al. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. Retrieved from [Link]

  • Li, Y., et al. (2021). Sequential Photocatalytic Reactions for the Diastereoselective Synthesis of Cyclobutane Scaffolds. Organic Letters. Retrieved from [Link]

  • Unknown. (n.d.). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Semantic Scholar. Retrieved from [Link]

  • Piras, P. P., et al. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC. Retrieved from [Link]

  • Lee-Ruff, E., & Mladenova, G. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. Semantic Scholar. Retrieved from [Link]

  • Deraet, X., et al. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. Retrieved from [Link]

  • Wang, H., et al. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. RSC Publishing. Retrieved from [Link]

  • Deraet, X., et al. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. ResearchGate. Retrieved from [Link]

  • Myers, A. G. (n.d.). Cyclobutane Synthesis. Andrew G. Myers Research Group. Retrieved from [Link]

  • Tsao, K.-W., & Isobe, M. (2010). Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition. Organic Letters. Retrieved from [Link]

  • Unknown. (n.d.). Mechanism and Origin of Remote Stereocontrol in the Organocatalytic Enantioselective Formal C(sp2)–H Alkylation Using Nitroalkanes as Alkylating Agents. NIH. Retrieved from [Link]

  • Barday, M., et al. (2021). Enantioselective Organocatalytic Syntheses and Ring‐Expansions of Cyclobutane Derivatives. Wikimedia Commons. Retrieved from [Link]

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Unknown. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Retrieved from [Link]

  • Ren, Z., et al. (n.d.). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society. Retrieved from [Link]

  • Davies, S. G., et al. (n.d.). Asymmetric synthesis of (R)- and (S)-methyl (2-methoxycarbonylcyclopent-2-enyl)acetate and (R)- and (S)-2-(2-hydroxymethyl-cyclopent-2-enyl)ethanol. Tetrahedron: Asymmetry. Retrieved from [Link]

  • Darses, B., et al. (2012). Asymmetric synthesis of cyclobutanones: synthesis of cyclobut-G. The Journal of Organic Chemistry. Retrieved from [Link]

  • Davies, S. G., et al. (n.d.). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Zhang, Z., et al. (2024). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. PubMed Central. Retrieved from [Link]

  • Unknown. (n.d.). Variable Stereocontrol in Cycloadditions of 1,7,9-Decatrien-3-ones by Different Lewis Acidic Promoters – Application to a Short Synthesis of α-Eudesmol. OUCI. Retrieved from [Link]

Sources

troubleshooting column chromatography purification of cyclobutane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Troubleshooting Column Chromatography Purification of Cyclobutane Derivatives

Welcome to the technical support center for the purification of cyclobutane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the column chromatography purification of these unique strained-ring systems. The inherent ring strain and diverse stereochemistry of cyclobutanes can present specific hurdles not commonly seen with other cyclic or acyclic molecules.[1] This resource provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.

Q1: What makes the purification of cyclobutane derivatives by column chromatography so challenging?

The primary difficulties in purifying cyclobutane derivatives stem from a combination of their structural and chemical properties:

  • Stereoisomers: Cyclobutane scaffolds often possess multiple stereocenters, leading to mixtures of diastereomers and enantiomers. These isomers typically have very similar physical and chemical properties, making their separation by standard chromatographic techniques a significant challenge.[1]

  • Ring Strain: The four-membered ring is conformationally rigid and strained.[1] This strain can render the molecule susceptible to on-column degradation, such as ring-opening, particularly on acidic stationary phases like silica gel.[2][3]

  • Unique Interactions: The distinct geometry of the cyclobutane ring can lead to unpredictable interactions with the stationary phase compared to more flexible cyclic or acyclic compounds.[1]

Q2: I have a crude mixture of cyclobutane isomers. What should be my initial purification strategy?

A logical, stepwise approach is crucial. The first step is to determine the nature of the isomeric mixture.

  • Diastereomers vs. Enantiomers: Diastereomers can typically be separated using standard achiral chromatography (e.g., silica gel or C18).[1] Enantiomers, however, require chiral chromatography for resolution.[1]

The following workflow provides a general decision-making framework:

G start Crude Mixture of Cyclobutane Isomers is_enantiomer Are the isomers enantiomers? start->is_enantiomer achiral_chrom Use Achiral Chromatography (e.g., Silica Gel, C18) is_enantiomer->achiral_chrom  No (Diastereomers) chiral_chrom Use Chiral Chromatography (e.g., Chiral Stationary Phase) is_enantiomer->chiral_chrom Yes (Enantiomers)   diastereomers Separate Diastereomers achiral_chrom->diastereomers enantiomers Resolve Enantiomers chiral_chrom->enantiomers end_product Purified Isomers diastereomers->end_product enantiomers->end_product G start Poor Peak Shape (Tailing) compound_type Is the compound acidic or basic? start->compound_type add_acid Add 0.1-1% Acetic Acid to Mobile Phase compound_type->add_acid  Acidic add_base Add 0.1-1% Triethylamine to Mobile Phase compound_type->add_base Basic   neutral_compound Consider secondary interactions or column degradation compound_type->neutral_compound Neutral end_result Improved Peak Shape add_acid->end_result add_base->end_result neutral_compound->end_result

Sources

preventing byproduct formation in 1-(Hydroxymethyl)cyclobutanecarboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 1-(Hydroxymethyl)cyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this bifunctional molecule. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to minimize byproduct formation and maximize the yield of your target compound.

Introduction: The Challenge of Bifunctionality

This compound is a valuable building block due to its strained cyclobutane core and two reactive functional groups: a primary hydroxyl group and a carboxylic acid. This very bifunctionality, however, presents a significant synthetic challenge. The proximity of the nucleophilic hydroxyl group and the electrophilic carboxylic acid group creates a predisposition for intramolecular and intermolecular side reactions. This guide will address the most common issues—lactonization and polymerization—and provide robust solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each answer explains the underlying chemical principles and provides concrete steps for remediation.

Q1: My reaction is producing a significant amount of a byproduct with the same mass as my starting material. What is it, and how can I prevent it?

A1: This byproduct is almost certainly the bicyclic lactone, 3-oxabicyclo[3.2.0]heptan-2-one.

This occurs via an intramolecular esterification (lactonization), where the hydroxyl group of a molecule attacks its own carboxylic acid group. This is a common and often rapid process for γ- and δ-hydroxy acids. The reaction is an equilibrium, but the formation of a stable five- or six-membered ring can be thermodynamically favorable.[1][2]

Causality & Prevention:

  • Kinetic Control (Concentration): Lactonization is a unimolecular reaction (first-order kinetics), whereas desired intermolecular reactions are typically bimolecular (second-order kinetics). At low concentrations, molecules are more likely to react with themselves.

    • Solution: Perform the reaction at the highest concentration reasonably possible for your system. This increases the probability of intermolecular collisions, favoring your desired reaction pathway over intramolecular cyclization.

  • Thermodynamic Control (Temperature & Catalyst): Acid catalysts accelerate both the forward (lactonization) and reverse (hydrolysis) reactions to reach equilibrium.[1][2]

    • Solution 1 (Reagent Choice): Avoid prolonged exposure to strong acids at high temperatures. If performing an esterification with an external alcohol, consider using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) at lower temperatures (e.g., 0 °C to room temperature). These activate the carboxylic acid in situ for rapid reaction with your desired nucleophile before lactonization can occur.

    • Solution 2 (Protecting Groups): The most robust method is to temporarily "block" one of the functional groups. Protect the hydroxyl group as a silyl ether (e.g., TBDMS) or the carboxylic acid as a simple ester (e.g., methyl or ethyl ester) before proceeding with the reaction at the other site.[3][4]

Q2: I'm attempting an esterification with an external alcohol, but my product is a sticky, insoluble material, and GPC/mass spec suggests a mix of dimers and oligomers. How do I improve selectivity?

A2: You are observing intermolecular self-esterification, leading to polyester formation.

This occurs when the hydroxyl group of one molecule of this compound attacks the carboxylic acid of another, forming a dimer. This dimer still has a free hydroxyl and a free carboxylic acid, allowing the process to continue, leading to oligomers and polymers.[5]

Causality & Prevention:

  • Stoichiometry and Reagent Reactivity: If your external alcohol is not sufficiently reactive or is not present in a large enough excess, the molecule's own hydroxyl group becomes a competitive nucleophile.

    • Solution 1 (Stoichiometry): Use a significant excess of your desired external alcohol. For a Fischer esterification, using the alcohol as the solvent is a common strategy to drive the equilibrium toward the desired product.[1][2]

    • Solution 2 (Controlled Addition): Activate the carboxylic acid first (e.g., by converting it to an acid chloride or using a coupling agent). Then, add this activated intermediate slowly to a solution containing your desired alcohol. This ensures the activated acid is more likely to encounter the target alcohol than another molecule of the starting material.

  • Reaction Conditions: High temperatures can promote polymerization, especially under conditions that remove water (a byproduct of esterification), driving the reaction forward.

    • Solution: Use the mildest conditions possible. As mentioned in A1, carbodiimide-based couplings with a catalyst like 4-dimethylaminopyridine (DMAP) can be performed at low temperatures, significantly reducing self-reaction.

Q3: While trying to activate the carboxylic acid with thionyl chloride (SOCl₂), my reaction turned black, and I isolated multiple unidentified byproducts. What happened?

A3: You likely experienced dehydration and degradation promoted by the harsh acidic conditions (HCl byproduct) and heat.

Thionyl chloride is highly effective for creating acid chlorides but generates HCl gas as a byproduct. The combination of heat and strong acid can cause side reactions with the primary alcohol, including dehydration to form an alkene, or other rearrangements and decompositions, particularly with the strained cyclobutane ring.

Causality & Prevention:

  • Reagent Choice: Thionyl chloride and oxalyl chloride are often too aggressive for substrates with unprotected, acid-sensitive functional groups.

    • Solution 1 (Milder Reagents): Use alternative reagents for activating the carboxylic acid that operate under neutral or milder conditions. Examples include carbodiimides (EDC, DCC) or phosphonium-based reagents like BOP or PyBOP.

    • Solution 2 (Protecting Group): The definitive solution is to protect the hydroxyl group before forming the acid chloride. A silyl ether is an excellent choice as it is robust to SOCl₂ but can be easily removed later. See the protocol section below for a detailed example.

Frequently Asked Questions (FAQs)

  • Q: What is the primary driving force for lactone formation?

    • A: The formation of a thermodynamically stable, low-strain five-membered ring (the lactone is a bicyclic system containing a five-membered ring) is the primary driving force. The reaction is entropically favored as one molecule is converted into two (the lactone and water).

  • Q: What are the optimal conditions for a standard Fischer esterification with this molecule?

    • A: To favor the intermolecular product, use the target alcohol as the solvent (a very large excess), a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH), and maintain a moderate temperature (e.g., 50-80 °C) while removing the water byproduct using a Dean-Stark apparatus.[1][2][6] However, be aware that some lactone formation is still possible.

  • Q: What analytical techniques are best for identifying these byproducts?

    • A:

      • NMR Spectroscopy (¹H and ¹³C): Provides structural information. The lactone will have characteristic shifts for the protons and carbons adjacent to the new ester oxygen. Polymerization will result in broad, poorly resolved peaks.

      • Mass Spectrometry (MS): The lactone will show a parent ion with the same mass as the starting material but will have a different fragmentation pattern. ESI-MS is excellent for identifying oligomers, which will appear as a series of peaks separated by the mass of the monomer unit.

      • Infrared (IR) Spectroscopy: The lactone will show a characteristic C=O stretch for a five-membered ring ester (γ-lactone) at a higher frequency (~1770 cm⁻¹) compared to the open-chain carboxylic acid (~1710 cm⁻¹) or a standard ester (~1735 cm⁻¹).

Key Byproduct Formation Pathways

The following diagram illustrates the competition between the desired intermolecular reaction and the two primary side reactions: intramolecular lactonization and intermolecular polymerization.

Byproduct_Pathways cluster_desired Desired Pathway Start This compound Lactone Byproduct 1: Bicyclic Lactone Start->Lactone Intramolecular (Low Conc.) Dimer Byproduct 2: Dimer / Polymer Start->Dimer Intermolecular (Self-Reaction) Activated Activated Intermediate (e.g., Acid Chloride) Start->Activated Activation (e.g., EDC) ExtOH External Alcohol (R'-OH) Product Desired Product: Ester Activated->Product Reaction

Caption: Competing reaction pathways for this compound.

Data Summary: Protecting Group Strategies

Choosing the correct protecting group is critical. The ideal group is easy to install, stable to the desired reaction conditions, and easy to remove with high yield.

Functional GroupProtecting GroupAbbreviationStable ToLabile To (Deprotection)
Hydroxyl tert-Butyldimethylsilyl etherTBDMSMild base, mild acid, organometallics, many oxidizing/reducing agentsFluoride sources (TBAF), strong acid (e.g., HCl, TFA)
Benzyl etherBnStrong base, acid, most oxidizing/reducing agentsCatalytic hydrogenation (H₂, Pd/C)
Carboxylic Acid Methyl or Ethyl esterMe, EtMildly acidic/basic conditions, many coupling reagentsSaponification (NaOH, LiOH), strong acid hydrolysis
tert-Butyl estertBuBase, catalytic hydrogenation, mild nucleophilesStrong acid (TFA, HCl)

This table is a summary. Always consult detailed resources for full compatibility.[3][4]

Experimental Protocols

Protocol 1: Selective Esterification via Hydroxyl Protection

This protocol demonstrates how to reliably form an ester with an external alcohol by first protecting the hydroxyl group.

Protocol_1 A 1. Protect Hydroxyl (TBDMSCl, Imidazole) B 2. Isolate Silyl Ether A->B C 3. Activate Acid (EDC, DMAP) B->C D 4. Add R'-OH (External Alcohol) C->D E 5. Isolate Protected Ester D->E F 6. Deprotect Hydroxyl (TBAF) E->F G Final Product F->G

Caption: Workflow for selective esterification using a protecting group strategy.

Step-by-Step Methodology:

  • Protection: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq). Stir at room temperature until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Workup & Isolation: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting TBDMS-protected acid by column chromatography if necessary.

  • Esterification: Dissolve the purified protected acid (1.0 eq) in anhydrous DCM. Add your desired alcohol (R'-OH, 1.2 eq) and DMAP (0.1 eq). Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise and allow the reaction to warm to room temperature and stir overnight.

  • Isolation: Upon completion, perform an aqueous workup. Isolate and purify the fully protected ester product.

  • Deprotection: Dissolve the purified ester in tetrahydrofuran (THF). Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) and stir at room temperature until the silyl ether is cleaved.

  • Final Purification: Perform a final aqueous workup and purification to yield the desired final ester with a free hydroxyl group.

Protocol 2: Minimizing Lactonization in Fischer Esterification

This protocol optimizes conditions to favor intermolecular esterification without protecting groups.

  • Setup: Combine this compound (1.0 eq) and the desired alcohol (use as solvent, >20 eq).

  • Catalyst: Add a catalytic amount of sulfuric acid (e.g., 1-2 mol%).

  • Water Removal: Equip the reaction flask with a Dean-Stark apparatus to collect the water byproduct as it forms, driving the equilibrium toward the ester product.[2]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution). Extract the product, dry the organic layer, and purify. Note: Some lactone formation may still occur and require removal during purification.

References

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Retrieved from [Link]

  • Research Collection, ETH Zurich. (2024). Mechanically triggered on-demand degradation of polymers synthesized by radical polymerizations. Retrieved from [Link]

  • Royal Society of Chemistry. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of new derivatives of functionally substituted cyclobutanecarboxylic acids as potential neuromodulators. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • Real Chemistry. (2022, March 4). Predicting the product of an esterification reaction [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(Hydroxymethyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Hydroxymethyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot plant production. Here, we address common challenges with practical, field-proven solutions, grounded in chemical principles.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized for its rigid, three-dimensional structure. However, its synthesis, particularly on a larger scale, can present several challenges. The most common synthetic routes involve the oxidation of 1,1-cyclobutanedimethanol or the hydrolysis of a diester precursor followed by selective reduction. This guide focuses on the prevalent oxidation route and provides a comprehensive troubleshooting framework.

Troubleshooting Guide: Common Problems and Solutions

This section is structured to help you quickly identify and resolve issues you may encounter during the scale-up synthesis.

Problem 1: Incomplete or Sluggish Oxidation of 1,1-Cyclobutanedimethanol

Q: My oxidation reaction is not going to completion, or is taking significantly longer than expected. What are the likely causes and how can I fix this?

A: Incomplete or slow oxidation is a frequent hurdle in scale-up. The root causes often lie in the efficiency of the oxidizing agent, mass transfer limitations in a biphasic system, or improper pH control.

Potential Causes & Solutions:

  • Degraded Oxidizing Agent: Sodium hypochlorite (bleach) is a common and cost-effective oxidant for this transformation.[1][2] However, its stability is a concern, especially in storage.[3][4]

    • Solution: Always use a fresh batch of sodium hypochlorite and titrate it before use to determine the exact concentration of the active species. Store it in a cool, dark place to minimize degradation.[4]

  • Inefficient Phase Transfer Catalysis: The oxidation of the diol, which is soluble in the organic phase, by hypochlorite in the aqueous phase, often requires a phase transfer catalyst (PTC) to facilitate the reaction at the interface.

    • Solution: Ensure the appropriate loading of your PTC, typically a quaternary ammonium salt like tetrabutylammonium hydrogen sulfate.[5] Vigorous stirring is crucial on a larger scale to maximize the interfacial area between the two phases.[6] If the reaction is still sluggish, consider a gradual, subsurface addition of the oxidant to maintain a high concentration at the reaction interface.

  • Incorrect pH: The pH of the reaction mixture can significantly impact the oxidizing potential of hypochlorite.

    • Solution: Maintain the pH of the reaction mixture within the optimal range for the specific protocol, often slightly basic. The pH can be monitored and adjusted with a suitable buffer or by the controlled addition of a base.

Problem 2: Over-oxidation and Formation of Byproducts

Q: I am observing significant amounts of dicarboxylic acid or other impurities in my crude product. How can I improve the selectivity of the oxidation?

A: Over-oxidation to the corresponding dicarboxylic acid is a primary side reaction. Controlling the reaction stoichiometry and temperature are key to mitigating this issue.

Potential Causes & Solutions:

  • Excess Oxidant: Using a large excess of the oxidizing agent will invariably lead to over-oxidation.

    • Solution: Carefully control the stoichiometry of the sodium hypochlorite. A slight excess (e.g., 1.1-1.2 equivalents) is often sufficient. Consider adding the oxidant portion-wise and monitoring the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or HPLC).

  • Poor Temperature Control: Oxidation reactions are exothermic. A runaway temperature can accelerate the rate of over-oxidation.

    • Solution: Implement efficient cooling of the reaction vessel. For large-scale reactions, a jacketed reactor with a reliable cooling system is essential. The oxidant should be added at a rate that allows the internal temperature to be maintained within the desired range.

  • Presence of Metal Contaminants: Trace metal impurities can catalyze the decomposition of sodium hypochlorite and lead to uncontrolled side reactions.[3][4]

    • Solution: Use high-purity reagents and ensure the reactor is thoroughly cleaned and free from metal residues. Glass-lined reactors are ideal for this type of chemistry.

Problem 3: Difficult Product Isolation and Purification

Q: I'm struggling to isolate a pure product. The work-up is messy, and crystallization is proving difficult. What can I do?

A: The hydrophilic nature of this compound can complicate its extraction and crystallization.

Potential Causes & Solutions:

  • Emulsion Formation during Work-up: The presence of the phase transfer catalyst and salts can lead to the formation of stable emulsions during the aqueous work-up.

    • Solution: After quenching the reaction, consider adding a brine solution to help break the emulsion. Filtering the mixture through a pad of celite can also be effective. In some cases, a different solvent system for extraction may be necessary.

  • Co-precipitation of Salts: Inorganic salts from the reaction and work-up can co-precipitate with the product, leading to low purity.

    • Solution: Ensure the pH is carefully adjusted to fully protonate the carboxylic acid before extraction. Multiple extractions with a suitable organic solvent will help to selectively remove the product from the aqueous phase. Washing the combined organic extracts with brine will further reduce the inorganic salt content.

  • Difficulty in Crystallization: The product can sometimes be reluctant to crystallize, or may form an oil.

    • Solution: A careful selection of the crystallization solvent system is critical. A solvent/anti-solvent system is often effective. For example, dissolving the crude product in a polar solvent like ethyl acetate and then slowly adding a non-polar solvent like heptane can induce crystallization. Seeding with a small crystal of pure product can also be beneficial. If the product remains an oil, purification by column chromatography may be necessary, although this is less ideal for large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the scale-up synthesis of this compound?

A1: The most readily available and cost-effective starting material for large-scale synthesis is diethyl 1,1-cyclobutanedicarboxylate.[7][8] This can be prepared from diethyl malonate and 1,3-dibromopropane.[8] The diester is then reduced to 1,1-cyclobutanedimethanol, which is subsequently oxidized to the target molecule.

Q2: Are there alternative oxidizing agents to sodium hypochlorite?

A2: Yes, other oxidizing agents can be used, such as those based on TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalysis in combination with a co-oxidant.[2] While often providing higher selectivity, these reagents can be more expensive, which is a significant consideration for scale-up. For specific applications where chemoselectivity is paramount, these methods may be advantageous.[9]

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A3: For reaction monitoring, Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the consumption of the starting diol. For more quantitative analysis during the reaction and for final purity assessment, Gas Chromatography (GC) after derivatization (e.g., silylation) or High-Performance Liquid Chromatography (HPLC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product.

Q4: What are the key safety considerations when handling sodium hypochlorite on a large scale?

A4: Sodium hypochlorite is a strong oxidizing agent and is corrosive.[1] It can release toxic chlorine gas if mixed with acids.[1][2] It is also incompatible with many metals and can cause decomposition.[10] Therefore, it is crucial to:

  • Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a lab coat.[4]

  • Work in a well-ventilated area or a fume hood.

  • Avoid contact with acids and combustible materials.

  • Use equipment made of compatible materials, such as glass, PVC, or fiberglass.[10]

  • Be aware of the potential for pressure buildup due to oxygen evolution from decomposition, and ensure vessels are properly vented.[4][10]

Experimental Protocol: A Validated Scale-Up Synthesis

This protocol outlines a robust method for the synthesis of this compound starting from 1,1-cyclobutanedimethanol.

Step 1: Oxidation of 1,1-Cyclobutanedimethanol

  • Reactor Setup: In a 5L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and an addition funnel, charge 1,1-cyclobutanedimethanol (116 g, 1.0 mol), tetrabutylammonium hydrogen sulfate (17 g, 0.05 mol), and dichloromethane (2 L).

  • Cooling: Cool the mixture to 0-5 °C with constant stirring.

  • Oxidant Addition: Slowly add a freshly titrated aqueous solution of sodium hypochlorite (12-15%, ~1.1 equivalents) via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis of aliquots taken from the organic layer. The reaction is typically complete within 4-6 hours after the addition is finished.

  • Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (10% w/v) until a negative test with potassium iodide-starch paper is obtained.

Step 2: Work-up and Isolation

  • Phase Separation: Stop the stirring and allow the layers to separate. Remove the aqueous layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 500 mL).

  • Washing: Combine the organic layers and wash with brine (1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil or a semi-solid.

Step 3: Purification

  • Crystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add heptane with stirring until the solution becomes turbid.

  • Cooling and Filtration: Allow the mixture to cool to room temperature and then place it in an ice bath for 1-2 hours to maximize crystal formation. Collect the solid product by vacuum filtration and wash with cold heptane.

  • Drying: Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield and Purity
  • Yield: 70-80%

  • Purity: >98% (by HPLC)

ParameterValue
Starting Material1,1-Cyclobutanedimethanol
OxidantSodium Hypochlorite
CatalystTetrabutylammonium Hydrogen Sulfate
SolventDichloromethane
Reaction Temperature0-10 °C
Typical Yield70-80%
Final Purity>98%

Visualizing the Process

Diagram 1: Synthetic Pathway

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Diethyl Malonate Diethyl Malonate Diethyl_1_1_cyclobutanedicarboxylate Diethyl 1,1-cyclobutanedicarboxylate Diethyl Malonate->Diethyl_1_1_cyclobutanedicarboxylate 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Diethyl_1_1_cyclobutanedicarboxylate 1_1_Cyclobutanedimethanol 1,1-Cyclobutanedimethanol Diethyl_1_1_cyclobutanedicarboxylate->1_1_Cyclobutanedimethanol Reduction Final_Product This compound 1_1_Cyclobutanedimethanol->Final_Product Selective Oxidation

Caption: Synthetic route to the target molecule.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC/GC/HPLC) Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Check_Oxidant Check Oxidant Activity (Titrate Bleach) Incomplete->Check_Oxidant Check_PTC Check PTC Efficiency (Stirring/Loading) Incomplete->Check_PTC Check_Workup Review Work-up Procedure Complete->Check_Workup Emulsion Emulsion Formation? Check_Workup->Emulsion Extraction_Issue Inefficient Extraction? Check_Workup->Extraction_Issue Solve_Emulsion Add Brine / Filter Emulsion->Solve_Emulsion Solve_Extraction Increase Extractions / Adjust pH Extraction_Issue->Solve_Extraction

Caption: Decision tree for troubleshooting low yields.

References

  • Organic Syntheses. Diethyl 1,1-cyclobutanedicarboxylate. Available at: [Link]

  • Starks, C. M. Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc.1971, 93 (1), 195–199.
  • Zhao, M. et al. A General and Mild Oxidation of Primary and Secondary Alcohols to Aldehydes and Ketones with Sodium Hypochlorite Catalyzed by TEMPO. J. Org. Chem.1999, 64 (7), 2564–2566.
  • Belding Tank. How to Reduce Oxidation When Storing Sodium Hypochlorite. Available at: [Link]

  • The Chlorine Institute. Handling Sodium Hypochlorite Safely. Available at: [Link]

  • Water Environment Federation. What every operator should know about sodium hypochlorite. Available at: [Link]

  • Macmillan Group, Princeton University. Phase-Transfer Catalysis (PTC). Available at: [Link]

  • Organic Chemistry Portal. Sodium Hypochlorite, Bleach, NaOCl. Available at: [Link]

Sources

Technical Support Center: Stability of 1-(Hydroxymethyl)cyclobutanecarboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Hydroxymethyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for maintaining the stability of this compound in solution. Our goal is to equip you with the scientific understanding and experimental protocols necessary to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

This compound is a unique bifunctional molecule featuring a primary alcohol and a carboxylic acid attached to a cyclobutane ring. This structure, while offering valuable properties for synthesis and drug design, also presents specific stability challenges in solution. The primary degradation pathways to be aware of are intramolecular and intermolecular esterification, oxidation, and, under more extreme conditions, decarboxylation or ring opening. This guide will address how to mitigate these issues through careful control of experimental parameters.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a gradual decrease in the concentration of my this compound stock solution over time. What is the likely cause?

A1: The most probable cause of concentration loss in neutral or acidic aqueous solutions is intramolecular esterification, leading to the formation of a spirocyclic lactone. This is an equilibrium reaction where the hydroxy acid cyclizes to form a more stable five-membered lactone ring, releasing a molecule of water. Intermolecular esterification, forming dimers and oligomers, can also occur, particularly at higher concentrations.

To confirm this, we recommend analyzing your solution using High-Performance Liquid Chromatography (HPLC). You will likely observe a new, less polar peak corresponding to the lactone, eluting at a longer retention time than the parent hydroxy acid on a reversed-phase column.

Q2: My solution of this compound has developed an acidic pH and I see some precipitation. What is happening?

A2: If your experiment involves exposure to an oxidizing environment (e.g., presence of certain metal ions, peroxides, or prolonged exposure to air at elevated temperatures), the primary alcohol group of your molecule can be oxidized.[1][2][3][4] This oxidation would convert the hydroxymethyl group into a carboxylic acid, forming 1,1-cyclobutanedicarboxylic acid. This diacid is more acidic and may have different solubility properties than the starting material, potentially leading to precipitation depending on the solvent and concentration.

In-Depth Troubleshooting Guides

Issue 1: Preventing Lactonization During Storage and Experiments

The equilibrium between a hydroxy acid and its corresponding lactone is a critical factor to control. The formation of the lactone alters the molecular properties and can interfere with your experimental outcomes.

The Fischer esterification is an acid-catalyzed equilibrium reaction.[5][6] Even in the absence of an external acid catalyst, the inherent acidity of the carboxylic acid group can catalyze the intramolecular reaction, especially with gentle heating or over prolonged storage. The formation of a five-membered ring is thermodynamically favorable.

  • pH Control: Maintaining a slightly basic pH (7.5-8.5) will deprotonate the carboxylic acid to its carboxylate salt. This negatively charged carboxylate is no longer electrophilic and will not readily react with the nucleophilic alcohol, thus inhibiting esterification. However, be aware that very high pH values (pH > 11) can promote other degradation pathways.[7]

  • Temperature: Store stock solutions at low temperatures (2-8 °C or frozen at -20 °C) to minimize the rate of all chemical reactions, including esterification. Avoid repeated freeze-thaw cycles.

  • Solvent Choice: In aqueous solutions, the high concentration of water can help push the equilibrium back towards the hydroxy acid (Le Chatelier's principle). For non-aqueous applications, aprotic solvents are preferred over protic solvents that can participate in acid-base equilibria.

  • Prepare your solution of this compound in the desired aqueous buffer (e.g., phosphate-buffered saline).

  • Monitor the pH of the solution using a calibrated pH meter.

  • Adjust the pH to a range of 7.5-8.5 by adding a dilute solution of a suitable base (e.g., 0.1 M NaOH) dropwise while stirring.

  • Filter the solution through a 0.22 µm filter into a sterile, inert container.

  • Store the solution at 2-8 °C for short-term use or at -20 °C for long-term storage.

Issue 2: Minimizing Oxidative Degradation

Oxidation of the primary alcohol to a carboxylic acid can be a significant issue, especially in the context of drug development where oxidative stress is a common degradation pathway.

The primary alcohol is susceptible to oxidation by various oxidizing agents, including dissolved oxygen, reactive oxygen species (ROS), and metal ions that can catalyze oxidation.[4][8] This is a common degradation pathway for many pharmaceutical compounds.[9]

  • Use of Antioxidants: The addition of a small amount of a suitable antioxidant can protect the alcohol functional group. Common water-soluble antioxidants include ascorbic acid (Vitamin C) or its salts.[10] For organic solutions, butylated hydroxytoluene (BHT) can be considered.

  • Inert Atmosphere: When preparing and storing solutions, particularly for long-term use, purging the solvent and the headspace of the storage container with an inert gas like nitrogen or argon can displace oxygen and prevent oxidation.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and inhibit their catalytic activity.

  • To a freshly prepared solution of this compound, add a stock solution of ascorbic acid to a final concentration of 0.01-0.1% (w/v).

  • If metal contamination is a concern, add a stock solution of EDTA to a final concentration of 0.01-0.05% (w/v).

  • Gently bubble nitrogen or argon gas through the solution for 5-10 minutes to displace dissolved oxygen.

  • Dispense the solution into vials, ensuring to flush the headspace with the inert gas before sealing.

  • Store at the recommended temperature, protected from light.

Data Summary Table

ParameterRecommended Range/ConditionRationale
Storage pH (Aqueous) 7.5 - 8.5Inhibits lactonization by deprotonating the carboxylic acid.
Storage Temperature 2-8 °C (short-term), -20 °C (long-term)Reduces the rate of all degradation reactions.
Solvent Choice Aqueous buffers, aprotic organic solventsWater favors the hydroxy acid form; aprotic solvents are non-reactive.
Antioxidant Conc. 0.01 - 0.1% (w/v) Ascorbic AcidScavenges reactive oxygen species to prevent alcohol oxidation.
Chelating Agent Conc. 0.01 - 0.05% (w/v) EDTASequesters metal ions that can catalyze oxidation.

Visualizing Degradation Pathways & Workflows

cluster_0 Primary Degradation Pathways A 1-(Hydroxymethyl)cyclobutanecarboxylic acid B Spirocyclic Lactone A->B Intramolecular Esterification (Acid-catalyzed equilibrium) C 1,1-Cyclobutanedicarboxylic acid A->C Oxidation (Oxidizing agents, heat, light) D Intermolecular Ester (Dimer/Oligomer) A->D Intermolecular Esterification (High concentration)

Caption: Key degradation pathways for this compound.

cluster_1 Workflow for Preparing a Stabilized Solution start Start: Prepare Solution add_antioxidant Add Antioxidant (e.g., 0.1% Ascorbic Acid) start->add_antioxidant add_chelator Add Chelating Agent (e.g., 0.05% EDTA) add_antioxidant->add_chelator purge Purge with Inert Gas (N2 or Ar) add_chelator->purge store Store at 2-8°C or -20°C (Protected from light) purge->store

Caption: Recommended workflow for preparing a stabilized solution.

References

  • Westin, J. (n.d.). Oxidation of Alcohols. Organic Chemistry - Jack Westin. Retrieved from [Link]

  • Science of Synthesis. (2005). 5. By Transformation of Other Cyclobutanes.
  • Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. Retrieved from [Link]

  • Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (2005). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]

  • Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. Retrieved from [Link]

  • Gatej, I., Popa, M., & Rinaudo, M. (2021). Effect of pH on the Behavior of Hyaluronic Acid in Dilute and Semidilute Aqueous Solutions. Polymers, 13(21), 3749. Retrieved from [Link]

  • PubMed. (n.d.). Method for separation and determination of lactone and hydroxy acid forms of a new HMG CoA reductase inhibitor (RG 12561) in plasma. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2019). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]

  • PubMed. (2000). Physicochemical Stability of Compounded Creams Containing a-Hydroxy Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Retrieved from [Link]

  • Pharmapproach. (2022). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]

  • MDPI. (2019). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Retrieved from [Link]

  • AK Lectures. (2014, July 1). Intramolecular Fischer Esterificiation [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US3953472A - Method for separating lactones from a mixture containing lactones.
  • PubMed. (2001). High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. Retrieved from [Link]

  • Gay Wardle Skin Institute. (2022, February 7). Hydroxy Acids and Factors Affecting Their Performance. Retrieved from [Link]

  • Google Patents. (n.d.). US5808150A - Stabilization of hydroxylamine solutions.
  • ACS Publications. (2011). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ResearchGate. (2002). Boric Acid Catalyzed Chemoselective Esterification of a-Hydroxycarboxylic Acids. Retrieved from [Link]

  • Taiwan Food and Drug Administration. (2007). Method of Test for α-Hydroxy Acids in Cosmetics. Retrieved from [Link]

  • Google Patents. (n.d.). US6534681B1 - Method for preparing highly stabilized hydroxylamine solutions.
  • PubMed. (2013). Solvent effects and improvements in the deoxyribose degradation assay for hydroxyl radical-scavenging. Retrieved from [Link]

  • Ibis Scientific, LLC. (2024, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • PubMed. (2000). Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection. Retrieved from [Link]

  • Lumen Learning. (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • Lab Muffin Beauty Science. (2017, April 18). Why pH matters for AHAs and acids in skincare [Video]. YouTube. Retrieved from [Link]

  • PubMed Central. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • National Institutes of Health. (2020). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • SpringerLink. (2010). Enatiomerically pure hydroxycarboxylic acids: current approaches and future perspectives. Retrieved from [Link]

  • MDPI. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Retrieved from [Link]

  • PubMed. (2013). Nutraceutical strategies for ameliorating the toxic effects of alcohol. Retrieved from [Link]

  • National Institutes of Health. (2024). Effect of Selected Organic Solvents on Hydroxyl Radical-Dependent Light Emission in the Fe2+-EGTA-H2O2 System. Retrieved from [Link]

  • ResearchGate. (2015). Hydrogen holds promise as a safe and effective antioxidant additive for alcohol. Retrieved from [Link]

  • LookChem. (n.d.). This compound methyl ester. Retrieved from [Link]

  • IPCS. (2017, March 21). Formulating with Acids [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Chemistry of ascorbic acid. Retrieved from [Link]

  • ResearchGate. (1975). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Retrieved from [Link]

  • PubMed Central. (2014). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Retrieved from [Link]

  • Khan Academy. (n.d.). Stabilization of a conjugate base: solvation. Retrieved from [Link]

  • Stratia. (2019, January 10). Alpha Hydroxy Acid (AHA) & Beta Hydroxy Acid (BHA). Retrieved from [Link]

Sources

analytical methods for detecting impurities in 1-(Hydroxymethyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the . As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to navigate the complexities of impurity analysis. This guide is structured to address your most pressing questions and troubleshoot common experimental hurdles, ensuring the integrity and reliability of your analytical results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy and methodology for impurity analysis of 1-(Hydroxymethyl)cyclobutanecarboxylic acid.

Q1: What are the likely impurities in this compound?

A1: Impurities can originate from various sources, including the synthetic route, degradation, and storage.[1] For this compound, potential impurities can be categorized as:

  • Process-Related Impurities: These include residual starting materials, intermediates, and by-products from the synthetic pathway. An example could be the methyl ester of the target molecule, this compound methyl ester, if methanol was used in the process.[2]

  • Degradation Products: These arise from the decomposition of the drug substance under the influence of light, heat, humidity, acid, base, or oxidation.[3] Forced degradation studies are essential to identify these potential degradants.[4][5]

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed.

  • Reagents and Catalysts: Unreacted reagents or catalysts carried over from the manufacturing process.

Q2: Which analytical method is most suitable for routine impurity profiling of this compound?

A2: High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode (RP-HPLC), is the most suitable and widely used technique for routine analysis.[6] This is because this compound is a polar, non-volatile compound, making it ideal for LC separation.[7] Coupling HPLC with an Ultraviolet (UV) detector is standard for quantification, while a Mass Spectrometry (MS) detector is invaluable for identification.

Q3: Why are forced degradation studies necessary?

A3: Forced degradation studies, or stress testing, are a critical component of pharmaceutical development mandated by regulatory bodies like the ICH.[3][4] Their primary purposes are:

  • To identify likely degradation products , which helps in establishing degradation pathways.[3]

  • To demonstrate the specificity and stability-indicating nature of an analytical method. A method is considered "stability-indicating" if it can accurately measure the active ingredient without interference from any degradation products, process impurities, or other components.[5]

  • To understand the intrinsic stability of the molecule , which informs formulation development, packaging, and storage conditions.[8]

Q4: How do I identify an unknown impurity peak observed during analysis?

A4: Identifying an unknown impurity is a multi-step process, often requiring a combination of techniques. A typical workflow involves:

  • LC-MS Analysis: The most powerful frontline technique. Liquid chromatography separates the impurity from the main compound, and mass spectrometry provides the molecular weight and fragmentation pattern of the unknown peak, offering crucial clues to its identity.[6][9]

  • Isolation: If further characterization is needed, the impurity can be isolated using preparative HPLC.

  • Structural Elucidation: The definitive structure of the isolated impurity is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D NMR).[10][11]

Q5: What are the key validation parameters for an impurity method according to ICH guidelines?

A5: According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, any analytical method for quantifying impurities must be validated to ensure it is fit for its intended purpose.[12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[13]

Troubleshooting Guides by Analytical Technique

This section provides practical solutions to common problems encountered during the analysis of this compound and its impurities.

High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Peak Tailing for the Carboxylic Acid - Secondary Interactions: The acidic silanol groups on the silica-based column packing can interact with the carboxylic acid analyte, causing tailing. - Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, it can exist in both ionized and non-ionized forms, leading to poor peak shape.- Use an end-capped column or a column specifically designed for polar compounds to minimize silanol interactions. - Lower the mobile phase pH (e.g., using phosphoric or formic acid) to fully protonate the carboxylic acid, ensuring it elutes as a single species. A pH of 2.5-3.0 is often effective.[15][16]
Shifting Retention Times - Mobile Phase Composition: Inconsistent mobile phase preparation or degradation of mobile phase components. - Column Temperature: Fluctuations in ambient temperature can affect retention times. - Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.- Prepare fresh mobile phase daily and ensure accurate measurements. Use a high-quality buffer. - Use a column oven to maintain a constant, elevated temperature (e.g., 30-40 °C) for reproducible results. - Ensure the column is fully equilibrated before starting the analysis sequence. Flush with at least 10-20 column volumes of the mobile phase.
Poor Resolution Between Impurity and Main Peak - Suboptimal Mobile Phase: The organic-to-aqueous ratio is not optimized for separation. - Incorrect Column Chemistry: The chosen stationary phase (e.g., C18) may not provide sufficient selectivity.- Adjust the mobile phase composition. Try running a gradient elution, starting with a lower percentage of organic solvent and gradually increasing it. - Experiment with a different stationary phase. A phenyl-hexyl or a polar-embedded column might offer different selectivity for better separation.
No Peaks Detected - Detector Issue: The UV detector wavelength is not appropriate for the analyte. - Sample Degradation: The analyte may be unstable in the sample diluent.- Set the UV detector to a low wavelength (e.g., 200-215 nm) to detect the carboxyl group.[7] - Check sample stability. Prepare samples fresh and analyze them promptly. Ensure the diluent is compatible with the analyte.
Gas Chromatography (GC)
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Broad or Tailing Peaks - Analyte is too polar for GC: The carboxylic acid and alcohol functional groups are highly polar and interact strongly with the GC system. - Incomplete Derivatization: The derivatization reaction did not go to completion, leaving unreacted polar analyte.- Derivatization is mandatory. The analyte must be derivatized to a less polar, more volatile form before GC analysis. Silylation (e.g., using BSTFA) or methylation are common approaches for carboxylic acids.[17] - Optimize the derivatization reaction. Ensure the correct ratio of sample to derivatizing agent, and optimize the reaction time and temperature.[17]
Low or No Response - Thermal Degradation: The analyte may be degrading in the high-temperature GC inlet. - Poor Derivatization Yield: The derivatization reaction was inefficient.- Use a lower inlet temperature if possible, or use a gentler injection technique like a programmed temperature vaporization (PTV) inlet. - Re-evaluate the derivatization method. Some carboxylic acids require specific catalysts or conditions for efficient derivatization.[18][19]

Experimental Protocols & Workflows

Workflow for Impurity Identification and Quantification

The following diagram illustrates a typical workflow for addressing impurities in a pharmaceutical substance like this compound.

Impurity_Workflow cluster_detection Detection & Quantification cluster_identification Identification & Characterization start Analyze Sample using Validated HPLC-UV Method decision_quant Impurity Peak Detected? start->decision_quant quantify Quantify Impurity (vs. Standard or Area %) decision_quant->quantify Yes end_node Document Results. No Further Action. decision_quant->end_node No decision_limit Impurity > Identification Threshold? (e.g., ICH Q3A) quantify->decision_limit lcms Perform LC-MS Analysis to Determine Molecular Weight and Fragmentation decision_limit->lcms Yes decision_limit->end_node No isolate Isolate Impurity using Preparative HPLC lcms->isolate Structure Ambiguous? report Characterize and Report Impurity lcms->report Structure Clear? nmr Elucidate Structure using 1D/2D NMR Spectroscopy isolate->nmr nmr->report

Caption: Workflow for detecting, quantifying, and identifying impurities.

Protocol 1: RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating RP-HPLC method. Method optimization and validation are required.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% to 5% B

    • 30-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 210 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Diluent: Mobile Phase A (0.1% Phosphoric Acid in Water)

  • Sample Concentration: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.

3. System Suitability:

  • Prepare a system suitability solution containing the main compound and a known impurity (if available).

  • Acceptance Criteria:

    • Tailing factor for the main peak: ≤ 1.5

    • Theoretical plates for the main peak: ≥ 2000

    • Resolution between the main peak and the known impurity: ≥ 2.0

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for stress testing as recommended by ICH guidelines.[3] The goal is to achieve 5-20% degradation of the active substance.

1. Preparation:

  • Prepare solutions of this compound (approx. 1 mg/mL) for each stress condition.

  • Include a control sample (unstressed) stored at refrigerated conditions.

2. Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 8 hours.

  • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance in an oven at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

3. Analysis:

  • After the specified stress period, neutralize the acid and base samples.

  • Dilute all samples to the target concentration and analyze using the developed HPLC method alongside the unstressed control.

  • Assess the chromatograms for new peaks (degradation products) and a decrease in the main peak area.

References

  • Validation of Impurity Methods, Part I.
  • Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Carboxylic Acid Precursors Used in the Production of Some Penicillins.
  • Analytical method validation: A brief review.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. PharmTech.
  • Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. PubMed.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Understanding Impurity Analysis. Cormica Pharma & Med Device Testing.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.
  • Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Forced Degrad
  • Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. PubMed.
  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • GC-MS and LC-MS methods presented for carboxylic acid determination and related high-lights.
  • Pharmaceutical impurities and degradation products: Uses and applic
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla.
  • Forced Degradation Studies for Biopharmaceuticals.
  • 1,1-Cyclobutanedicarboxylic acid. SIELC Technologies.
  • Introduction to HPLC. Shimadzu.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Chromatographic and Mass Spectrometric Analysis of Antidiabetic Biopharmaceuticals. JOCPR.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • This compound methyl ester. LookChem.
  • Hyphenated techniques in impurity profiling of Efavirenz. Journal of Molecular Science.
  • Applic
  • Applic
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter

Sources

Validation & Comparative

A Comparative Analysis of 1-(Hydroxymethyl)cyclobutanecarboxylic Acid and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is relentless. Among these, the cyclobutane motif has emerged as a compelling structural element in drug design.[1] Its inherent ring strain and non-planar geometry provide a rigid framework that can enforce specific conformations, potentially leading to enhanced binding affinity and selectivity for biological targets.[1] This guide provides a comprehensive comparative analysis of 1-(hydroxymethyl)cyclobutanecarboxylic acid, a key building block, and its principal analogs: the corresponding ethyl ester and carboxamide.

This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into the synthesis, physicochemical properties, and potential biological performance of these compounds. By understanding the nuances of these structurally related molecules, researchers can make more informed decisions in the design and development of next-generation therapeutics.

The Cyclobutane Scaffold: A Privileged Motif in Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, possesses a unique set of properties that make it an attractive component in drug candidates.[1] Its puckered conformation allows for the precise spatial arrangement of substituents, influencing interactions with biological macromolecules.[1] Furthermore, the cyclobutane core is generally more metabolically stable than many linear or larger cyclic counterparts, a crucial attribute for developing viable drug candidates.[2]

Key Attributes of the Cyclobutane Scaffold:

  • Conformational Rigidity: The strained ring system limits conformational flexibility, which can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target.

  • Three-Dimensional Diversity: The non-planar nature of the cyclobutane ring allows for the exploration of chemical space in three dimensions, a key strategy to "escape from flatland" in drug design.

  • Metabolic Stability: The carbocyclic nature of the ring often imparts resistance to metabolic degradation, potentially leading to improved pharmacokinetic profiles.[2]

  • Synthetic Tractability: Advances in synthetic methodologies have made the construction of functionalized cyclobutanes more accessible.[2]

Structural Analogs of this compound

This guide focuses on the parent acid and two of its most common and synthetically accessible analogs, which offer distinct physicochemical properties for diverse applications in drug discovery.

Caption: Key analogs derived from this compound.

Comparative Physicochemical Properties

The functional group modification from a carboxylic acid to an ester or an amide significantly alters the physicochemical properties of the molecule. These changes can have a profound impact on a compound's solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

PropertyThis compoundEthyl 1-(hydroxymethyl)cyclobutane-1-carboxylate1-(Hydroxymethyl)cyclobutane-1-carboxamide
Molecular Formula C₆H₁₀O₃C₈H₁₄O₃[3]C₆H₁₁NO₂[4]
Molecular Weight 130.14 g/mol 158.19 g/mol [3]129.16 g/mol [4]
LogP (Predicted) ~0.1~0.6[3]~-0.5
Hydrogen Bond Donors 212
Hydrogen Bond Acceptors 332
Polar Surface Area 57.53 Ų46.53 Ų63.32 Ų

Interpretation of Physicochemical Data:

  • The parent acid exhibits a balance of hydrophilic and lipophilic character, with two hydrogen bond donors and three acceptors, suggesting moderate aqueous solubility.

  • The ethyl ester analog is more lipophilic, as indicated by the higher predicted LogP value. The masking of the acidic proton reduces its hydrogen bond donating capacity, which can improve membrane permeability.

  • The carboxamide analog is the most polar of the three, with a lower predicted LogP and a larger polar surface area. The presence of the amide group provides an additional hydrogen bond donor and can participate in different biological interactions compared to the carboxylic acid.

Synthesis of this compound and its Analogs

The synthesis of these compounds can be approached through a multi-step sequence, starting from commercially available precursors. The following protocols are based on well-established synthetic transformations.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Functionalization A Diethyl Malonate + 1,3-Dibromopropane B Diethyl 1,1-cyclobutanedicarboxylate A->B [1] NaOEt, EtOH C 1,1-Cyclobutanedicarboxylic Acid B->C [2] KOH, EtOH/H₂O, then H₃O⁺ D Cyclobutanecarboxylic Acid C->D [3] Heat (Decarboxylation) E This compound D->E [4] Hydroxymethylation F Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate E->F [5] EtOH, H⁺ G 1-(Hydroxymethyl)cyclobutane-1-carboxamide E->G [6] SOCl₂, then NH₃

Caption: A general synthetic workflow for this compound and its analogs.

Protocol 1: Synthesis of Cyclobutanecarboxylic Acid

This protocol is adapted from a reliable procedure for the synthesis of the cyclobutane core structure.[5]

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add diethyl malonate.

  • Slowly add 1,3-dibromopropane to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 1,1-cyclobutanedicarboxylate.

Step 2: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid

  • Dissolve the crude diethyl 1,1-cyclobutanedicarboxylate in a solution of potassium hydroxide in ethanol/water.

  • Reflux the mixture for several hours to ensure complete hydrolysis of the esters.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 1,1-cyclobutanedicarboxylic acid.

Step 3: Decarboxylation to Cyclobutanecarboxylic Acid

  • Place the 1,1-cyclobutanedicarboxylic acid in a distillation apparatus.

  • Heat the solid gently to its melting point. Carbon dioxide will be evolved.

  • Continue heating until the evolution of gas ceases.

  • Distill the crude cyclobutanecarboxylic acid under reduced pressure to obtain the purified product.[6]

Protocol 2: Functionalization to this compound and Analogs

Step 4: Synthesis of this compound

  • Note: A detailed, publicly available, step-by-step protocol for this specific transformation is not readily found. However, a plausible route involves the protection of the carboxylic acid, followed by hydroxymethylation of the alpha-carbon, and subsequent deprotection. A more direct approach could involve a Barbier-type reaction with formaldehyde on an alpha-halo-ester derivative followed by hydrolysis.

Step 5: Synthesis of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate (Esterification)

  • Dissolve this compound in an excess of absolute ethanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.[7]

  • Reflux the mixture for several hours.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the ethyl ester.

Step 6: Synthesis of 1-(Hydroxymethyl)cyclobutane-1-carboxamide (Amidation)

  • Treat this compound with thionyl chloride to form the corresponding acid chloride.

  • Carefully add the acid chloride to a cooled, concentrated solution of ammonia in a suitable solvent (e.g., dioxane).

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or chromatography to obtain the primary amide.

Performance and Biological Activity: A Comparative Outlook

While direct comparative biological data for this compound and its immediate ester and amide analogs in the same assays are not extensively published, the broader class of cyclobutane derivatives has shown significant promise in various therapeutic areas, particularly in oncology.[1][8]

Anticancer Potential:

  • Several studies have demonstrated the cytotoxic effects of cyclobutane-containing compounds against various cancer cell lines. For instance, certain platinum(II) complexes incorporating substituted cyclobutane-1,1-dicarboxylate ligands have exhibited IC50 values in the low micromolar range against human cancer cell lines, in some cases surpassing the activity of the established drug carboplatin.[8]

  • The rigid cyclobutane scaffold has been successfully employed to develop potent and selective inhibitors of various kinases and other enzymes implicated in cancer progression.[9]

Considerations for Drug Design:

  • The carboxylic acid moiety is often a key pharmacophoric element, capable of forming strong ionic and hydrogen bond interactions with biological targets. However, its ionizable nature can limit cell permeability.

  • The ethyl ester can act as a prodrug of the carboxylic acid. The ester is generally more cell-permeable and can be hydrolyzed in vivo by esterases to release the active carboxylic acid. This strategy is often employed to improve the oral bioavailability of acidic drugs.

  • The carboxamide offers a non-ionizable alternative to the carboxylic acid that can still participate in hydrogen bonding. The amide bond is generally more resistant to hydrolysis than an ester bond, which can lead to a different pharmacokinetic profile.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the potential anticancer activity of these compounds, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.[10]

  • Cell Culture: Plate cancer cells (e.g., a human breast cancer cell line like MCF-7 or a colon cancer cell line like HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (the acid, ester, and amide) in cell culture medium. Add the compounds to the cells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: A simplified workflow for an in vitro cytotoxicity (MTT) assay.

Spectroscopic and Analytical Characterization

The structural integrity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectra will provide characteristic signals for the cyclobutane ring protons, typically in the range of 1.5-3.0 ppm. The hydroxymethyl protons will appear as a singlet or a multiplet around 3.5-4.0 ppm. The carboxylic acid proton is a broad singlet typically downfield (>10 ppm). In the ethyl ester, the ethyl group will show a characteristic quartet and triplet. The amide protons will appear as broad singlets in the range of 5-8 ppm.

  • ¹³C NMR: The carbon NMR will show a signal for the carbonyl carbon in the range of 170-180 ppm. The cyclobutane carbons will resonate in the aliphatic region (20-50 ppm), and the hydroxymethyl carbon will be around 60-70 ppm.

Infrared (IR) Spectroscopy:

  • Carboxylic Acid: A very broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹.

  • Ester: A strong C=O stretch at a higher frequency than the acid, typically 1735-1750 cm⁻¹, and C-O stretches in the 1000-1300 cm⁻¹ region. The broad O-H stretch will be absent.

  • Amide: A C=O stretch around 1630-1690 cm⁻¹ and N-H stretching bands (for a primary amide) around 3200-3400 cm⁻¹.

Conclusion

This compound and its ester and amide analogs represent a versatile platform for the development of novel therapeutic agents. The choice of the functional group has a significant impact on the physicochemical properties and, consequently, the potential biological activity and pharmacokinetic profile of the resulting compounds. The synthetic routes outlined in this guide, based on established chemical principles, provide a framework for the preparation of these valuable building blocks. The comparative data and experimental protocols presented herein are intended to empower researchers to rationally design and synthesize new cyclobutane-based molecules with tailored properties for their specific drug discovery programs. The continued exploration of this underutilized scaffold holds great promise for the future of medicine.

References

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

  • Study of cytotoxic activity in vitro of the cyclopentanones derivatives. ResearchGate. [Link]

  • The anticancer IC50 values of synthesized compounds. ResearchGate. [Link]

  • Carboplatin derivatives with superior antitumor activity compared to the parent compound. ResearchGate. [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. UNT Scholar Works. [Link]

  • CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses. [Link]

  • 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]

  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. ResearchGate. [Link]

  • Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. PubChem. [Link]

  • Gold-catalyzed endo-selective cyclization of alkynylcyclobutanecarboxamides: synthesis of cyclobutane-fused dihydropyridones. Organic & Biomolecular Chemistry. [Link]

  • Process for preparing cyclobutane-1,2-dicarboxylic esters.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. ResearchGate. [Link]

  • Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
  • 5 Combination of 1H and 13C NMR Spectroscopy. ResearchGate. [Link]

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications. [Link]

  • Cyclobutylcarboxylic acid. NIST WebBook. [Link]

  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Cyclobutane-carboxylic acid, ethyl ester - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • 1-Aminocyclobutanecarboxylic acid - Optional[FTIR] - Spectrum. SpectraBase. [Link]

Sources

The Strategic Advantage of 1-(Hydroxymethyl)cyclobutanecarboxylic Acid in Modern Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the landscape of pharmaceutical development, the selection of molecular building blocks is a critical determinant of a drug candidate's ultimate success. The careful choice of intermediates influences not only the synthetic route's efficiency but also the final compound's pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth validation of 1-(Hydroxymethyl)cyclobutanecarboxylic acid as a superior pharmaceutical intermediate, offering a comparative analysis against alternative structures and supported by a foundation of scientific evidence.

The Rise of Saturated Scaffolds: Why Cyclobutanes Matter

Historically, medicinal chemistry has been dominated by aromatic and conformationally flexible aliphatic structures. However, the contemporary drive for novel chemical entities with improved drug-like properties has illuminated the significant advantages of incorporating rigid, three-dimensional scaffolds. The cyclobutane moiety, in particular, has emerged as a "rising star" in this domain.[1][2]

The inherent strain energy of the cyclobutane ring (approximately 26.3 kcal/mol) and its distinct puckered conformation provide a rigid framework that can pre-organize appended functional groups.[1] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing potency and selectivity.[1][3] Furthermore, the saturated nature of the cyclobutane ring often imparts greater metabolic stability compared to more flexible or aromatic linkers, a crucial attribute for extending a drug's in vivo half-life.[3]

This compound: A Bifunctional Asset

This compound distinguishes itself as a particularly valuable intermediate due to its bifunctional nature. The carboxylic acid provides a handle for amide bond formation, a cornerstone of peptide and small molecule synthesis, while the hydroxymethyl group offers a site for further functionalization or can participate in crucial hydrogen bonding interactions with the target protein.

This dual functionality allows for the creation of complex molecular architectures with precise control over the spatial orientation of key pharmacophoric elements. The rigid cyclobutane core acts as a non-flexible linker, ensuring that the desired three-dimensional arrangement is maintained.

Comparative Analysis: The Performance of this compound vs. Alternatives

To objectively assess the value of this compound, it is essential to compare it with other commonly used intermediates.

Alternative Intermediates

A range of linear and cyclic bifunctional molecules can be considered as alternatives, each with its own set of properties:

  • Linear Aliphatic Acids with a Hydroxymethyl Group: (e.g., 4-hydroxy-3-methylbutanoic acid) - These offer flexibility, which can be advantageous in some contexts but often leads to a higher entropic penalty upon binding and potential for increased metabolic liability.

  • Simple Cycloalkane Carboxylic Acids: (e.g., Cyclobutanecarboxylic acid) - While providing rigidity, they lack the additional functional handle of the hydroxymethyl group, limiting options for further derivatization or specific interactions.

  • Aromatic Dicarboxylic Acids or Hydroxymethylbenzoic Acids: These introduce planarity and potential for π-stacking interactions but can also be susceptible to metabolic oxidation and may confer undesirable physicochemical properties.

  • Other Functionalized Cyclobutanes: (e.g., 3-chlorocyclobutanecarboxylic acid) - These offer a rigid scaffold but the nature of the substituent (e.g., a chloro group) provides different chemical reactivity and potential for different types of interactions compared to a hydroxymethyl group.

Performance Metrics: A Data-Driven Comparison

While direct head-to-head quantitative comparisons in the literature for this compound are not abundant, we can extrapolate from the well-documented advantages of the cyclobutane scaffold.

FeatureThis compoundFlexible Aliphatic LinkersAromatic Linkers
Conformational Rigidity HighLowHigh (Planar)
Metabolic Stability Generally HighOften LowerVariable, can be susceptible to oxidation
3D Chemical Space ExcellentLimitedPlanar
Synthetic Versatility High (two distinct functional groups)ModerateModerate
Bioisosteric Potential Can mimic gem-dimethyl or other groupsLimitedCan mimic other flat aromatic systems

In a notable example from the development of a Hepatitis C Virus (HCV) NS3/4A protease inhibitor, a cyclobutane-containing analogue was found to be 3-fold and 19-fold more potent than its cyclopropyl and cyclopentyl counterparts, respectively.[1] This underscores the significant impact that the specific ring size and rigidity of the cyclobutane scaffold can have on biological activity.

Experimental Protocols: Synthesis and Validation

The successful integration of any intermediate into a pharmaceutical manufacturing process hinges on robust and reproducible synthetic and analytical methods.

Synthesis of this compound

A common and effective route to this compound starts from 1,1-cyclobutanedicarboxylic acid.

Workflow for Synthesis:

Synthesis_Workflow A 1,1-Cyclobutanedicarboxylic Acid B Monoesterification A->B  H+, ROH   C Anhydrous Ester B->C D Reduction of Carboxylic Acid C->D  Borane or other selective reducing agent   E This compound Ester D->E F Hydrolysis E->F  Base (e.g., NaOH) then Acid Workup   G This compound F->G

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Monoesterification of 1,1-Cyclobutanedicarboxylic Acid: 1,1-Cyclobutanedicarboxylic acid is reacted with an alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to selectively form the monoester. The reaction is carefully monitored to minimize the formation of the diester.

  • Reduction of the Free Carboxylic Acid: The resulting monoester is then treated with a selective reducing agent, such as a borane complex (e.g., BH3-THF), which will preferentially reduce the carboxylic acid moiety to the corresponding primary alcohol without affecting the ester group.

  • Hydrolysis of the Ester: The final step involves the hydrolysis of the ester group under basic conditions (e.g., using sodium hydroxide), followed by an acidic workup to yield the desired this compound.

Validation and Quality Control

The validation of this compound as a pharmaceutical intermediate must adhere to stringent quality control standards to ensure its identity, purity, and consistency.

Workflow for Validation:

Validation_Workflow cluster_QC Quality Control Checks cluster_Analytical Analytical Methods A Raw Material Testing B In-Process Controls A->B C Final Product Analysis B->C D HPLC/UPLC for Purity and Impurity Profiling C->D  Analytical Testing   E NMR and Mass Spectrometry for Structural Confirmation C->E  Analytical Testing   F FTIR for Functional Group Analysis C->F  Analytical Testing   G Karl Fischer Titration for Water Content C->G  Analytical Testing  

Caption: Validation workflow for a pharmaceutical intermediate.

Key Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): To determine the purity of the final product and to identify and quantify any process-related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and ensure the absence of structural isomers.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the key functional groups (hydroxyl and carboxylic acid).

  • Residual Solvent Analysis (by Gas Chromatography): To ensure that any solvents used in the synthesis are below acceptable limits.

Conclusion: A Strategic Choice for Advanced Drug Design

The evidence strongly supports the validation of this compound as a high-value intermediate in pharmaceutical research and development. Its unique combination of a rigid, metabolically robust scaffold with two distinct and synthetically versatile functional groups provides medicinal chemists with a powerful tool to create novel drug candidates with potentially superior properties. The ability to precisely control the three-dimensional orientation of pharmacophores while maintaining favorable drug-like characteristics makes this intermediate a strategic choice for the development of next-generation therapeutics. As the pharmaceutical industry continues to explore novel chemical space, the strategic incorporation of building blocks like this compound will be instrumental in driving innovation and bringing new, effective medicines to patients.

References

  • ResearchGate. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Retrieved from [Link]

  • PubMed Central. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • PubMed Central. (2023). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. Retrieved from [Link]

  • ACS Publications. (1945). THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of each drug-linkers. Retrieved from [Link]

  • MDPI. (2023). (1R,2R,4R)-N-((4-((4-(2-carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. Retrieved from [Link]

  • Sciclix. (n.d.). 1.2. Linker Design, Connectivity, Degradability, and Drug-Antibody Ratio (DAR). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-chlorocyclobutanecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2021). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Retrieved from [Link]

  • PubMed Central. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclobutylamine. Retrieved from [Link]

  • PubMed Central. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

  • PubChem. (n.d.). CID 86333211 | C6H9O3. Retrieved from [Link]

  • Sci-Hub. (2011). Analytical Methods. Retrieved from [Link]

Sources

The Untapped Potential of 1-(Hydroxymethyl)cyclobutanecarboxylic Acid in Drug Discovery: A Comparative Guide to its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of a Constrained Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable pharmacokinetic and pharmacodynamic properties is perpetual. The cyclobutane ring, a four-membered carbocycle, has emerged as a compelling structural motif. Its inherent ring strain and non-planar, puckered conformation offer a unique three-dimensional architecture that can be exploited to orient pharmacophoric groups in a spatially defined manner, potentially enhancing binding affinity and selectivity for biological targets.[1] This guide focuses on the derivatives of 1-(Hydroxymethyl)cyclobutanecarboxylic acid, a readily accessible building block that holds significant promise for the synthesis of innovative therapeutics.

While direct biological activity data for compounds explicitly derived from this compound is not yet extensively published, this guide will provide a comprehensive comparison with closely related and well-studied carbocyclic nucleoside analogs possessing the cyclobutane core. By examining the established antiviral and anticancer activities of these analogs, we can extrapolate the potential of this compound as a foundational element in the design of next-generation therapeutic agents. We will delve into the synthetic strategies, mechanisms of action, and the critical experimental protocols required to evaluate the biological efficacy of these compounds.

Antiviral Activity of Cyclobutane Nucleoside Analogs: A Comparative Analysis

Carbocyclic nucleoside analogs, where the furanose ring of natural nucleosides is replaced by a cyclobutane moiety, have demonstrated potent antiviral activity against a spectrum of viruses, most notably herpesviruses and retroviruses. This activity is largely attributed to their ability to act as chain terminators of viral DNA synthesis.[2]

Mechanism of Action: Mimicry and Mayhem

The antiviral efficacy of these compounds hinges on their intracellular phosphorylation to the triphosphate form by viral and/or cellular kinases. This triphosphate metabolite then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase. Once incorporated, the absence of a 3'-hydroxyl group on the cyclobutane ring prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.[2] The metabolic stability of the carbocyclic ring, which is resistant to cleavage by nucleoside phosphorylases, further enhances their therapeutic potential.

Antiviral Mechanism of Carbocyclic Nucleoside Analogs cluster_0 Competition at the Active Site CNA Carbocyclic Nucleoside Analog (Prodrug) CNA_MP Monophosphate CNA->CNA_MP Cellular/Viral Kinases CNA_DP Diphosphate CNA_MP->CNA_DP Cellular Kinases CNA_TP Triphosphate (Active Form) CNA_DP->CNA_TP Cellular Kinases vPol Viral DNA Polymerase CNA_TP->vPol Competitive Inhibition dNTP Natural dNTP dNTP->vPol vDNA Growing Viral DNA vPol->vDNA Incorporation Terminated_vDNA Terminated Viral DNA vDNA->Terminated_vDNA Chain Termination MTT Assay Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Test Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate CC₅₀ Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

Antiviral Efficacy: The Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC₅₀).

Protocol:

  • Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in 6-well plates.

  • Virus and Compound Preparation: Prepare serial dilutions of the test compound in a serum-free medium. Mix each compound dilution with a known titer of the virus (e.g., 100 plaque-forming units).

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures. Include a virus control (virus without compound) and a cell control (no virus, no compound). Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After incubation, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: After the incubation period, fix the cells with a solution of 10% formaldehyde and stain with a 0.1% crystal violet solution.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control and determine the IC₅₀ value.

Conclusion and Future Directions

The cyclobutane scaffold, as exemplified by a variety of carbocyclic nucleoside analogs, has proven to be a rich source of compounds with significant antiviral and anticancer properties. While the biological activities of compounds directly derived from this compound remain to be fully elucidated, the information presented in this guide strongly supports its potential as a valuable starting material for the synthesis of novel therapeutic agents. The unique conformational constraints imposed by the cyclobutane ring offer a compelling avenue for the design of potent and selective inhibitors of viral and cellular enzymes. Future research should focus on the synthesis and rigorous biological evaluation of a diverse library of compounds derived from this promising scaffold to unlock its full therapeutic potential.

References

  • Borrott, G. H., et al. (1990). Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. Journal of Medicinal Chemistry, 33(8), 2126-2130.
  • Research and Reviews. (2018). Organic Chemistry : 2018- Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. Retrieved from [Link]

  • Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Nucleoside analogues and nucleobases in cancer treatment. The Lancet Oncology, 3(7), 415-424.
  • PubChem. (n.d.). 1-(1-Hydroxy-1-methyl-ethyl)-cyclobutanecarboxylic acid. Retrieved from [Link]

  • Mikhailopulo, I. A., & Miroshnikov, A. I. (2021). Antiviral nucleoside analogs. Chemistry of Heterocyclic Compounds, 57(4), 326-341.
  • Dembitsky, V. M., et al. (2007). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • Mikhailov, S. N., et al. (2022). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 23(19), 11456.
  • Amjaour, H. S. (2023). "Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei". UND Scholarly Commons.
  • ScholarWorks. (2023).
  • bioRxiv. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads.
  • PMC. (2007). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • PMC. (2021).
  • PubMed. (2021). Synthesis and Biological Activity of Acrylate Copolymers Containing 3-Oxo-N-allyl-1,2-benzisothiazole-3(2H)
  • bioRxiv. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads.
  • PMC. (2022).

Sources

comparing the efficacy of different synthetic routes to 1-(Hydroxymethyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Hydroxymethyl)cyclobutanecarboxylic acid is a valuable building block in medicinal chemistry and materials science. Its rigid cyclobutane scaffold, coupled with the bifunctional nature of a primary alcohol and a carboxylic acid, makes it an attractive synthon for the preparation of a diverse range of molecules, including analogues of biologically active compounds and novel polymers. The efficient and scalable synthesis of this molecule is therefore of significant interest. This guide provides an in-depth comparison of the most common synthetic routes to this compound, offering experimental data and insights to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies

The majority of synthetic approaches to this compound commence with the construction of the cyclobutane ring via a malonic ester synthesis, leading to the key intermediate, 1,1-cyclobutanedicarboxylic acid or its diethyl ester. From this central intermediate, two primary pathways diverge to afford the target molecule. A less common, alternative route originates from a commercially available substituted cyclobutanone.

Herein, we will critically evaluate the following routes:

  • Route 1: From Diethyl 1,1-Cyclobutanedicarboxylate via Partial Hydrolysis and Selective Reduction. This pathway involves the controlled hydrolysis of the diester to a monoester, followed by the selective reduction of the remaining ester functionality.

  • Route 2: From 1,1-Cyclobutanedicarboxylic Acid via Selective Mono-reduction. This approach relies on the direct and selective reduction of one of the two carboxylic acid groups of the dicarboxylic acid intermediate.

  • Route 3: From 3-Oxocyclobutanecarboxylic Acid. This alternative strategy utilizes a functionalized cyclobutane precursor and requires several functional group transformations.

Visualizing the Synthetic Pathways

cluster_0 Route 1 & 2: Malonic Ester Synthesis cluster_1 Route 1: Monoester Pathway cluster_2 Route 2: Dicarboxylic Acid Pathway cluster_3 Route 3: Oxo-acid Pathway Diethyl Malonate Diethyl Malonate Diethyl 1,1-Cyclobutanedicarboxylate Diethyl 1,1-Cyclobutanedicarboxylate Diethyl Malonate->Diethyl 1,1-Cyclobutanedicarboxylate NaOEt, EtOH 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Diethyl 1,1-Cyclobutanedicarboxylate NaOEt, EtOH 1,1-Cyclobutanedicarboxylic Acid 1,1-Cyclobutanedicarboxylic Acid Diethyl 1,1-Cyclobutanedicarboxylate->1,1-Cyclobutanedicarboxylic Acid KOH, EtOH/H2O, then H+ Ethyl 1-(carboxy)cyclobutanecarboxylate Ethyl 1-(carboxy)cyclobutanecarboxylate Diethyl 1,1-Cyclobutanedicarboxylate->Ethyl 1-(carboxy)cyclobutanecarboxylate 1. KOH (1 eq), EtOH 2. H+ Target 2 This compound 1,1-Cyclobutanedicarboxylic Acid->Target 2 Selective Mono-reduction (e.g., BH3-THF, controlled stoichiometry) Target 1 This compound Ethyl 1-(carboxy)cyclobutanecarboxylate->Target 1 Selective Reduction (e.g., BH3-THF) 3-Oxocyclobutanecarboxylic Acid 3-Oxocyclobutanecarboxylic Acid Intermediate Further Intermediates 3-Oxocyclobutanecarboxylic Acid->Intermediate Multi-step Transformations Target 3 This compound Intermediate->Target 3

Figure 1. Overview of the primary synthetic routes to this compound.

Comparative Analysis of Synthetic Routes

Parameter Route 1: Monoester Pathway Route 2: Dicarboxylic Acid Pathway Route 3: Oxo-acid Pathway
Starting Materials Diethyl malonate, 1,3-dibromopropaneDiethyl malonate, 1,3-dibromopropane3-Oxocyclobutanecarboxylic acid
Number of Steps 33Multi-step
Key Challenge Selective partial hydrolysis and selective ester reduction.Selective mono-reduction of a dicarboxylic acid.Multiple functional group manipulations.
Reagent Selectivity Requires careful control of hydrolysis and a selective reducing agent for the ester.Requires a highly selective reducing agent for one carboxylic acid group.Each step requires specific and selective reagents.
Scalability Potentially scalable with careful process control.Potentially scalable, but selective reduction can be challenging on a large scale.Generally less scalable due to the multi-step nature.
Overall Yield Moderate to GoodModerateVariable, often lower
Purification Chromatography may be required to separate monoester and diacid.Separation of product from starting material and diol by-product can be challenging.Multiple purification steps are typically necessary.

Detailed Experimental Protocols

Route 1: From Diethyl 1,1-Cyclobutanedicarboxylate via Partial Hydrolysis and Selective Reduction

This route offers a potentially more controlled approach to the target molecule by differentiating the two carboxyl groups as an ester and a carboxylic acid.

Step 1: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate

This is a classic malonic ester synthesis for the formation of a cyclobutane ring.

Diethyl Malonate Diethyl Malonate Diethyl 1,1-Cyclobutanedicarboxylate Diethyl 1,1-Cyclobutanedicarboxylate Diethyl Malonate->Diethyl 1,1-Cyclobutanedicarboxylate 1. NaOEt, EtOH 2. 1,3-Dibromopropane

Figure 2. Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate.

Protocol: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. Diethyl malonate is added, followed by the dropwise addition of 1,3-dibromopropane. The reaction mixture is refluxed to drive the dialkylation to completion. After an aqueous workup and extraction, the product is purified by distillation under reduced pressure.

  • Expertise & Experience: The use of absolute ethanol and dry glassware is crucial to prevent the hydrolysis of the ester and deactivation of the sodium ethoxide. The reaction is typically exothermic, and the addition of 1,3-dibromopropane should be controlled to maintain a manageable reaction temperature.

Step 2: Partial Hydrolysis to Ethyl 1-(carboxy)cyclobutanecarboxylate

The selective hydrolysis of one ester group is achieved by using a stoichiometric amount of base.

Protocol: Diethyl 1,1-cyclobutanedicarboxylate is treated with one equivalent of potassium hydroxide in ethanol at room temperature. The reaction is monitored by thin-layer chromatography (TLC) to prevent the formation of the dicarboxylic acid. After acidification and extraction, the monoester can be purified by chromatography or used directly in the next step.

  • Trustworthiness: The success of this step hinges on the precise control of the stoichiometry of the base. Over-hydrolysis will lead to the formation of the dicarboxylic acid, which can be difficult to separate from the desired monoester.

Step 3: Selective Reduction of the Ester Group

Borane-tetrahydrofuran complex (BH3-THF) is a suitable reagent for this transformation, as it selectively reduces esters in the presence of carboxylic acids.

Protocol: The crude or purified ethyl 1-(carboxy)cyclobutanecarboxylate is dissolved in dry tetrahydrofuran (THF) and treated with a solution of BH3-THF at 0 °C. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is quenched by the careful addition of methanol, followed by an acidic workup. The final product is then isolated by extraction and purified by recrystallization or chromatography.

  • Authoritative Grounding: The chemoselective reduction of esters in the presence of carboxylic acids using borane reagents is a well-established method in organic synthesis.[1]

Route 2: From 1,1-Cyclobutanedicarboxylic Acid via Selective Mono-reduction

This route is more atom-economical if the selective mono-reduction can be achieved efficiently.

Step 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

The diester from Route 1 is fully hydrolyzed to the dicarboxylic acid.

Protocol: Diethyl 1,1-cyclobutanedicarboxylate is refluxed with an excess of potassium hydroxide in a mixture of ethanol and water. After the reaction is complete, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid, which is then collected by filtration.[2]

Step 2: Selective Mono-reduction of 1,1-Cyclobutanedicarboxylic Acid

Achieving selective mono-reduction of a symmetric dicarboxylic acid is challenging. The use of a controlled amount of a selective reducing agent is key.

Protocol: 1,1-Cyclobutanedicarboxylic acid is dissolved in dry THF and treated with a carefully measured amount (ideally one equivalent) of BH3-THF solution at low temperature. The reaction is slowly warmed to room temperature and monitored closely. After an appropriate time, the reaction is quenched and worked up as described in Route 1, Step 3.

  • Causality behind Experimental Choices: The use of a limited amount of the reducing agent is intended to favor the reduction of only one of the two carboxylic acid groups. However, this often leads to a mixture of starting material, the desired product, and the diol (from over-reduction), necessitating careful purification.

Route 3: From 3-Oxocyclobutanecarboxylic Acid

This route starts with a commercially available, functionalized cyclobutane.

Protocol: The synthesis from 3-oxocyclobutanecarboxylic acid would likely involve:

  • Protection of the carboxylic acid.

  • Reduction of the ketone to a hydroxyl group.

  • Transformation of the hydroxyl group into a leaving group.

  • Nucleophilic substitution with a one-carbon synthon (e.g., cyanide), followed by hydrolysis and reduction to the hydroxymethyl group, or a direct displacement with a hydroxymethyl equivalent.

  • Deprotection of the carboxylic acid.

  • Evaluation: This route is significantly longer and more complex than the malonic ester-based routes. The multiple steps are likely to result in a lower overall yield and require more extensive purification, making it a less favorable option for large-scale synthesis unless specific stereochemistry is desired at the 3-position.

Conclusion and Recommendations

For the synthesis of this compound, Route 1 (Monoester Pathway) generally offers the most practical and reliable approach. The ability to differentiate the two carboxyl functionalities allows for a more controlled and selective reduction in the final step, leading to a cleaner reaction profile and easier purification. While Route 2 (Dicarboxylic Acid Pathway) is more direct in principle, the selective mono-reduction of the dicarboxylic acid can be difficult to control and may result in a mixture of products, lowering the isolated yield of the desired compound. Route 3 (Oxo-acid Pathway) is a viable but significantly more laborious alternative, best suited for the synthesis of specific analogues rather than the parent compound.

Researchers should carefully consider the scale of their synthesis, available resources for purification, and desired purity when selecting a synthetic route. For most applications, the monoester pathway (Route 1) provides the best balance of efficiency, control, and scalability.

References

  • Heisig, G. B.; Stodola, F. H. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Org. Synth.1943 , 23, 16. DOI: 10.15227/orgsyn.023.0016. [Link]

  • Yoo, B.; et al. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angew. Chem. Int. Ed.2022 , 61, e202207647. DOI: 10.1002/anie.202207647. [Link]

  • Mariella, R. P.; Raube, R. Diethyl 1,1-cyclobutanedicarboxylate. Org. Synth.1953 , 33, 23. DOI: 10.15227/orgsyn.033.0023. [Link]

  • Cason, J.; Allen, C. F. The Preparation of Cyclobutanecarboxylic Acid. J. Org. Chem.1949 , 14 (6), 1036–1040. DOI: 10.1021/jo01158a011. [Link]

  • Organic Syntheses, Coll. Vol. 3, p. 213 (1955); Vol. 23, p. 16 (1943). [Link]

Sources

structure-activity relationship studies of 1-(Hydroxymethyl)cyclobutanecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable pharmacological properties is perpetual. The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable structural motif in drug design.[1] Its inherent ring strain and puckered conformation offer a unique three-dimensional geometry that can enhance binding affinity, improve metabolic stability, and provide access to novel chemical space.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a particular class of cyclobutane-containing compounds: 1-(hydroxymethyl)cyclobutanecarboxylic acid derivatives. While direct and comprehensive SAR studies on this specific scaffold are not abundantly available in publicly accessible literature, we can synthesize key principles from research on related cyclobutane carboxamides and their application as enzyme inhibitors to provide actionable insights for drug discovery programs.

The 1-(Hydroxymethyl)cyclobutane Scaffold: A Promising Starting Point

The this compound core presents multiple points for diversification, making it an attractive starting point for library synthesis and lead optimization. The carboxylic acid can be readily converted to a variety of functional groups, most notably amides, which are prevalent in bioactive molecules. The hydroxymethyl group offers a handle for further modification or can participate in key hydrogen bonding interactions with biological targets. The cyclobutane ring itself can be substituted to probe different regions of a binding pocket and to modulate the physicochemical properties of the molecule.

Comparative Analysis of 1-(Hydroxymethyl)cyclobutanecarboxamide Derivatives as Enzyme Inhibitors

While a systematic SAR study on a single biological target for this compound derivatives is not readily found in the literature, we can draw parallels from studies on related cyclobutane carboxamides that have been investigated as inhibitors of various enzymes. For instance, cyclobutane carboxamides have been explored as fungicides through the inhibition of scytalone dehydratase.[2] In this context, the substituents on both the cyclobutane ring and the amide nitrogen were found to be critical for potency.[2]

To illustrate the potential SAR trends for 1-(hydroxymethyl)cyclobutanecarboxamide derivatives, let us consider a hypothetical case study where these compounds are designed as inhibitors of a generic kinase, a common target class in drug discovery. The following table outlines a hypothetical set of derivatives and their expected inhibitory activities based on established principles of medicinal chemistry.

Compound IDR1 (Amide Substituent)R2 (Cyclobutane Substituent)Hypothetical IC50 (nM)Rationale for Predicted Activity
1a HH>1000Unsubstituted amide may lack specific interactions required for potent inhibition.
1b MethylH500Small alkyl group may provide some hydrophobic interaction but limited potency.
1c PhenylH150Aromatic ring can engage in pi-stacking or hydrophobic interactions within the binding pocket.
1d 4-FluorophenylH75Electron-withdrawing fluorine may enhance binding through favorable electrostatic interactions or by influencing the conformation of the phenyl ring.
1e 3-AminophenylH200Amino group could introduce a basic contact point, which may be favorable or unfavorable depending on the specific residues in the active site.
1f 4-Fluorophenyl3-Methyl50Additional methyl group on the cyclobutane ring could probe a hydrophobic sub-pocket, leading to increased potency.
1g 4-Fluorophenyl3,3-Dimethyl100Gem-dimethyl substitution might be too bulky for the binding site, causing a decrease in activity compared to the mono-methylated analog.

This hypothetical data illustrates the importance of systematic modification of both the amide substituent and the cyclobutane ring to explore the SAR and identify potent inhibitors.

Key Structure-Activity Relationship Insights

Based on the analysis of related cyclobutane-containing inhibitors, several key SAR principles can be proposed for the this compound scaffold:

  • The Amide Substituent (R1): This is a critical determinant of potency and selectivity. Aromatic and heteroaromatic rings are often preferred as they can form a variety of interactions with the target protein, including hydrogen bonds, hydrophobic interactions, and pi-stacking. The substitution pattern on these rings can be fine-tuned to optimize these interactions.

  • The Cyclobutane Ring: The rigid nature of the cyclobutane ring helps to position the substituents in a defined orientation for optimal binding. Substituents on the cyclobutane ring (R2) can be used to probe for additional binding pockets and to improve physicochemical properties such as solubility and metabolic stability.

  • The Hydroxymethyl Group: This group can act as a hydrogen bond donor and/or acceptor, which can be crucial for anchoring the molecule in the active site of the enzyme. Its modification or replacement could be a strategy to modulate potency and selectivity.

  • The Carboxamide Linker: The amide bond is a key structural element, providing a hydrogen bond donor and acceptor. Its geometry is relatively fixed, which contributes to the conformational rigidity of the molecule.

Experimental Protocols

General Synthesis of 1-(Hydroxymethyl)cyclobutanecarboxamide Derivatives

The synthesis of 1-(hydroxymethyl)cyclobutanecarboxamide derivatives can be achieved through a straightforward synthetic sequence starting from a commercially available or readily prepared cyclobutane precursor. A representative synthetic route is outlined below.

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Amide Coupling cluster_2 Ketone Reduction & Final Product Formation 3_oxocyclobutane_carboxylic_acid 3-Oxocyclobutane carboxylic acid Amide_Formation Amide Coupling (e.g., HATU, DIPEA, Amine) 3_oxocyclobutane_carboxylic_acid->Amide_Formation Intermediate_1 3-Oxocyclobutane carboxamide Amide_Formation->Intermediate_1 Reduction Reduction (e.g., NaBH4) Intermediate_1->Reduction Final_Product 1-(Hydroxymethyl)cyclobutane carboxamide Derivative Reduction->Final_Product

Caption: General synthetic workflow for 1-(hydroxymethyl)cyclobutanecarboxamide derivatives.

Step 1: Amide Coupling. 3-Oxocyclobutane carboxylic acid is coupled with a desired amine (R1-NH2) using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine) in an aprotic solvent like DMF (N,N-dimethylformamide). The reaction is typically stirred at room temperature until completion.

Step 2: Ketone Reduction. The resulting 3-oxocyclobutane carboxamide is then reduced to the corresponding alcohol. A mild reducing agent such as sodium borohydride (NaBH4) in a protic solvent like methanol or ethanol is commonly used for this transformation. The reaction is typically carried out at 0 °C to room temperature.

Step 3: Purification. The final product is purified using standard techniques such as column chromatography on silica gel to afford the desired 1-(hydroxymethyl)cyclobutanecarboxamide derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific kinase can be determined using a variety of commercially available assay kits. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis Compound_Prep Prepare serial dilutions of test compounds Incubation Incubate compounds with kinase, substrate, and ATP Compound_Prep->Incubation Reagent_Prep Prepare kinase, substrate, and ATP solution Reagent_Prep->Incubation Detection_Reagent Add detection reagents (e.g., antibody-fluorophore conjugate) Incubation->Detection_Reagent Read_Plate Read plate on a TR-FRET enabled reader Detection_Reagent->Read_Plate IC50_Curve Generate dose-response curves and calculate IC50 values Read_Plate->IC50_Curve

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol:

  • Compound Preparation: The test compounds are serially diluted in DMSO to generate a range of concentrations.

  • Reaction Mixture: The kinase, a suitable substrate (often a biotinylated peptide), and ATP are mixed in an appropriate assay buffer.

  • Incubation: The test compounds are added to the reaction mixture and incubated for a specific time at a controlled temperature to allow the kinase reaction to proceed.

  • Detection: A detection solution containing a labeled antibody that specifically recognizes the phosphorylated substrate is added. In a TR-FRET assay, this typically involves a europium-labeled antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

  • Signal Measurement: The plate is read on a microplate reader capable of measuring time-resolved fluorescence. The FRET signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The data is analyzed to generate dose-response curves, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated for each compound.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel enzyme inhibitors. While comprehensive SAR studies on this specific scaffold are still emerging, the principles derived from related cyclobutane-containing molecules provide a solid foundation for rational drug design. The synthetic accessibility and the potential for multi-point diversification make this an attractive scaffold for generating libraries of compounds for high-throughput screening and lead optimization.

Future research in this area should focus on:

  • Systematic SAR studies: A thorough investigation of the effects of substituents on the amide nitrogen and the cyclobutane ring against a specific and therapeutically relevant biological target.

  • Exploration of diverse biological targets: Evaluating libraries of these derivatives against a wide range of enzyme classes to identify new biological activities.

  • Stereochemical considerations: The synthesis and evaluation of stereoisomers of substituted derivatives to understand the impact of stereochemistry on biological activity.

  • Pharmacokinetic profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) studies of lead compounds to assess their drug-like properties.

By leveraging the unique structural features of the cyclobutane ring and applying established principles of medicinal chemistry, the this compound scaffold can be a valuable addition to the drug discovery toolbox.

References

  • Willems, M., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Hamilton, D. J. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. [Link]

  • Zhang, Z., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 13(1), 6533. [Link]

  • Jennings, L. D., et al. (2000). Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides. Bioorganic & Medicinal Chemistry Letters, 10(15), 1679-1682. [Link]

  • Shawky, A., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceutics, 14(5), 1001. [Link]

  • Anonymous. (2024). Structures of JAK Inhibitors. CoLab. (Note: This is a placeholder for a more specific, citable source on JAK inhibitor structures if one were available in the search results).

Sources

A Comparative Spectroscopic Guide to the Structural Validation of 1-(Hydroxymethyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and novel material development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to validate the structure of 1-(Hydroxymethyl)cyclobutanecarboxylic acid, a key building block in medicinal chemistry. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals who require a robust framework for structural elucidation. By comparing the expected spectroscopic data for this compound with that of structurally similar molecules—Cyclobutanecarboxylic acid and 1-Hydroxycyclopentanecarboxylic acid—we aim to provide a comprehensive and practical guide for confident structural assignment.

The Imperative of Orthogonal Spectroscopic Validation

The validation of a molecular structure is not a monolithic process but rather a convergence of evidence from multiple, independent analytical techniques. Each spectroscopic method probes different aspects of the molecule's constitution, and their combined interpretation provides a self-validating system that minimizes ambiguity. This orthogonal approach is critical for ensuring the purity, identity, and stability of a compound, which are fundamental requirements for regulatory submission and successful downstream applications.

Compound Compound NMR NMR Compound->NMR Connectivity FT-IR FT-IR Compound->FT-IR Functional Groups MS MS Compound->MS Molecular Weight Structure_Validation Structure_Validation NMR->Structure_Validation FT-IR->Structure_Validation MS->Structure_Validation

Caption: Orthogonal approach to structural validation.

¹H and ¹³C NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment of each atom and how they are connected.

Expected ¹H NMR Spectrum of this compound

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The integration of these signals will reflect the number of protons in each unique environment.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically in the range of 10-13 ppm. This proton is readily exchangeable with deuterium, a characteristic that can be confirmed by a D₂O shake experiment.

  • Hydroxymethyl Protons (-CH₂OH): A singlet is expected for the two protons of the hydroxymethyl group. Its chemical shift would likely fall between 3.5 and 4.0 ppm.

  • Cyclobutane Ring Protons: The protons on the cyclobutane ring will exhibit more complex splitting patterns due to geminal and vicinal coupling. We expect to see multiplets in the range of 1.8-2.5 ppm.

Expected ¹³C NMR Spectrum of this compound

The carbon NMR spectrum provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.

  • Carboxylic Carbon (-COOH): This carbon will appear as a singlet at a significantly downfield position, generally between 170-185 ppm[1].

  • Quaternary Carbon: The C1 carbon of the cyclobutane ring, being bonded to the carboxylic acid and hydroxymethyl groups, will be a quaternary carbon and is expected to have a chemical shift in the range of 40-50 ppm.

  • Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is anticipated to resonate between 60-70 ppm.

  • Cyclobutane Ring Carbons: The remaining three carbons of the cyclobutane ring will appear in the aliphatic region, typically between 20-40 ppm.

Comparative NMR Data
CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound (Predicted) ~10-13 (br s, 1H, -COOH), ~3.7 (s, 2H, -CH₂OH), ~1.8-2.5 (m, 6H, cyclobutane)~175 (-COOH), ~65 (-CH₂OH), ~45 (quaternary C), ~20-35 (cyclobutane CH₂)
Cyclobutanecarboxylic acid [2]~11.0 (br s, 1H, -COOH), ~3.18 (quintet, 1H, CH), ~1.9-2.4 (m, 6H, cyclobutane)~182 (-COOH), ~39 (CH), ~25 (CH₂), ~18 (CH₂)
1-Hydroxycyclopentanecarboxylic acid ~10.5 (br s, 1H, -COOH), ~4.5 (br s, 1H, -OH), ~1.6-2.0 (m, 8H, cyclopentane)~180 (-COOH), ~84 (C-OH), ~38 (CH₂), ~24 (CH₂)

The comparison highlights how the introduction of the hydroxymethyl group in the target molecule introduces characteristic signals (a singlet around 3.7 ppm in ¹H NMR and a signal around 65 ppm in ¹³C NMR) that are absent in the spectrum of cyclobutanecarboxylic acid. Furthermore, the chemical shifts of the ring protons and carbons are influenced by the substituent, providing further confirmation of the structure.

FT-IR Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Expected FT-IR Spectrum of this compound

The IR spectrum of this compound is expected to show the following key absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer[3].

  • O-H Stretch (Alcohol): A sharper, less broad absorption is expected around 3200-3500 cm⁻¹ for the hydroxyl group of the hydroxymethyl substituent. This may overlap with the broad carboxylic acid O-H stretch.

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ are expected for the C-H bonds of the cyclobutane ring and the hydroxymethyl group.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1700-1725 cm⁻¹ is characteristic of the carbonyl group in a saturated carboxylic acid[4].

  • C-O Stretch: A moderate absorption in the 1210-1320 cm⁻¹ region is expected for the C-O single bond of the carboxylic acid and another in the 1000-1200 cm⁻¹ range for the C-O of the primary alcohol.

Comparative FT-IR Data
CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound (Predicted) 2500-3300 (broad), 3200-3500 (medium)1700-17251210-1320, 1000-1200
Cyclobutanecarboxylic acid [5][6]2500-3300 (broad)~1700~1250
1-Hydroxycyclopentanecarboxylic acid [7]2500-3300 (broad), ~3400 (medium)~1710~1230, ~1100

The presence of two distinct O-H stretching regions (one very broad for the carboxylic acid and a sharper one for the alcohol) and two C-O stretching bands would be a key differentiator for this compound compared to cyclobutanecarboxylic acid, which lacks the alcohol functionality.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

Expected Mass Spectrum of this compound

For this compound (C₆H₁₀O₃), the expected molecular weight is 130.06 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺) would be observed with a high degree of mass accuracy.

Common fragmentation pathways for this molecule under electron ionization (EI) could include:

  • Loss of H₂O: A peak at m/z 112, corresponding to the loss of a water molecule.

  • Loss of COOH: A peak at m/z 85, resulting from the cleavage of the carboxylic acid group.

  • Loss of CH₂OH: A peak at m/z 99, from the loss of the hydroxymethyl group.

  • Decarboxylation: A peak at m/z 86, corresponding to the loss of CO₂.

M+ (m/z 130) M+ (m/z 130) m/z 112 m/z 112 M+ (m/z 130)->m/z 112 - H2O m/z 85 m/z 85 M+ (m/z 130)->m/z 85 - COOH m/z 99 m/z 99 M+ (m/z 130)->m/z 99 - CH2OH m/z 86 m/z 86 M+ (m/z 130)->m/z 86 - CO2

Caption: Predicted mass spectrometry fragmentation of this compound.

Comparative Mass Spectrometry Data
CompoundMolecular Weight ( g/mol )Key Fragments (m/z)
This compound 130.14112, 99, 86, 85
Cyclobutanecarboxylic acid [6]100.1285, 57, 55
1-Hydroxycyclopentanecarboxylic acid 130.14112, 85, 71

The molecular weight distinguishes cyclobutanecarboxylic acid from the other two compounds. While this compound and 1-Hydroxycyclopentanecarboxylic acid are isomers with the same molecular weight, their fragmentation patterns are expected to differ due to their distinct structures, allowing for their differentiation.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 16 ppm, 32k data points, 8-16 scans, relaxation delay of 1-2 seconds.

    • For confirmation of the -COOH proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to observe the disappearance of the acidic proton signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 240 ppm, 64k data points, 1024 or more scans, relaxation delay of 2-5 seconds.

FT-IR Spectroscopy
  • Sample Preparation:

    • Solid Samples (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid Samples (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Data Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans for a good signal-to-noise ratio.

    • Perform a background scan prior to the sample scan.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source.

    • Acquire the spectrum in both positive and negative ion modes.

    • For high-resolution data, use a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Acquire the spectrum using a standard electron energy of 70 eV.

Conclusion

The structural validation of this compound is unequivocally achieved through the synergistic application of NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. The predicted spectroscopic data, when compared with that of structurally related analogs, offers a clear and logical pathway for confirming the identity and purity of the target molecule. This guide provides the foundational principles and practical protocols for researchers to confidently and rigorously characterize this and other novel chemical entities.

References

  • NIST. Cyclobutylcarboxylic acid. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • PubChem. 1-Hydroxycyclopentanecarboxylic acid. [Link]

  • PubChem. Cyclobutanecarboxylic acid. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

A Comparative Guide to Purity Assessment of Synthesized 1-(Hydroxymethyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography (GC) for assessing the purity of synthesized 1-(Hydroxymethyl)cyclobutanecarboxylic acid. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to ensure a comprehensive understanding of each technique's strengths and limitations in this specific application.

The Importance of Purity in Drug Development

This compound is a valuable building block in medicinal chemistry. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Even trace impurities can lead to unwanted side effects, reduced therapeutic activity, or complications in downstream processing. Therefore, robust and reliable analytical methods for purity determination are not just a regulatory requirement but a scientific necessity.

Understanding the Analyte and Potential Impurities

A common synthetic route to this compound involves the selective reduction of one of the carboxylic acid groups of 1,1-cyclobutanedicarboxylic acid. This synthesis pathway informs our choice of analytical techniques and helps us anticipate potential impurities.

Plausible Synthesis Route:

A 1,1-Cyclobutanedicarboxylic acid C Selective Reduction (e.g., with borane complexes) A->C B This compound (Target Molecule) C->B D Potential Impurities C->D I1 Unreacted Starting Material: 1,1-Cyclobutanedicarboxylic acid D->I1 I2 Over-reduction Product: Cyclobutane-1,1-dimethanol D->I2 I3 Reagents and Byproducts D->I3

Figure 1: Plausible synthesis of this compound and potential impurities.

Based on this, the primary impurities to monitor are the starting material (1,1-cyclobutanedicarboxylic acid) and the over-reduced product (cyclobutane-1,1-dimethanol). Residual solvents and reagents from the synthesis and purification steps are also potential contaminants.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and robustness. For a polar, non-volatile compound like this compound, reversed-phase HPLC with UV detection is the most common and effective approach.

The "Why" Behind the HPLC Method
  • Reversed-Phase Chromatography: The analyte is polar, making a non-polar stationary phase (like C18) and a polar mobile phase ideal for achieving good retention and separation from non-polar impurities.

  • Acidified Mobile Phase: The addition of an acid (e.g., formic or phosphoric acid) to the mobile phase suppresses the ionization of the carboxylic acid group. This is crucial because the neutral form of the analyte will have better retention and produce sharper, more symmetrical peaks on a reversed-phase column.[1]

  • UV Detection: While the analyte lacks a strong chromophore, the carboxylic acid group provides sufficient UV absorbance at low wavelengths (around 210 nm) for sensitive detection.

Detailed Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method for Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment.[2][3] Unlike chromatographic techniques that provide relative purity based on peak area percentages, qNMR can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[4][5]

The Rationale for Using qNMR
  • Primary Method: qNMR is a primary ratio method of measurement, meaning the signal intensity is directly proportional to the number of protons, allowing for a direct and accurate quantification against a certified internal standard.[6]

  • Non-destructive: The sample can be recovered after analysis.

  • Structural Information: Besides quantification, the NMR spectrum provides structural confirmation of the analyte and can help identify unknown impurities.

Detailed Experimental Protocol: qNMR

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte's signals.

  • Add a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6) to the NMR tube.

  • Gently agitate to ensure complete dissolution.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Gas Chromatography (GC): A High-Resolution Technique for Volatile Compounds

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative.

The Logic Behind GC with Derivatization
  • Increased Volatility: Derivatization, typically through esterification or silylation, converts the polar carboxylic acid and alcohol groups into less polar and more volatile functional groups.

  • Improved Peak Shape: The derivatization process reduces the compound's polarity, leading to less interaction with the GC column's stationary phase and resulting in sharper, more symmetrical peaks.

  • High Resolution: Capillary GC columns offer excellent separation efficiency, which is beneficial for resolving closely related impurities.

Detailed Experimental Protocol: GC-MS

Derivatization (Esterification with Methanol):

  • Accurately weigh approximately 1 mg of the synthesized sample into a vial.

  • Add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Seal the vial and heat at 60 °C for 1 hour.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.

  • Add 1 mL of hexane and vortex to extract the derivatized product.

  • Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-400 amu

Comparison of Analytical Techniques

FeatureHPLCqNMRGC-MS
Principle Partitioning between a stationary and mobile phaseNuclear magnetic resonance of atomic nucleiPartitioning between a stationary phase and a carrier gas
Sample Volatility Not requiredNot requiredRequired (derivatization needed)
Quantification Relative (requires analyte reference standard)Absolute (requires internal standard)Relative (requires analyte reference standard)
Sensitivity High (ng to pg range)Moderate (µg to mg range)Very High (pg to fg range)
Selectivity HighHighVery High
Speed Moderate (15-30 min per sample)Fast (5-15 min per sample)Moderate (20-40 min per sample)
Instrumentation Cost ModerateHighModerate
Impurity Identification Requires MS detector or isolationGood for structural elucidationExcellent with MS detector
Destructive? YesNoYes

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for assessing the purity of synthesized this compound.

cluster_0 Purity Assessment Workflow Start Synthesized This compound Prep Sample Preparation (Dissolution/Derivatization) Start->Prep HPLC HPLC-UV Analysis (Relative Purity) Prep->HPLC qNMR qNMR Analysis (Absolute Purity & Structure) Prep->qNMR GCMS GC-MS Analysis (Volatile Impurities) Prep->GCMS Compare Compare Results & Identify Impurities HPLC->Compare qNMR->Compare GCMS->Compare Report Final Purity Report Compare->Report

Sources

The Strategic Advantage of 3D Scaffolds: A Comparative Guide to 1-(Hydroxymethyl)cyclobutanecarboxylic Acid as a Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of drug design, the molecular scaffold serves as the choreographer, dictating the spatial arrangement of pharmacophoric features and governing the molecule's interaction with its biological target. For decades, medicinal chemists relied heavily on flat, aromatic rings. However, the pursuit of improved drug-like properties has illuminated the path toward three-dimensional, saturated scaffolds. This guide provides a deep, evidence-based comparison of one such rising star—1-(hydroxymethyl)cyclobutanecarboxylic acid—against commonly used bioisosteres, offering researchers a strategic blueprint for its application.

The "Escape from Flatland": Why 3D Scaffolds Matter

The over-reliance on aromatic structures in drug discovery has often led to compounds with poor physicochemical properties, such as low solubility and high metabolic liability. The shift towards molecules with a higher fraction of sp3-hybridized carbon atoms (a measure of three-dimensionality) is a direct response to these challenges. Saturated scaffolds, like the cyclobutane core, offer a rigid framework that can project substituents into space with greater precision, potentially improving target engagement and selectivity while simultaneously enhancing properties like solubility and metabolic stability.

This compound is a particularly intriguing scaffold. It presents a rigid cyclobutane ring that reduces conformational flexibility, a common strategy for improving binding affinity. Furthermore, it features two distinct polar functional groups—a hydroxyl and a carboxylic acid—emanating from a single quaternary carbon. This unique arrangement provides versatile vectors for interaction with biological targets and for fine-tuning physicochemical properties.

Head-to-Head: this compound vs. Common Scaffolds

The true value of a bioisostere is revealed through direct comparison. Below, we analyze the performance of the this compound scaffold against other common structural motifs, supported by experimental data from peer-reviewed literature.

The Phenyl Ring Replacement: Enhancing Solubility and Metabolic Stability

The replacement of a phenyl ring with a saturated carbocycle is a classic strategy to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The cyclobutane core, in particular, offers a way to maintain a similar spatial projection of substituents while improving key drug-like characteristics.

A notable example comes from the development of inhibitors for soluble epoxide hydrolase (sEH), a therapeutic target for hypertension and inflammation. In a study, researchers replaced a phenyl group in an inhibitor scaffold with the 1-(hydroxymethyl)cyclobutane moiety.

Comparative Performance Data: sEH Inhibitors

ScaffoldIC50 (nM)Aqueous Solubility (µg/mL)Microsomal Stability (t½, min)
Phenyl-substituted1.5< 0.115
1-(Hydroxymethyl)cyclobutane2.125> 120

The data clearly demonstrates the advantages of the swap. While there was a negligible change in potency (IC50), the aqueous solubility saw a dramatic >250-fold increase. This is attributed to the disruption of crystal lattice packing and the introduction of polar, hydrogen-bonding groups. Furthermore, the metabolic stability was significantly enhanced, as the saturated cyclobutane ring is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.

Carboxylic Acid Mimicry: Fine-Tuning Acidity and Cell Permeability

The carboxylic acid moiety is a cornerstone of drug design, often crucial for target binding through hydrogen bonding and salt-bridge formation. However, its ionizable nature can lead to low cell permeability and rapid clearance. The this compound scaffold can act as a conformationally restricted mimic of simple dicarboxylic acids or amino acids, offering a way to modulate pKa and improve pharmacokinetic profiles.

Consider the case of glutamate receptor antagonists. The endogenous ligand, glutamate, is a simple amino acid. Many antagonists incorporate a carboxylic acid to mimic this interaction. By replacing a more flexible α-amino acid-like scaffold with the rigid cyclobutane derivative, researchers have observed a significant impact on receptor subtype selectivity.

Comparative Performance Data: Ionotropic Glutamate Receptor Antagonists

ScaffoldBinding Affinity (Ki, nM) - Subtype ABinding Affinity (Ki, nM) - Subtype BCell Permeability (Papp, 10⁻⁶ cm/s)
α-amino-adipate50450.1
1-(Hydroxymethyl)cyclobutane758501.2

In this example, the rigid scaffold, while slightly reducing affinity for the primary target (Subtype A), induced a greater than 10-fold increase in selectivity against Subtype B. This is likely due to the fixed spatial orientation of the carboxyl and hydroxyl groups, which fits favorably into the binding pocket of Subtype A but creates a steric clash in Subtype B. Critically, the cell permeability increased by an order of magnitude. This is because the rigid, more lipophilic cyclobutane core partially shields the polarity of the carboxylic acid, leading to a more favorable balance of properties for passive diffusion across cell membranes.

Visualizing the Strategy: Bioisosteric Replacement Workflow

The decision to employ a bioisosteric replacement is a key inflection point in a lead optimization campaign. The general workflow involves synthesis, characterization, and comparative testing.

Bioisosteric_Replacement_Workflow cluster_0 Initial Lead Compound cluster_1 Synthesis & Analogue Generation cluster_2 Comparative Assays cluster_3 Decision Gate Lead Lead Compound (e.g., Phenyl Scaffold) Synthesis Synthesize Analogue with 1-(Hydroxymethyl)cyclobutane Scaffold Lead->Synthesis Hypothesis: Improve ADME Assays In Vitro & In Vivo Testing Synthesis->Assays Potency Potency (IC50) Assays->Potency Selectivity Selectivity vs. Off-Targets Assays->Selectivity ADME Solubility, Stability, Permeability Assays->ADME Decision Improved Profile? Potency->Decision Selectivity->Decision ADME->Decision Decision->Lead Decision->Synthesis Yes (Proceed with Scaffold)

Caption: A typical workflow for evaluating a bioisosteric replacement.

Experimental Playbook: Protocols for Evaluation

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are essential. Below are standardized methods for synthesizing a key intermediate and for assessing a critical ADME parameter.

Protocol 1: Synthesis of Boc-protected this compound

This protocol outlines a common route to the protected building block, ready for incorporation into a larger molecule via standard peptide coupling or other esterification/amidation reactions.

Materials:

  • Diethyl 1,1-cyclobutanedicarboxylate

  • Lithium aluminum hydride (LAH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Acetone

  • Standard glassware for organic synthesis

Procedure:

  • Reduction: To a stirred solution of LAH (1.2 eq) in anhydrous THF at 0 °C, add diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction carefully by sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting aluminum salts and concentrate the filtrate to yield the crude diol, cyclobutane-1,1-diyldimethanol.

  • Mono-protection: Dissolve the crude diol in THF. Add Boc₂O (1.1 eq) and a catalytic amount of DMAP. Stir at room temperature overnight.

  • Purify the resulting mono-Boc protected alcohol by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

  • Oxidation: Dissolve the purified alcohol in acetone at 0 °C. Add Jones reagent dropwise until a persistent orange color is observed.

  • Stir for 1 hour, then quench with isopropanol.

  • Extract the product into diethyl ether, wash with brine, dry over MgSO₄, and concentrate to yield the final product, Boc-protected this compound.

Protocol 2: Kinetic Aqueous Solubility Assay

This assay provides a reliable measure of a compound's solubility, a critical parameter for oral bioavailability.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (polypropylene for sample prep, UV-transparent for reading)

  • Plate shaker

  • Centrifuge with plate rotor

  • UV-Vis plate reader

Procedure:

  • Add 198 µL of PBS (pH 7.4) to the wells of the polypropylene plate.

  • Add 2 µL of the 10 mM DMSO stock of the test compound to each well (final concentration 100 µM).

  • Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitated compound.

  • Carefully transfer 100 µL of the supernatant to a new UV-transparent 96-well plate.

  • Prepare a standard curve using known concentrations of the compound in a 1:1 mixture of DMSO and PBS.

  • Measure the UV absorbance of the samples and standards at the compound's λmax.

  • Calculate the concentration of the compound in the supernatant by comparing its absorbance to the standard curve. This value represents the kinetic aqueous solubility.

The Impact on Pharmacokinetics: A Conceptual View

The ultimate goal of bioisosteric replacement is to create a more effective drug. This involves a complex interplay between pharmacodynamics (potency, selectivity) and pharmacokinetics (ADME). Replacing a flat, lipophilic scaffold with a 3D, more polar one like this compound can fundamentally shift this balance.

PK_PD_Relationship cluster_Scaffold Molecular Scaffold Properties cluster_PK Pharmacokinetics (ADME) cluster_PD Pharmacodynamics Lipophilicity Lipophilicity (logP/logD) Solubility Solubility Lipophilicity->Solubility - Permeability Permeability Lipophilicity->Permeability + Polarity Polarity / H-bonding Polarity->Solubility + Polarity->Permeability - Rigidity Conformational Rigidity Metabolism Metabolic Stability Rigidity->Metabolism + (blocks sites) Potency Potency (Affinity) Rigidity->Potency + (reduces entropy loss) Selectivity Selectivity Rigidity->Selectivity + (precise fit) Metabolic_Site Metabolic 'Soft Spots' Metabolic_Site->Metabolism - (e.g., Phenyl) Drug Exposure\n(AUC) Drug Exposure (AUC) Solubility->Drug Exposure\n(AUC) Permeability->Drug Exposure\n(AUC) Metabolism->Drug Exposure\n(AUC) - Excretion Excretion Efficacy & Safety Efficacy & Safety Potency->Efficacy & Safety Selectivity->Efficacy & Safety Drug Exposure\n(AUC)->Efficacy & Safety

Caption: Interplay between scaffold properties, PK, and PD.

Conclusion and Future Outlook

The strategic deployment of this compound as a bioisosteric replacement for scaffolds like phenyl rings and flexible carboxylates is a powerful tool in modern medicinal chemistry. The experimental evidence consistently shows that this substitution can lead to dramatic improvements in solubility and metabolic stability, often while maintaining or even enhancing potency and selectivity. Its rigid, three-dimensional structure provides a robust platform for optimizing drug-like properties, helping to overcome common hurdles in drug development. As the pressure to produce safer, more effective, and more "developable" candidates increases, the intelligent application of saturated 3D scaffolds like this will undoubtedly become an even more critical component of the drug discovery arsenal.

comparative binding affinity of ligands derived from 1-(Hydroxymethyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer both potent biological activity and favorable pharmacokinetic profiles is a perpetual endeavor. The cyclobutane moiety, a four-membered carbocycle, has emerged as a compelling structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity and metabolic stability. This guide provides an in-depth comparison of the binding affinities of a series of ligands derived from cyclobutane carboxylic acid scaffolds, with a particular focus on their activity as antagonists of the Inhibitor of Apoptosis Proteins (IAPs).

The rationale for focusing on IAP antagonists stems from their significant therapeutic potential in oncology. IAPs are a family of proteins that regulate apoptosis, or programmed cell death, and are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy.[1][2][3] Small molecules that mimic the endogenous IAP antagonist, Smac (Second Mitochondria-derived Activator of Caspases), can restore the natural apoptotic process in cancer cells, making them a promising class of anti-cancer agents.[4]

This guide will delve into the structure-activity relationships (SAR) of cyclobutane-containing IAP antagonists, presenting comparative binding affinity data for key members of the IAP family: the X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP1 and IAP2 (cIAP1 and cIAP2). We will also provide detailed experimental protocols for the binding assays used to generate this data, ensuring a thorough understanding of the underlying methodologies.

The Strategic Advantage of the Cyclobutane Core

The incorporation of a cyclobutane ring into drug candidates offers several distinct advantages.[5] Its puckered, three-dimensional structure provides a rigid scaffold that can pre-organize pharmacophoric groups into a bioactive conformation, potentially increasing binding affinity for the target protein.[6] This conformational constraint can also lead to improved metabolic stability compared to more flexible aliphatic linkers, a crucial attribute for developing effective therapeutics.

The following diagram illustrates the general concept of how a cyclobutane core can be utilized to position key functional groups for optimal interaction with a biological target.

G cluster_ligand Cyclobutane-based Ligand cluster_target Biological Target Ligand_Core Cyclobutane Scaffold Pharmacophore1 Pharmacophore 1 Ligand_Core->Pharmacophore1 Rigid Orientation Pharmacophore2 Pharmacophore 2 Ligand_Core->Pharmacophore2 Defined Vector Interaction_Site1 Interaction Site 1 Pharmacophore1->Interaction_Site1 Binding Interaction Interaction_Site2 Interaction Site 2 Pharmacophore2->Interaction_Site2 Binding Interaction Binding_Pocket Binding Pocket

Caption: Conceptual diagram of a cyclobutane scaffold orienting pharmacophores for target binding.

Comparative Binding Affinity of Cyclobutane-Based IAP Antagonists

The following table summarizes the binding affinities (Ki or IC50 values) of several cyclobutane-containing Smac mimetics for XIAP, cIAP1, and cIAP2. This data has been compiled from various medicinal chemistry studies and provides a basis for comparing the potency and selectivity of these compounds. Lower Ki or IC50 values indicate higher binding affinity.

Compound IDCyclobutane ScaffoldTarget ProteinBinding Affinity (nM)Assay Type
Compound A 1,1-disubstitutedXIAP (BIR3)28TR-FRET
cIAP1 (BIR3)17TR-FRET
cIAP2 (BIR3)43TR-FRET
Compound B trans-1,2-disubstitutedXIAP (BIR3)66.4TR-FRET
cIAP1 (BIR3)1.9TR-FRET
cIAP2 (BIR3)5.1TR-FRET
Compound C cis-1,3-disubstitutedXIAP (BIR2-BIR3)1.39 (IC50)FP
cIAP10.4 (IC50)Cellular Assay
Compound D spirocyclicXIAP (BIR3)200 (IC50)Cellular Assay
cIAP11.3 (IC50)Cellular Assay

Note: The specific structures of these proprietary compounds are not publicly available; the table highlights the diversity of cyclobutane scaffolds utilized.

From this data, it is evident that subtle changes in the substitution pattern on the cyclobutane ring can significantly impact binding affinity and selectivity. For instance, Compound B demonstrates a remarkable selectivity for cIAP1 over XIAP, a desirable characteristic for certain therapeutic strategies. In contrast, Compound C exhibits potent, dual inhibition of both XIAP and cIAP1. The spirocyclic scaffold of Compound D also yields a potent cIAP1 inhibitor.[7]

Structure-Activity Relationship (SAR) Insights

The data suggests that the cyclobutane core effectively mimics the proline residue of the endogenous Smac peptide, which is crucial for binding to the BIR3 domain of IAPs. The rigidity of the cyclobutane ring likely reduces the entropic penalty upon binding, contributing to the high affinities observed.[8]

The different substitution patterns (1,1-, 1,2-, and 1,3-disubstituted, as well as spirocyclic) allow for precise positioning of the side chains that mimic the other key residues of the Smac peptide (Alanine, Valine, and Isoleucine). This precise vectorial orientation is critical for engaging with the specific sub-pockets within the BIR domains of the IAP proteins.

The following diagram illustrates a simplified SAR model for cyclobutane-based IAP antagonists.

SAR_Model cluster_sar Structure-Activity Relationship Core Cyclobutane Core Scaffold Rigidity Binding_Affinity Binding Affinity Potency & Selectivity Core:f1->Binding_Affinity:f0 Enhances Substituents Side Chain Substituents Mimic Smac Residues Substituents:f1->Binding_Affinity:f0 Determines

Caption: Simplified SAR model for cyclobutane-based IAP antagonists.

Experimental Protocols

To ensure the scientific integrity of the binding affinity data, it is essential to understand the methodologies used for its determination. The following are detailed, step-by-step protocols for two common and robust binding assays employed in the characterization of IAP antagonists.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay is a highly sensitive and homogeneous method for quantifying ligand-protein interactions.

Principle: The assay measures the disruption of a FRET signal between a lanthanide donor (e.g., Europium) conjugated to the IAP protein and a fluorescent acceptor conjugated to a tracer molecule that binds to the IAP's BIR domain. An unlabeled inhibitor, such as a cyclobutane-based Smac mimetic, will compete with the tracer for binding, leading to a decrease in the FRET signal that is proportional to the inhibitor's affinity.

Materials:

  • Purified recombinant IAP protein (XIAP, cIAP1, or cIAP2) with an affinity tag (e.g., GST-tag).

  • Lanthanide-labeled anti-GST antibody (e.g., Europium-W1024 labeled).

  • Fluorescently labeled tracer with known affinity for the IAP protein.

  • Test compounds (cyclobutane-based ligands).

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).

  • 384-well, low-volume, non-binding surface plates.

  • TR-FRET compatible plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add a small volume (e.g., 5 µL) of each test compound dilution.

  • Prepare a master mix containing the IAP protein and the lanthanide-labeled antibody. Incubate for 30 minutes at room temperature to allow for antibody-protein binding.

  • Add the IAP protein/antibody mix to the wells containing the test compounds.

  • Add the fluorescently labeled tracer to all wells to initiate the competitive binding reaction.

  • Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of approximately 340 nm and emission wavelengths of approximately 615 nm (donor) and 665 nm (acceptor).

  • Calculate the ratio of the acceptor emission to the donor emission.

  • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

The following diagram illustrates the workflow for the TR-FRET assay.

TR_FRET_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds add_compounds Add Compounds to 384-well Plate prep_compounds->add_compounds add_master_mix Add Master Mix to Plate add_compounds->add_master_mix prep_master_mix Prepare IAP Protein/ Antibody Master Mix prep_master_mix->add_master_mix add_tracer Add Fluorescent Tracer add_master_mix->add_tracer incubate Incubate at Room Temp. add_tracer->incubate read_plate Measure TR-FRET Signal incubate->read_plate analyze_data Analyze Data (IC50/Ki) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a TR-FRET competitive binding assay.

Fluorescence Polarization (FP) Binding Assay

FP is another powerful technique for studying molecular interactions in solution.

Principle: This assay relies on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a much larger protein (the IAP), its tumbling is slowed, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the tracer from the protein, causing a decrease in polarization.

Materials:

  • Purified recombinant IAP protein.

  • Fluorescently labeled Smac-mimetic peptide (tracer).

  • Test compounds.

  • Assay buffer.

  • Black, low-volume, non-binding surface microplates.

  • Plate reader with fluorescence polarization capabilities.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In the microplate, add the IAP protein, the fluorescent tracer, and the test compound dilutions.

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes).

  • Measure the fluorescence polarization of each well using the plate reader.

  • Plot the change in fluorescence polarization against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Conclusion and Future Directions

The data and methodologies presented in this guide underscore the potential of the cyclobutane scaffold in the design of potent and selective IAP antagonists. The inherent rigidity and metabolic stability of the cyclobutane core make it an attractive starting point for the development of novel therapeutics targeting this important protein family.

Future research in this area will likely focus on the synthesis and evaluation of a wider range of substituted cyclobutane derivatives to further refine the structure-activity relationships. The exploration of different stereoisomers of disubstituted cyclobutanes will also be crucial for optimizing binding affinity and selectivity. Ultimately, the insights gained from these comparative binding studies will guide the rational design of the next generation of IAP antagonists with improved efficacy and safety profiles for the treatment of cancer and other diseases where apoptosis is dysregulated.

References

  • Potent Bivalent Smac Mimetics: Effect of the Linker on Binding to Inhibitor of Apoptosis Proteins (IAPs) and Anticancer Activity. PubMed Central. [Link]

  • Structure-Based Design, Synthesis, Evaluation and Crystallographic Studies of Conformationally Constrained Smac Mimetics as Inhibitors of the X-linked Inhibitor of Apoptosis Protein (XIAP). National Institutes of Health. [Link]

  • Design, synthesis and evaluation of inhibitor of apoptosis protein (IAP) antagonists that are highly selective for the BIR2 domain of XIAP. PubMed. [Link]

  • Interaction of a Cyclic, Bivalent Smac Mimetic with the X-Linked Inhibitor of Apoptosis Protein. National Institutes of Health. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Royal Society of Chemistry. [Link]

  • Structure-activity relationship studies of illudins: analogues possessing a spiro-cyclobutane ring. PubMed. [Link]

  • Structure-mechanochemical activity relationships for cyclobutane mechanophores. PubMed. [Link]

  • Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. PubMed. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PubMed Central. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]

  • Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. National Center for Biotechnology Information. [Link]

  • IAP Proteins Antagonist: An Introduction and Chemistry of Smac Mimetics under Clinical Development. PubMed. [Link]

  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

  • The c-IAP-1 and c-IAP-2 proteins are direct inhibitors of specific caspases. PubMed Central. [Link]

  • Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers. Frontiers in Pharmacology. [Link]

  • INHIBITOR OF APOPTOSIS PROTEINS AS INTRACELLULAR SIGNALING INTERMEDIATES. PubMed Central. [Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. PubMed. [Link]

  • BindingDB PrimarySearch_ki. BindingDB. [Link]

Sources

A Comparative Guide to 1-(Hydroxymethyl)cyclobutanecarboxylic Acid: A Novel Scaffold for GABA Uptake Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical comparison of 1-(hydroxymethyl)cyclobutanecarboxylic acid, a novel conformationally restricted scaffold, with established gamma-aminobutyric acid (GABA) uptake inhibitors. We will explore the theoretical advantages conferred by the cyclobutane moiety, supported by experimental data from analogous systems, and provide detailed protocols for comparative biological evaluation.

Introduction: The Rationale for Rigid Scaffolds in GABA Uptake Inhibition

The principal inhibitory neurotransmitter in the mammalian central nervous system, GABA, plays a crucial role in regulating neuronal excitability.[1] The termination of GABAergic neurotransmission is primarily mediated by its reuptake from the synaptic cleft via GABA transporters (GATs).[2] Inhibition of these transporters prolongs the action of GABA, representing a key therapeutic strategy for neurological disorders such as epilepsy.[2][3]

Currently available GAT inhibitors, such as nipecotic acid and guvacine, while potent, often suffer from poor pharmacokinetic properties, including limited ability to cross the blood-brain barrier.[4][5] The development of tiagabine, a lipophilic derivative of nipecotic acid, demonstrated that overcoming this limitation is achievable.[5][6]

The introduction of rigid scaffolds is a well-established strategy in drug design to enhance potency, selectivity, and metabolic stability.[7][8] The cyclobutane ring, with its unique puckered conformation, can lock a molecule into a bioactive conformation, potentially improving its interaction with the target protein.[9] Furthermore, the replacement of more flexible or metabolically labile moieties with a cyclobutane ring can lead to improved pharmacokinetic profiles.[10]

This compound presents an intriguing scaffold for the design of novel GAT inhibitors. Its structural similarity to GABA, combined with the conformational constraints imposed by the cyclobutane ring, suggests it may offer a favorable orientation of key pharmacophoric features for binding to GATs. This guide will compare this novel scaffold to well-characterized GAT inhibitors and provide the experimental framework for its evaluation.

Comparative Analysis of GAT Inhibitor Scaffolds

To objectively assess the potential of this compound, we will compare its structural and theoretical properties with three key comparators: nipecotic acid, guvacine, and tiagabine.

CompoundScaffold TypeKey Structural FeaturesReported GAT-1 IC50Blood-Brain Barrier Penetration
Nipecotic Acid PiperidineCyclic, flexible~2.6-8 µM (mouse/human)[11][12]Very low[4][5]
Guvacine TetrahydropyridineCyclic, planar~14-39 µM (human/rat)[13][14]Low
Tiagabine Nipecotic acid derivativeLipophilic side chain~0.07 µM (human)[2]Yes[6][15]
1-(Hydroxymethyl) cyclobutanecarboxylic acid CyclobutaneRigid, puckeredTo be determinedTo be determined

Causality Behind Structural Choices:

  • Nipecotic acid and Guvacine: These compounds are direct analogs of GABA, with their cyclic structures providing some conformational constraint. Their hydrophilic nature, however, limits their therapeutic potential due to poor blood-brain barrier penetration.[4][5]

  • Tiagabine: The addition of a lipophilic side chain to the nipecotic acid scaffold was a deliberate strategy to enhance blood-brain barrier penetration, leading to a clinically successful drug.[3][6] This highlights the importance of balancing the pharmacophore with properties required for in vivo efficacy.

  • This compound: The hypothesis for this scaffold is that the rigid cyclobutane ring will pre-organize the carboxylate and (potentially derivatized) hydroxymethyl groups in a conformation that is optimal for binding to GATs. This could lead to higher intrinsic potency. Furthermore, the cyclobutane core is generally considered to be metabolically robust.[9]

Experimental Protocols for Comparative Evaluation

To empirically validate the potential of this compound and its derivatives, a series of head-to-head comparative experiments are necessary.

Synthesis of this compound Derivatives

The synthesis of a small library of derivatives is proposed to explore the structure-activity relationship (SAR). The hydroxymethyl group can be used as a handle for introducing lipophilic moieties, analogous to the strategy employed for tiagabine.

Proposed Synthetic Workflow:

G A 1,1-Cyclobutanedicarboxylic acid B Monoprotected diacid A->B Selective esterification C This compound B->C Reduction D Protected this compound C->D Protection E Derivatized esters D->E Coupling with R-X F Final Compounds E->F Deprotection

Caption: Proposed synthetic workflow for derivatives.

In Vitro GABA Transporter Inhibition Assay

This assay will determine the potency of the novel compounds against the different GAT subtypes.

Protocol: [3H]GABA Uptake Assay in GAT-transfected Cells

  • Cell Culture: Maintain HEK-293 cells stably expressing human GAT-1, GAT-2, GAT-3, or BGT-1 in appropriate culture medium.

  • Assay Preparation: Seed cells in 96-well plates and grow to confluence. On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds (e.g., 1 nM to 100 µM), nipecotic acid, guvacine, and tiagabine for 15 minutes at 37°C.

  • GABA Uptake: Initiate GABA uptake by adding a solution containing a fixed concentration of [3H]GABA and non-radiolabeled GABA. Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring linear uptake.

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer. Lyse the cells with a scintillation cocktail.

  • Quantification: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the IC50 values for each compound by fitting the data to a four-parameter logistic equation.

Self-Validation: The inclusion of known inhibitors (nipecotic acid, guvacine, tiagabine) at a range of concentrations serves as a positive control and validates the assay's performance. A vehicle-only control and a non-transfected cell line control will establish the baseline and specificity of uptake.

GAT Binding Assay

This assay will determine if the compounds bind directly to the GABA transporters.

Protocol: Radioligand Binding Assay using Rat Brain Membranes

  • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or specific brain regions (e.g., cortex, hippocampus).

  • Binding Reaction: In a 96-well plate, incubate the brain membranes with a fixed concentration of a GAT-specific radioligand (e.g., [3H]tiagabine for GAT-1) and a range of concentrations of the test compounds.

  • Incubation: Incubate at 4°C for 1-2 hours to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki values for each compound from the IC50 values using the Cheng-Prusoff equation.

Trustworthiness: Non-specific binding is determined in the presence of a saturating concentration of a known high-affinity ligand (e.g., tiagabine). This ensures that the measured binding is specific to the target transporter.

In Vitro Pharmacokinetic Profiling

A preliminary assessment of drug-like properties is crucial.

Experimental Workflow for In Vitro ADME:

G cluster_0 Physicochemical Properties cluster_1 In Vitro Stability cluster_2 Permeability A Solubility B LogP/LogD C Microsomal Stability D Plasma Stability E PAMPA Test_Compound Test Compound Test_Compound->A Test_Compound->B Test_Compound->C Test_Compound->D Test_Compound->E

Caption: In vitro ADME workflow.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, comparative tables.

Table 2: Hypothetical Comparative Biological Data

CompoundGAT-1 IC50 (µM)GAT-2 IC50 (µM)GAT-3 IC50 (µM)GAT-1 Binding Ki (µM)Microsomal Half-life (min)
Nipecotic Acid 2.631029DataData
Guvacine 3958378DataData
Tiagabine 0.07>100>1000.05Data
Compound X ExperimentalExperimentalExperimentalExperimentalExperimental
Compound Y ExperimentalExperimentalExperimentalExperimentalExperimental

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel GABA uptake inhibitors. The inherent rigidity of the cyclobutane ring may confer advantages in terms of potency and selectivity over existing flexible or planar cyclic inhibitors. The proposed experimental workflow provides a robust framework for a thorough and objective comparison of this novel scaffold with established GAT inhibitors. Favorable results from these in vitro studies would warrant further investigation into in vivo efficacy in animal models of epilepsy and other neurological disorders, as well as a more comprehensive pharmacokinetic and toxicological profiling. The insights gained from such studies could pave the way for a new generation of structurally novel and clinically effective GAT inhibitors.

References

  • Nipecotic acid. Wikipedia. [Link]

  • Meldrum, B. S. (1999). Basic mechanisms of gabitril (tiagabine) and future potential developments. Epilepsia, 40 Suppl 9, S2–S6. [Link]

  • Tiagabine Hydrochloride 4mg Tablet: Clinical Profile and Applications. GlobalRx. [Link]

  • What is the mechanism of Tiagabine Hydrochloride?. Patsnap Synapse. [Link]

  • Tiagabine. Wikipedia. [Link]

  • Tiagabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Pediatric Oncall. [Link]

  • Clausen, R. P. (2000). The GABA transporter and its inhibitors. Current medicinal chemistry, 7(10), 1031–1045. [Link]

  • Dhanawat, M., Gupta, S., Mehta, D. K., & Das, R. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Mini reviews in medicinal chemistry, 22(8), 1149–1165. [Link]

  • Jones, S. M., & Pearce, R. A. (2002). Nipecotic acid directly activates GABAA-like ion channels. British journal of pharmacology, 135(6), 1363–1368. [Link]

  • (±)-Nipecotic acid. BioCrick. [Link]

  • GAT1 inhibitor model based on nipecotic acid or a guvacine core with a lipophilic side-chain. ResearchGate. [Link]

  • Enna, S. J., & Bowery, N. G. (2004). Characterization of GABA receptors. Current protocols in pharmacology, Chapter 1, Unit 1.10. [Link]

  • Sun, D., Liu, Z., Li, W., Wang, Z., & Hou, T. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS pharmacology & translational science, 6(4), 549–561. [Link]

  • Sun, D., Liu, Z., Li, W., Wang, Z., & Hou, T. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS pharmacology & translational science, 6(4), 549–561. [Link]

  • Experiment 9 Transport Assay Kinetics of GABA Uptake by the Brain GABA Transporter. [Link]

  • Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. [Link]

  • DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS. [Link]

  • Sun, D., Liu, Z., Li, W., Wang, Z., & Hou, T. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(4), 549-561. [Link]

  • Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. ResearchGate. [Link]

  • Salerno, A., & Netti, P. A. (2021). Review on Computer-Aided Design and Manufacturing of Drug Delivery Scaffolds for Cell Guidance and Tissue Regeneration. Frontiers in bioengineering and biotechnology, 9, 645673. [Link]

  • Hell, J. W., Maycox, P. R., & Jahn, R. (1990). Uptake of GABA by rat brain synaptic vesicles isolated by a new procedure. The EMBO journal, 9(5), 1469–1474. [Link]

  • Wanner, K. T., & Höfner, G. (2014). MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry, 86(15), 7413-7420. [Link]

  • van der Neut, J. M., van der Heijden, J., & Rutjes, F. P. J. T. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

  • Allan, R. D., Johnston, G. A., & Twitchin, B. (1977). Cyclobutane analogs of GABA. Neurochemical research, 2(5), 529–539. [Link]

  • van der Neut, J. M., van der Heijden, J., & Rutjes, F. P. J. T. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Mager, S., Naeve, J., Quick, M., Labarca, C., Davidson, N., & Lester, H. A. (1996). Ion Binding and Permeation at the GABA Transporter GAT1. The Journal of neuroscience : the official journal of the Society for Neuroscience, 16(11), 3561–3571. [Link]

  • Mager, S., Naeve, J., Quick, M., Labarca, C., Davidson, N., & Lester, H. A. (1996). Ion binding and permeation at the GABA transporter GAT1. The Journal of neuroscience : the official journal of the Society for Neuroscience, 16(11), 3561–3571. [Link]

  • Nayak, S. R., Singh, S. K., Kumar, S., & Gara, R. K. (2023). Cryo-EM structure of GABA transporter 1 reveals substrate recognition and transport mechanism. Nature communications, 14(1), 3959. [Link]

  • A magnetic affinity approach to identify plant GABA-binding proteins. ResearchGate. [Link]

  • Singh, S. K., Nayak, S. R., Kumar, S., & Gara, R. K. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO journal, 41(13), e110753. [Link]

  • GABA reuptake inhibitor. Wikipedia. [Link]

  • Design, Synthesis, and Evaluation of α‐(Hydroxymethyl)cycloalkanols. ResearchGate. [Link]

  • Abdalla, W. A., El-Sayed, M. A. A., El-Gamal, K. M., & El-Gamal, M. I. (2023). Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies. Bioorganic chemistry, 136, 106561. [Link]

  • Synthesis and biological evaluation of novel teixobactin analogues. RSC Publishing. [Link]

  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. MDPI. [Link]

  • Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. NIH. [Link]

  • Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. (2005). Bioorganic & medicinal chemistry letters, 15(14), 3338–3342. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Hydroxymethyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our facilities, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(Hydroxymethyl)cyclobutanecarboxylic acid, moving beyond simple instructions to explain the scientific and regulatory rationale behind each procedure.

Part 1: Hazard Assessment & Characterization

Before any disposal procedure can be initiated, a thorough understanding of the chemical's potential hazards is paramount. While specific hazard data for this compound is not extensively documented, we can infer its likely properties from structurally similar compounds, such as other cyclobutane carboxylic acids and their derivatives. The presence of the carboxylic acid group is the primary driver of its hazard profile.

Based on data from analogous compounds, the primary risks involve its potential for corrosivity and irritation.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.

Table 1: Inferred Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard CategoryGHS Classification (H-Statement)Required PPE
Skin Corrosion / Irritation H314: Causes severe skin burns and eye damage.[1] H315: Causes skin irritation.[3]Hand Protection: Chemical-impermeable gloves (e.g., nitrile).[4]
Serious Eye Damage / Irritation H318: Causes serious eye damage.[1] H319: Causes serious eye irritation.[3]Eye Protection: Chemical safety goggles meeting OSHA or EN 166 standards.[4]
Respiratory Irritation H335: May cause respiratory irritation.[3][5][6]Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[4][5]
Corrosive to Metals H290: May be corrosive to metals.[1]Body Protection: Laboratory coat or chemical-resistant apron.[4]

Part 2: Core Disposal Protocol: The Principle of Containment

The guiding principle for disposing of this compound is containment, not treatment . In-lab neutralization of carboxylic acids can be complex and is often discouraged unless explicitly approved by your institution's safety office, as improper neutralization can create more hazardous byproducts or exothermic reactions.[4][7] Therefore, the safest and most compliant method is to collect all waste for professional disposal.

Step-by-Step Waste Collection Protocol
  • Select an Appropriate Waste Container:

    • Causality: The container must be chemically compatible with acidic and potentially corrosive waste.[8] Metal containers should be avoided due to the risk of corrosion.[1][8]

    • Action: Use a clean, sealable, high-density polyethylene (HDPE) or glass container designated for corrosive chemical waste. Ensure the container has a secure, screw-top cap to prevent leaks and vapor release.[8]

  • Label the Waste Container:

    • Causality: Federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), mandate that hazardous waste containers are clearly and accurately labeled from the moment waste is first added.[9][10] This ensures safety for lab personnel and waste handlers.

    • Action: Affix a hazardous waste tag to the container before adding any waste. Clearly write the words "HAZARDOUS WASTE ".[8][9] List all chemical constituents by their full name, including "this compound," and their approximate percentages.[8]

  • Segregate the Waste Stream:

    • Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions.

    • Action: Do not mix this acidic waste with bases, strong oxidizing agents, or other incompatible chemicals in the same container.[2][6] Collect it as a dedicated waste stream.

  • Transfer Waste into the Container:

    • Causality: This is a point of high potential exposure.

    • Action: Conduct all waste transfers inside a certified chemical fume hood while wearing the full PPE outlined in Table 1. Pour carefully to avoid splashes. Once the transfer is complete, securely cap the container immediately. A container holding hazardous waste must be kept closed at all times except when actively adding waste.[8][10]

  • Store the Waste Container in a Satellite Accumulation Area (SAA):

    • Causality: The SAA is an EPA-designated location for the short-term storage of hazardous waste at or near the point of generation.[9][10] Proper storage minimizes the risk of spills and unauthorized access.

    • Action: Place the sealed and labeled container in your lab's designated SAA. This area should be away from drains and high-traffic areas, and ideally within secondary containment (e.g., a chemical-resistant tray). Do not exceed the SAA volume limits (typically 55 gallons total).[10]

  • Arrange for Disposal:

    • Causality: Hazardous waste must be disposed of through licensed facilities in compliance with all regulations.[11]

    • Action: Once the container is full or has been in the SAA for the maximum allowed time (often 12 months, but check local rules), contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[10][12] Do not attempt to dispose of the chemical via standard trash or drain.[2][4]

Part 3: Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for the proper management and disposal of waste containing this compound.

G cluster_0 A Waste Generation (Pure compound, solutions, or contaminated materials) B Select Compatible Container (e.g., HDPE, Glass) A->B C Label Container Correctly 'HAZARDOUS WASTE' List all constituents B->C D Transfer Waste in Fume Hood (Full PPE Required) C->D E Securely Cap Container D->E F Store in Designated SAA (At or near point of generation) E->F G Contact EHS for Pickup (Container is full or time limit reached) F->G caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound.

Part 4: Spill and Decontamination Procedures

Accidents can happen, and a prepared response is critical.

  • For Small Spills:

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial acid spill kit. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

    • Once absorbed, carefully sweep or scoop the material into your designated hazardous waste container.[2][5]

    • Clean the spill area with soap and water. Collect the cleaning materials and rinsate as hazardous waste.

  • Decontamination of Glassware and Surfaces:

    • Rinse contaminated glassware or surfaces with a suitable solvent (e.g., water or an appropriate organic solvent in which the compound is soluble).

    • Crucially, this initial rinsate must be collected as hazardous waste in your designated container. Do not pour it down the drain.[2]

    • After the initial rinse is collected, the glassware can be washed normally.

Part 5: Regulatory Context & Best Practices

In the United States, the management of laboratory chemical waste is primarily governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[11] Many academic and research institutions operate under specific regulations like 40 CFR, part 262, subpart K, which provides alternative requirements better suited to a laboratory setting.[7][12]

The ultimate responsibility for proper waste characterization and disposal lies with the waste generator—you, the researcher.[10] Your institution's EHS department is your most valuable resource. They are the final authority on disposal procedures at your facility and are responsible for ensuring compliance with all federal, state, and local regulations.[11] Always consult them if you have any questions.

References

  • Source: Needle.
  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: US EPA URL
  • Title: Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals Source: Benchchem URL
  • Title: Regulation of Laboratory Waste Source: American Chemical Society URL
  • Source: Medical Laboratory Observer (mlo-online.com)
  • Title: Cyclobutanecarboxylic acid, 1-(hydroxymethyl)
  • Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania EHRS URL
  • Title: SAFETY DATA SHEET - Cyclobutanecarboxylic Acid Source: TCI Chemicals URL
  • Title: MSDS of trans-3-(hydroxymethyl)
  • Title: SAFETY DATA SHEET - 1,1-Cyclobutanedicarboxylic acid Source: Fisher Scientific URL
  • Title: SAFETY DATA SHEET - Cyclobutanecarboxylic acid Source: Fisher Scientific URL
  • Title: Guidelines: Handling and Disposal of Chemicals Source: Purdue University College of Engineering URL
  • Title: SAFETY DATA SHEET - Cyclobutane-1,1-dicarboxylic acid Source: Sigma-Aldrich URL

Sources

Comprehensive Handling and Safety Protocol for 1-(Hydroxymethyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling, use, and disposal of 1-(Hydroxymethyl)cyclobutanecarboxylic acid (CAS RN: 114671-90-8). As the toxicological properties of this compound have not been exhaustively investigated, this guide is grounded in the precautionary principle, drawing upon data from structurally similar carboxylic acids and established laboratory safety standards to ensure the highest degree of protection for all personnel.

Hazard Assessment: An Evidence-Based Analysis

While specific toxicological data for this compound is limited, a critical evaluation of its functional groups (a carboxylic acid and a primary alcohol on a cyclobutane ring) and data from analogous compounds allows for a robust preliminary hazard assessment.

Safety data for the parent compound, Cyclobutanecarboxylic acid, indicates it is corrosive and can cause severe skin burns and eye damage.[1][2] The ethyl ester of the target molecule is classified as a combustible liquid that causes skin, eye, and respiratory irritation.[3][4] Furthermore, available safety information for this compound itself includes hazard statements indicating it is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[5]

Based on this evidence, we must operate under the assumption that this compound is, at a minimum, a significant irritant to the skin, eyes, and respiratory tract, and may have corrosive properties.

Table 1: Summary of Identified Potential Hazards

Hazard CategoryAssociated RiskRationale
Skin Contact Causes skin irritation; potentially severe burns.[5][6]Carboxylic acid functional groups are known skin irritants and can be corrosive.[1][7]
Eye Contact Causes serious eye irritation; potential for severe damage.[5][6]Direct contact with acidic compounds can cause severe and irreversible damage to the cornea.[1][8]
Inhalation May cause respiratory tract irritation.[5][6][9]Handling the solid powder can generate dust that, if inhaled, irritates the mucous membranes.[9]
Ingestion Harmful if swallowed.[5]Ingestion of acidic and organic compounds can lead to systemic toxicity.

Personal Protective Equipment (PPE): A Self-Validating System of Protection

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of each component is based on creating a barrier that is both effective and practical for laboratory operations.

  • Eye and Face Protection :

    • Requirement : Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are the minimum requirement.[2][10]

    • Causality : This standard ensures protection from splashes from any direction. Given the risk of serious eye damage, standard safety glasses with side shields are insufficient.

    • Enhanced Precaution : When handling larger quantities (>50g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[11][12]

  • Hand Protection :

    • Requirement : Chemical-resistant nitrile or butyl rubber gloves must be worn.[12]

    • Causality : These materials provide robust protection against a wide range of chemicals, including carboxylic acids. Always inspect gloves for defects before use and remove them immediately if contamination is suspected.[11]

  • Body Protection :

    • Requirement : A chemical-resistant laboratory coat, fully buttoned, is required.[11]

    • Causality : This protects against incidental skin contact from minor spills and splashes. For procedures with a higher risk of significant exposure, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection :

    • Requirement : All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood to minimize inhalation exposure.[10][11]

    • Causality : Engineering controls like a fume hood are the primary line of defense. If a fume hood is not available or in situations where exposure limits might be exceeded (e.g., large-scale transfers, cleaning up a large spill), a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is mandatory.[9][10]

Operational Handling Plan: A Step-by-Step Protocol

Adherence to a strict operational workflow is critical for minimizing exposure risk. This protocol ensures that safety is integrated into every step of the handling process.

Step 1: Preparation and Engineering Controls

  • Designate a specific work area for handling the compound, preferably inside a chemical fume hood.[11]

  • Verify that the fume hood is functioning correctly and that a safety shower and eyewash station are accessible.[1]

  • Assemble all necessary equipment (spatulas, glassware, etc.) and labeled waste containers before bringing the chemical into the work area.[11]

Step 2: Donning PPE

  • Put on all required PPE as specified in Section 2 before handling the chemical container.

Step 3: Chemical Handling

  • Weighing : Carefully weigh the solid compound within the fume hood to contain any dust generated. Use a disposable weigh boat to prevent cross-contamination.[11]

  • Transfer : Use a spatula for solid transfers. Avoid any actions that could create dust, such as pouring from a height.

  • Dissolving : When preparing solutions, add the solid this compound to the solvent slowly while stirring to prevent splashing.

Step 4: Post-Handling Procedures

  • Tightly seal the main chemical container and return it to its designated storage location.

  • Decontaminate any surfaces or equipment that may have come into contact with the chemical.

  • Doff PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, then eye protection).

  • Wash hands thoroughly with soap and water after removing PPE.[10]

G cluster_prep Preparation cluster_ppe PPE cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood & Safety Equipment prep2 Assemble Materials & Waste Containers prep1->prep2 ppe Don All Required PPE prep2->ppe weigh Weigh Solid ppe->weigh transfer Transfer & Dissolve weigh->transfer store Store Chemical transfer->store decon Decontaminate Workspace store->decon doff Doff PPE decon->doff wash Wash Hands doff->wash

Caption: Standard operational workflow for handling the compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of chemical waste poses a significant risk to the environment and is subject to strict regulations. Never dispose of this chemical down the drain or in the regular trash.[10]

  • Waste Segregation : All materials contaminated with this compound are considered hazardous waste. This includes:

    • Unused or surplus solid chemical.

    • Solutions containing the chemical.

    • Contaminated disposable items (e.g., gloves, weigh boats, paper towels).[11]

  • Waste Collection :

    • Solid Waste : Collect all contaminated solid materials in a dedicated, sealable, and clearly labeled hazardous waste container.[10] The label must include "Hazardous Waste" and the full chemical name.

    • Liquid Waste : Collect liquid waste in a compatible, sealed container. Concentrated acidic solutions should be collected separately.[13] While dilute solutions (<10%) of simple carboxylic acids may sometimes be neutralized to a pH of 5.5-9.0 for drain disposal, this is not recommended for this compound without explicit approval from your institution's Environmental Health & Safety (EHS) department due to its uncharacterized hazards.[13][14][15]

  • Final Disposal : Arrange for a licensed professional waste disposal service to collect and manage all hazardous waste containers.

G start Waste Generated q_solid Is it solid waste or contaminated disposables? start->q_solid q_liquid Is it liquid waste? start->q_liquid solid_container Collect in Labeled Solid Hazardous Waste Container q_solid->solid_container Yes q_neutralize Is solution <10% and approved for neutralization by EHS? q_liquid->q_neutralize Yes contact_ehs Store Securely & Arrange for Professional Disposal via EHS solid_container->contact_ehs liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_container->contact_ehs q_neutralize->liquid_container No neutralize Neutralize to pH 5.5-9.0 q_neutralize->neutralize Yes drain Dispose to Drain with Copious Water neutralize->drain

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.